Product packaging for Triclabendazole sulfoxide(Cat. No.:CAS No. 100648-13-3)

Triclabendazole sulfoxide

货号: B122004
CAS 编号: 100648-13-3
分子量: 375.7 g/mol
InChI 键: GABQPFWIQFRJSE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Triclabendazole Sulfoxide(cas 100648-13-3) is a metabolite of Triclabendazole. 

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9Cl3N2O2S B122004 Triclabendazole sulfoxide CAS No. 100648-13-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQPFWIQFRJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905640
Record name 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100648-13-3
Record name Triclabendazole sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100648133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100648-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICLABENDAZOLE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3O5E011U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Triclabendazole Sulfoxide Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of triclabendazole sulfoxide powder. This compound is the primary and active metabolite of the anthelmintic drug triclabendazole, crucial for its efficacy against parasitic flatworms, particularly Fasciola hepatica (liver fluke). A thorough understanding of its physicochemical characteristics is fundamental for research, formulation development, and quality control.

Core Physicochemical Properties

This compound is characterized as a white to off-white crystalline powder.[1][2] Its stability and handling in a laboratory setting are contingent on these properties.

General and Physical Properties

The fundamental physical and chemical identification parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₉Cl₃N₂O₂S[2][3]
Molecular Weight 375.66 g/mol [1][2][3]
Appearance White to off-white solid/powder[1][2]
Melting Point 189-194 °C (with decomposition)[1][4][5]
Relative Density 1.69[3]
Solubility Profile

The solubility of this compound is a critical factor for its formulation and in-vitro testing. It is practically insoluble in water but shows solubility in various organic solvents.

SolventSolubilityNotesSource
Water Insoluble-[1]
Ethanol Soluble-[1]
Acetone Soluble-[1]
DMSO 70 mg/mL (186.34 mM)Sonication is recommended[3]
DMSO 100 mg/mL (266.20 mM)Ultrasonic assistance may be needed[2]
Acetonitrile Slightly Soluble-[4]
Methanol Slightly Soluble-[4]
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (6.65 mM)Clear solution[2]
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (6.65 mM)Clear solution[2]
Chemical and Pharmacokinetic Parameters

These parameters are essential for understanding the compound's behavior in biological systems and for the development of analytical methods.

PropertyValueSource
XlogP 4.4[6]
Polar Surface Area 74.2 Ų[6]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 1[7]
Rotatable Bond Count 3[7]
pKa (Strongest Acidic) 10.46 (Predicted)[7]
pKa (Strongest Basic) 4.54 (Predicted)[7]

Metabolic Pathway and Mechanism of Action

Triclabendazole is a prodrug that is rapidly metabolized in the body to its active sulfoxide form. This is followed by further oxidation to the sulfone metabolite. The sulfoxide is considered the primary fasciolicidal agent.[8]

Metabolic_Pathway_of_Triclabendazole Triclabendazole Triclabendazole Triclabendazole_Sulfoxide This compound (Active Metabolite) Triclabendazole->Triclabendazole_Sulfoxide Oxidation (CYP1A2, FMO) Triclabendazole_Sulfone Triclabendazole Sulfone Triclabendazole_Sulfoxide->Triclabendazole_Sulfone Oxidation (CYP2C9) Mechanism_of_Action TCBZ_SO Triclabendazole Sulfoxide Tubulin Parasite β-tubulin TCBZ_SO->Tubulin Binds to Microtubule_Formation Microtubule Polymerization TCBZ_SO->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Cellular_Disruption Disruption of Cytoskeleton Cellular_Functions Impaired Cellular Functions (Motility, Transport, Cell Division) Microtubule_Formation->Cellular_Functions Essential for Cellular_Disruption->Cellular_Functions Leads to Parasite_Death Parasite Death Cellular_Functions->Parasite_Death Results in LC_MS_MS_Workflow Sample Sample (e.g., Plasma, Tissue) Extraction Sample Preparation (Protein Precipitation / LLE) Sample->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MSMS Tandem MS Detection (ESI+, MRM) HPLC->MSMS Data_Analysis Data Analysis (Quantification) MSMS->Data_Analysis

References

Synthesis and purification of triclabendazole sulfoxide from triclabendazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Purification of Triclabendazole Sulfoxide from Triclabendazole

Introduction

Triclabendazole (TCBZ) is a potent benzimidazole anthelmintic agent, highly effective against the liver flukes Fasciola hepatica and Fasciola gigantica.[1] In vivo, triclabendazole is a prodrug that is rapidly metabolized in the liver to its active metabolites, primarily this compound (TCBZ-SO) and, to a lesser extent, triclabendazole sulfone (TCBZ-SO₂).[1][2] The sulfoxide metabolite is the principal active moiety responsible for the flukicidal activity.[3] TCBZ-SO exerts its effect by binding to β-tubulin, which inhibits the polymerization of microtubules essential for the parasite's cellular structure and function, ultimately leading to its death.[1][4]

The synthesis and purification of this compound are critical for various applications, including the development of analytical standards, in vitro biological assays, and the formulation of veterinary and human pharmaceuticals. This guide provides a comprehensive overview of the chemical synthesis of TCBZ-SO from TCBZ, detailing established oxidation methods, purification protocols, and relevant biological pathways.

Chemical Synthesis: Oxidation of Triclabendazole

The conversion of triclabendazole to this compound is achieved through the selective oxidation of the methylthio group. Several oxidizing agents can be employed for this transformation, with the choice of reagent influencing reaction conditions, yield, and selectivity.

Key Oxidation Methods

  • Hydrogen Peroxide with Vanadium Pentoxide (H₂O₂/V₂O₅): This catalytic method is widely used due to its scalability and environmental safety.[5] Vanadium pentoxide activates the hydrogen peroxide, facilitating a nucleophilic attack on the sulfur atom of triclabendazole.[5] The reaction is typically performed in alcoholic solvents like methanol or ethanol.[5]

  • m-Chloroperbenzoic Acid (MCPBA): MCPBA is a stronger oxidizing agent that can effectively convert triclabendazole to its sulfoxide.[3][6] This method is often used when other milder reagents fail or are less efficient.[3] However, careful control of stoichiometry and temperature is necessary to prevent over-oxidation to the corresponding sulfone.

  • Sodium Periodate (NaIO₄): While effective for oxidizing other benzimidazole sulfides like albendazole and fenbendazole, sodium periodate in an acidic medium is not as effective for the S-oxidation of 2-methylthiobenzimidazole derivatives such as triclabendazole.[3][6]

Summary of Synthesis Data

The following table summarizes quantitative data for common synthesis methods, with estimated yields based on patent procedures.

Oxidizing AgentCatalystSolventTemperatureEstimated YieldReference
Hydrogen Peroxide (H₂O₂)Vanadium Pentoxide (V₂O₅)Methanol20–30°C~90%[5]
Hydrogen Peroxide (H₂O₂)Vanadium Pentoxide (V₂O₅)Ethanol25–30°C~85%[5]
m-Chloroperbenzoic Acid (MCPBA)NoneDichloromethaneRoom Temperature~80%[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis via H₂O₂/V₂O₅ Catalytic Oxidation

This protocol is adapted from established methods utilizing a vanadium catalyst.[5]

Materials:

  • Triclabendazole (TCBZ)

  • Methanol or Ethanol

  • Vanadium Pentoxide (V₂O₅, 0.2–0.5% w/w)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Sodium Sulfite (Na₂SO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve triclabendazole in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask at a controlled temperature between 20–30°C.[5]

  • Catalyst Addition: Add a catalytic amount of vanadium pentoxide (0.2–0.5% w/w) to the solution.

  • Oxidation: While stirring vigorously, add a 30% hydrogen peroxide solution dropwise using a dropping funnel. Maintain the reaction temperature between 20-35°C.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, add sodium sulfite to the mixture to neutralize any excess hydrogen peroxide.[5] This prevents further oxidation to the sulfone.

  • Crystallization: Allow the mixture to cool, promoting the crystallization of the crude this compound.

  • Filtration: Isolate the wet product by filtering the crystalline solid.

Protocol 2: Purification of this compound

This protocol outlines the steps to purify the crude product obtained from the synthesis.

Procedure:

  • Catalyst Removal: Transfer the crude product to a flask, add acetone, and heat the mixture to reflux.[5] The V₂O₅ catalyst will precipitate and can be removed by hot filtration.[5]

  • Recrystallization: The filtered acetone solution contains the dissolved product. Concentrate the solution and allow it to cool.

  • Final Recrystallization: Perform a final recrystallization using methanol to obtain pure, white crystals of this compound.[5] Isopropanol can also be used for this final purification step.[5]

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Summary of Purification Steps

StepPurposeSolvent/ReagentReference
Sodium Sulfite AdditionNeutralize excess H₂O₂ to prevent sulfone formationAqueous Solution[5]
Acetone RefluxRemove V₂O₅ catalystAcetone[5]
Methanol RecrystallizationIsolate and purify the final TCBZ-SO productMethanol[5]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis cluster_purification Purification TCBZ Triclabendazole (TCBZ) Dissolution Dissolution in Methanol/Ethanol TCBZ->Dissolution Oxidation Oxidation (H₂O₂ / V₂O₅) Dissolution->Oxidation Add Catalyst & Oxidant Quenching Quenching (Sodium Sulfite) Oxidation->Quenching Crude Crude TCBZ-SO Quenching->Crude Crystallization & Filtration CatalystRemoval Catalyst Removal (Acetone Reflux & Filtration) Crude->CatalystRemoval Recrystallization Recrystallization (Methanol) CatalystRemoval->Recrystallization PureProduct Pure TCBZ-SO Recrystallization->PureProduct Drying

Caption: Workflow for the synthesis and purification of TCBZ-SO.

Metabolic Pathway of Triclabendazole

This diagram shows the in vivo metabolic conversion of triclabendazole.

G TCBZ Triclabendazole TCBZ_SO This compound (Active Metabolite) TCBZ->TCBZ_SO Sulfoxidation TCBZ_SO2 Triclabendazole Sulfone (Active Metabolite) TCBZ_SO->TCBZ_SO2 Sulfonation Enzyme1 Mainly CYP1A2, FMO Enzyme1->TCBZ_SO Enzyme2 Mainly CYP2C9 Enzyme2->TCBZ_SO2

References

Pharmacokinetics of Triclabendazole Sulfoxide in Sheep Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Triclabendazole (TCBZ) is a cornerstone of anthelmintic therapy against Fasciola hepatica (liver fluke) in sheep and other ruminants. Its efficacy is not derived from the parent drug but from its active metabolites, primarily triclabendazole sulfoxide (TCBZ-SO). A thorough understanding of the pharmacokinetic profile of TCBZ-SO in sheep is critical for optimizing dosage regimens, ensuring sustained therapeutic concentrations, and managing the growing concern of anthelmintic resistance. This technical guide provides an in-depth analysis of the metabolic pathways, pharmacokinetic parameters, and experimental methodologies related to TCBZ-SO in ovine plasma. Following oral administration, TCBZ undergoes extensive first-pass metabolism in the liver, converting to TCBZ-SO and subsequently to triclabendazole sulfone (TCBZ-SO2). The rumen acts as a reservoir, leading to a prolonged absorption phase and sustained plasma concentrations of the metabolites. TCBZ-SO exhibits a high affinity for plasma albumin, which significantly extends its elimination half-life, a key factor in its flukicidal activity. This document synthesizes quantitative data from multiple studies into comparative tables, details common experimental protocols for pharmacokinetic analysis, and utilizes graphical visualizations to illustrate complex processes, serving as a comprehensive resource for researchers, veterinarians, and pharmaceutical scientists.

Metabolic Pathway of Triclabendazole in Sheep

Upon oral administration, triclabendazole (TCBZ) is absorbed from the gastrointestinal tract and rapidly undergoes extensive first-pass metabolism in the liver.[1][2] The parent TCBZ drug is typically not detected in plasma, indicating its complete removal from portal blood during this initial pass.[1][2][3] The primary metabolic process is oxidation, which occurs in two main steps:

  • Sulphoxidation: TCBZ is first oxidized to its active sulfoxide metabolite, this compound (TCBZ-SO). This conversion is the crucial step for generating the compound's potent flukicidal activity.[4] The flavin-monooxygenase (FMO) system is the principal enzymatic pathway responsible for this reaction, with the cytochrome P450 system playing a lesser role.[5]

  • Sulphonation: The active TCBZ-SO is further oxidized to the inactive sulfone metabolite, triclabendazole sulphone (TCBZ-SO2).[5][6] Both FMO and cytochrome P450 enzyme systems participate in this second oxidation step.[5]

In addition to these primary steps, hydroxylation of the parent drug and its sulfoxide and sulfone metabolites can occur in the liver. These hydroxylated derivatives are then predominantly secreted into the bile as sulfate and glucuronide conjugates.[6][7][8]

Triclabendazole Metabolic Pathway cluster_excretion Further Metabolism & Excretion TCBZ Triclabendazole (TCBZ) (Parent Drug) TCBZ_SO This compound (TCBZ-SO) (Active Metabolite) TCBZ->TCBZ_SO Bile Biliary Excretion (Hydroxylated & Conjugated Metabolites) TCBZ->Bile Hydroxylation & Conjugation TCBZ_SO2 Triclabendazole Sulfone (TCBZ-SO2) (Inactive Metabolite) TCBZ_SO->TCBZ_SO2 TCBZ_SO->Bile Hydroxylation & Conjugation TCBZ_SO2->Bile Hydroxylation & Conjugation

Caption: Metabolic conversion of Triclabendazole in sheep.

Pharmacokinetic Profile of this compound

The pharmacokinetic behavior of TCBZ-SO in sheep is characterized by slow absorption and a long elimination half-life, which are crucial for its efficacy against both mature and immature liver flukes.

2.1 Absorption Following oral or intraruminal administration, the absorption of TCBZ is significantly influenced by the rumen, which acts as a physiological reservoir.[2][9] This creates a slow-release effect, resulting in a prolonged appearance of TCBZ-SO in the systemic circulation that resembles a zero-order absorption process.[2][9]

2.2 Distribution TCBZ-SO and TCBZ-SO2 are the only metabolites consistently recovered in the bloodstream.[6][8] A key feature of their distribution is extensive binding to plasma proteins, particularly albumin, with binding percentages reported to be over 90%.[1][6][8] This strong protein binding limits the metabolites' diffusion into tissues, reduces their clearance rate, and contributes significantly to their long persistence and residence time in the plasma.[1]

2.3 Elimination The elimination of TCBZ and its metabolites occurs predominantly via the feces, with only a small fraction of the administered dose recovered in urine.[7][10] The primary route of excretion is through the bile, where hydroxylated and conjugated forms of the metabolites are secreted.[6][7]

2.4 Key Pharmacokinetic Parameters The tables below summarize the key pharmacokinetic parameters for TCBZ-SO in sheep plasma following a standard oral dose of 10 mg/kg.

Table 1: this compound (TCBZ-SO) Pharmacokinetic Parameters in Sheep

ParameterValue (Mean ± SD)Reference
Cmax (µg/mL)12.7 ± 2.16[1]
> 13[6]
10.8[8]
Tmax (hours)22.0 ± 3.10[1]
18[6]
24[7]
18 - 22[8]
AUC₀-∞ (µg·h/mL)512.7 ± 101.5[1]
(hours)15.5 ± 2.93[1]
22.4[9]
~26 (48-168h phase)[7]
MRT (hours)33.8 ± 4.68[1]

Experimental Protocols for Pharmacokinetic Analysis

The determination of TCBZ-SO pharmacokinetics in sheep involves a standardized workflow encompassing animal handling, sample collection, and bioanalytical quantification.

3.1 Animal Studies

  • Subjects: Healthy adult sheep (e.g., Corriedale breed) are typically used.[2][9] Animals are acclimatized to experimental conditions for a period of at least two weeks before the study.[2]

  • Housing: Animals are housed in pens with controlled access to feed and water.

  • Dosing: A commercial suspension of TCBZ is administered as a single oral or intraruminal dose, typically at 10 mg/kg body weight.[2][6][8][9]

3.2 Sample Collection and Processing

  • Blood Sampling: Blood samples are collected from the jugular vein into heparinized tubes.[2]

  • Sampling Schedule: A typical schedule includes a pre-treatment sample (0 hours) followed by collections at multiple time points post-administration, such as 2, 4, 8, 12, 18, 24, 36, 48, 72, 96, and 120 hours.[2]

  • Plasma Separation: Plasma is separated by centrifugation of the whole blood shortly after collection.

  • Storage: The resulting plasma samples are stored frozen at -20°C or lower until bioanalysis.[2]

3.3 Bioanalytical Methodology

  • Techniques: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a well-established method for quantifying TCBZ metabolites.[6][8][9] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed for its high selectivity and sensitivity.[4][11]

  • Sample Preparation: To remove interfering substances, plasma samples undergo an extraction process before analysis. Common methods include:

    • Solid-Phase Extraction (SPE): A robust method for cleanup and concentration of the analytes.[2][9]

    • Protein Precipitation: A simpler and faster method where a solvent like acetonitrile is used to precipitate plasma proteins.[4][11]

  • Method Validation: The analytical method must be validated for selectivity, linearity, precision, accuracy, and stability to ensure reliable and reproducible results, often following guidelines from organizations like the VICH.[11][12][13] The limit of quantification (LOQ) for TCBZ-SO is typically in the range of 0.03 µg/mL.[2]

Experimental Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Drug Administration (10 mg/kg Oral Dose) Sampling Serial Blood Sampling (Jugular Vein) Dosing->Sampling Centrifuge Plasma Separation (Centrifugation) Sampling->Centrifuge Storage Sample Storage (-20°C) Centrifuge->Storage Extraction Sample Preparation (SPE or Protein Precipitation) Storage->Extraction Analysis Bioanalysis (HPLC or LC-MS/MS) Extraction->Analysis PK_Analysis Pharmacokinetic Modeling (Non-compartmental analysis) Analysis->PK_Analysis

Caption: Standard workflow for a sheep pharmacokinetic study.

Conclusion and Implications

The pharmacokinetic profile of this compound in sheep is defined by its slow, sustained absorption, extensive plasma protein binding, and consequently, a long elimination half-life. These characteristics are fundamental to its high efficacy, as they ensure the liver fluke is exposed to therapeutic concentrations of the active metabolite for an extended period. The detailed experimental protocols and consolidated data presented in this guide provide a robust framework for future research, the development of novel formulations, and the establishment of effective strategies to mitigate the development of anthelmintic resistance. A comprehensive understanding of these pharmacokinetic principles is indispensable for the scientific and veterinary communities dedicated to maintaining the health and productivity of sheep.

References

In Vitro Metabolism of Triclabendazole to its Sulfoxide Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the anthelmintic drug triclabendazole (TCBZ) to its primary active metabolite, triclabendazole sulfoxide (TCBZSO). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways involved.

Introduction

Triclabendazole is a halogenated benzimidazole compound widely used against the liver fluke Fasciola hepatica. Its efficacy is largely attributed to its rapid conversion to the pharmacologically active sulfoxide metabolite. Understanding the in vitro metabolic pathways of this conversion is crucial for drug development, efficacy optimization, and predicting potential drug-drug interactions. The primary enzymatic systems responsible for this sulfoxidation are the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450 (CYP) superfamily.

Enzymatic Pathways of Triclabendazole Sulfoxidation

The biotransformation of triclabendazole to this compound is a critical activation step. In vitro studies using various experimental systems, primarily liver microsomes, have elucidated the roles of two major enzyme families in this process.

Flavin-Containing Monooxygenase (FMO) System

In veterinary species such as sheep, the FMO system is the predominant enzymatic pathway for the sulfoxidation of triclabendazole.[1] Studies using sheep liver microsomes have demonstrated that inactivation of FMO or the presence of the FMO substrate methimazole leads to a significant reduction in the formation of this compound.[1] Specifically, inactivation of the FMO system resulted in a 77% inhibition of TCBZ sulfoxidation, while the presence of methimazole caused a 71% inhibition.[1]

Cytochrome P450 (CYP) System

While the FMO system is primary in some species, the CYP system also contributes to triclabendazole sulfoxidation.[1] In humans, in vitro studies indicate that CYP1A2 is the main enzyme responsible for this metabolic step, with smaller contributions from CYP2C9, CYP2C19, CYP2D6, and CYP3A.[2] The involvement of the CYP system is further supported by inhibition studies using piperonyl butoxide, a general CYP inhibitor, which reduced TCBZ sulfoxidative metabolism by 24% in sheep liver microsomes.[1]

The metabolic conversion of triclabendazole to its sulfoxide and subsequently to its sulfone metabolite can be visualized as follows:

G TCBZ Triclabendazole TCBZSO Triclabendazole Sulfoxide (Active) TCBZ->TCBZSO Sulfoxidation TCBZSO2 Triclabendazole Sulphone TCBZSO->TCBZSO2 Sulfonation FMO Flavin-containing monooxygenase (FMO) (Major pathway in sheep) FMO->TCBZSO CYP450 Cytochrome P450 (e.g., CYP1A2 in humans) (Minor pathway in sheep) CYP450->TCBZSO CYP450_2 Cytochrome P450 (e.g., CYP2C9 in humans) CYP450_2->TCBZSO2

Metabolic pathway of Triclabendazole.

Quantitative Data on In Vitro Metabolism

The following tables summarize the key quantitative data from in vitro studies on triclabendazole metabolism.

Table 1: Metabolic Rates of Triclabendazole and its Metabolites in Sheep Liver Microsomes

SubstrateMetaboliteMetabolic Rate (nmol/min/mg protein)Reference
TriclabendazoleThis compoundSignificantly greater than TCBZSO sulfonation[3][4][5]
This compoundTriclabendazole Sulphone0.12 ± 0.01[4]
TriclabendazoleTriclabendazole Sulphone0.028 ± 0.005[4]

Table 2: Inhibition of Triclabendazole Sulfoxidation in Sheep Liver Microsomes

Inhibitor/ConditionTarget Enzyme System% Inhibition of TCBZSO FormationReference
FMO InactivationFMO77%[1]
Methimazole (MTZ)FMO71%[1]
Piperonyl Butoxide (PB)Cytochrome P45024%[1]

Table 3: IC50 Values for Inhibition of Human CYP Isoforms by Triclabendazole and its Metabolites

CompoundCYP IsoformIC50 (µM)Reference
TriclabendazoleCYP1A21.07[6][7]
CYP2C83.31[6][7]
CYP2C91.17[6][7]
CYP2C190.25[6][7]
CYP3A415.11[6][7]
This compoundCYP1A24.19[6][7]
CYP2C88.95[6][7]
CYP2C91.95[6][7]
CYP2C190.22[6][7]
Triclabendazole SulphoneCYP2C81.05[6][7]
CYP2C90.69[6][7]

Experimental Protocols

The following sections provide a generalized methodology for studying the in vitro metabolism of triclabendazole based on published literature.

Preparation of Liver Microsomes
  • Source: Obtain liver tissue from the species of interest (e.g., sheep, human).

  • Homogenization: Mince the liver tissue and homogenize in a cold buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Centrifugation: Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris and nuclei, followed by a high-speed ultracentrifugation to pellet the microsomes.

  • Washing and Storage: Wash the microsomal pellet with buffer and resuspend to a desired protein concentration. Store at -80°C until use.

  • Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method such as the Bradford assay.

In Vitro Incubation Assay

The following diagram illustrates a typical workflow for an in vitro metabolism experiment.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis Microsomes Liver Microsomes (or rhCYP enzymes) Preincubation Pre-incubate Microsomes and Buffer at 37°C Microsomes->Preincubation Buffer Incubation Buffer (e.g., Potassium Phosphate) Buffer->Preincubation TCBZ_stock Triclabendazole Stock Solution Initiation Initiate Reaction with TCBZ and NADPH TCBZ_stock->Initiation NADPH_stock NADPH Stock (Cofactor) NADPH_stock->Initiation Preincubation->Initiation Incubation Incubate at 37°C (e.g., 30 min) Initiation->Incubation Termination Terminate Reaction (e.g., add Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by HPLC Centrifugation->Analysis

Workflow for in vitro TCBZ metabolism assay.
  • Incubation Mixture: Prepare an incubation mixture containing:

    • Liver microsomes (e.g., 1 mg/mL protein) or recombinant human CYP enzymes (e.g., 100 pmol/mL).

    • 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.[6]

  • Initiation of Reaction: Add the test compound (triclabendazole, final concentration typically 1-30 µM) to the mixture.[4][6] Start the reaction by adding a cofactor, such as 1 mM NADPH.[6]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 0, 10, 20, 30 minutes).[6]

  • Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile, often containing an internal standard for analysis.[6]

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the presence of triclabendazole and its metabolites using a validated analytical method.

Analytical Method - High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is often used for separation.

  • Detection: Detection of triclabendazole and its metabolites is typically performed at a wavelength of 300 nm.[8]

  • Quantification: The concentrations of the parent drug and its metabolites are determined by comparing their peak areas to those of a standard curve.

Conclusion

The in vitro metabolism of triclabendazole to its active sulfoxide metabolite is a complex process involving both FMO and CYP enzyme systems, with the predominant pathway varying by species. The quantitative data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development. A thorough understanding of these metabolic pathways is essential for optimizing the therapeutic efficacy of triclabendazole and for assessing its potential for drug-drug interactions.

References

Triclabendazole sulfoxide role in inhibiting parasite ABCG2/BCRP transporters

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of Triclabendazole Sulfoxide in Inhibiting Parasite ABCG2/BCRP Transporters

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter ABCG2, also known as the breast cancer resistance protein (BCRP), is a critical mediator of multidrug resistance in both cancer cells and parasites.[1][2][3] By actively extruding a wide range of xenobiotics, ABCG2 reduces the intracellular concentration and efficacy of therapeutic agents.[4][5] The anthelmintic drug triclabendazole (TCBZ) and its primary active metabolite, this compound (TCBZSO), have been identified as potent inhibitors of this transporter.[1][6] This technical guide provides a comprehensive overview of the inhibitory action of this compound on ABCG2/BCRP transporters, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. This information is crucial for understanding drug resistance in parasites and for the development of strategies to overcome it.

Introduction to ABCG2/BCRP and Triclabendazole

ABCG2/BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to transport a diverse array of substrates out of cells.[7][8] This efflux mechanism plays a significant role in the pharmacokinetics of many drugs, affecting their absorption, distribution, and excretion.[2][4] In parasites, the overexpression of ABC transporters is a recognized mechanism of resistance to anthelmintic drugs.[3][9]

Triclabendazole is a halogenated benzimidazole derivative and the drug of choice for treating fascioliasis (liver fluke infections) in both livestock and humans.[1] Following administration, triclabendazole is rapidly metabolized in the host to its active sulfoxide (TCBZSO) and sulfone (TCBZSO₂) metabolites.[1] While its primary anthelmintic action involves binding to parasite β-tubulin and disrupting microtubule formation, recent evidence has highlighted a secondary role for its metabolites as inhibitors of ABCG2 transporters.[1][10]

TCBZ Triclabendazole (TCBZ) HostMetabolism Host Metabolic Sulfoxidation TCBZ->HostMetabolism In vivo TCBZSO This compound (TCBZSO) (Active Metabolite) TCBZSO2 Triclabendazole Sulfone (TCBZSO₂) (Active Metabolite) TCBZSO->TCBZSO2 Further Oxidation HostMetabolism->TCBZSO

Metabolic activation of Triclabendazole.

Quantitative Data on ABCG2 Inhibition

The inhibitory effects of this compound and its related metabolites on ABCG2 have been quantified through various in vitro and in vivo studies. The data presented below is primarily derived from the key research conducted by Barrera et al. (2012).[1]

Table 1: In Vitro Inhibition of Mitoxantrone Accumulation by TCBZSO and TCBZSO₂

Mitoxantrone is a known fluorescent substrate of ABCG2. Inhibition of the transporter leads to increased intracellular accumulation of mitoxantrone, which can be quantified. The following table summarizes the inhibitory potency of TCBZSO and TCBZSO₂ in Madin-Darby canine kidney (MDCK-II) cells engineered to express either murine (Abcg2) or human (ABCG2) transporters.[1]

CompoundTransporterConcentration Range (µM)Inhibitory Potency (%)Strongest Inhibition Concentration (µM)
TCBZSOMurine Abcg25 - 2540 - 5525 µM (40%)
TCBZSOHuman ABCG25 - 2540 - 5510 µM (55%)
TCBZSO₂Murine Abcg25 - 2540 - 5525 µM (55%)
TCBZSO₂Human ABCG25 - 2540 - 555 µM (55%)
Data sourced from Barrera et al. (2012).[1]
Table 2: Inhibition of Transepithelial Transport of ABCG2 Substrates

This table shows the effect of TCBZSO and TCBZSO₂ on the transport of the antibacterial agents nitrofurantoin and danofloxacin across cell monolayers. A reduction in transport indicates inhibition of ABCG2.

Compound (at 15 µM)SubstrateTransporterInhibition Level
TCBZSO / TCBZSO₂NitrofurantoinMurine Abcg2Moderate
TCBZSO / TCBZSO₂NitrofurantoinHuman ABCG2Complete
TCBZSO / TCBZSO₂DanofloxacinMurine Abcg2Moderate
TCBZSO / TCBZSO₂DanofloxacinHuman ABCG2Complete
Data sourced from Barrera et al. (2012).[1]
Table 3: In Vivo Effects of TCBZSO Administration in Mice

These experiments demonstrate the physiological impact of ABCG2 inhibition by TCBZSO.

Effect MeasuredABCG2 SubstrateOutcome of TCBZSO Co-administration
Secretion into MilkNitrofurantoinInhibited by more than 2-fold
Plasma LevelsSulfasalazineIncreased by more than 1.5-fold
Data sourced from Barrera et al. (2012).[6]

Mechanism of ABCG2/BCRP Inhibition

This compound acts as a direct inhibitor of the ABCG2 transporter.[1] By binding to the transporter protein, it competitively or non-competitively prevents the binding and subsequent efflux of substrate molecules.[5] This inhibition leads to an increased intracellular concentration of co-administered drugs that are ABCG2 substrates, potentially overcoming parasite resistance or altering the drug's pharmacokinetic profile.[1][2]

cluster_0 Cell Membrane cluster_1 cluster_2 ABCG2 ABCG2/BCRP Transporter ParasiteDrug_out Parasite Drug (ABCG2 Substrate) ABCG2->ParasiteDrug_out Efflux ADP ADP + Pi ABCG2->ADP ParasiteDrug_in Parasite Drug ParasiteDrug_in->ABCG2 Binding Target Parasite Target Site ParasiteDrug_in->Target Increased Concentration TCBZSO Triclabendazole Sulfoxide (TCBZSO) TCBZSO->ABCG2 Inhibition ATP ATP ATP->ABCG2 Hydrolysis

Inhibition of ABCG2-mediated drug efflux by TCBZSO.

Key Experimental Protocols

The following protocols are based on the methodologies described by Barrera et al. (2012).[1]

Mitoxantrone Accumulation Assay

This assay is used to measure the inhibitory effect of a compound on ABCG2 function by quantifying the intracellular accumulation of a fluorescent substrate.

  • Cell Lines:

    • Parental MDCK-II cells (control, low ABCG2 expression).

    • MDCK-II cells transduced with and overexpressing murine Abcg2.

    • MDCK-II cells transduced with and overexpressing human ABCG2.

  • Reagents:

    • Mitoxantrone (10 µM working solution).

    • This compound (TCBZSO) and Sulfone (TCBZSO₂) at various concentrations (e.g., 0.01 to 25 µM).

    • Ko143 (1 µM), a known potent ABCG2 inhibitor (positive control).

    • Opti-MEM medium.

  • Protocol:

    • Seed cells in appropriate culture plates and grow to confluence.

    • Pre-incubate cells with different concentrations of TCBZSO, TCBZSO₂, or Ko143 for a specified time (e.g., 10 minutes).

    • Add mitoxantrone (10 µM) to the medium and incubate for a defined period (e.g., 1 hour) at 37°C.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular mitoxantrone.

    • Lyse the cells to release intracellular contents.

    • Measure the intracellular mitoxantrone fluorescence using a fluorometer or flow cytometer.

    • Calculate the inhibitory potency relative to the control (no inhibitor) and the positive control (Ko143).[4]

start Seed MDCK-II Cells (Parental, Abcg2, ABCG2) preincubate Pre-incubate with Inhibitor (TCBZSO or Control) start->preincubate add_substrate Add Mitoxantrone (Fluorescent Substrate) preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate wash Wash Cells (Remove Extracellular Substrate) incubate->wash measure Measure Intracellular Fluorescence wash->measure analyze Analyze Data & Calculate Inhibition measure->analyze

Workflow for the Mitoxantrone Accumulation Assay.
ATPase Assay

This biochemical assay measures the rate of ATP hydrolysis by ABCG2, which is coupled to substrate transport. Inhibitors can modulate this activity.

  • Materials:

    • Membrane vesicles enriched with human ABCG2.

    • TCBZ, TCBZSO, and TCBZSO₂ at various concentrations (e.g., >1 µM).

    • ATP.

    • Reagents for colorimetric detection of inorganic phosphate (Pi).

  • Protocol:

    • Incubate the ABCG2-enriched membranes with the test compounds (TCBZ, TCBZSO, TCBZSO₂) at 37°C.

    • Initiate the reaction by adding ATP.

    • Allow the reaction to proceed for a set time.

    • Stop the reaction.

    • Quantify the amount of inorganic phosphate (Pi) released using a colorimetric assay.

    • An increase or decrease in Pi release compared to the basal level indicates an interaction between the compound and the ABCG2 ATPase activity.[1]

Transepithelial Transport Assay

This assay assesses the ability of a compound to inhibit the directional transport of a substrate across a polarized cell monolayer.

  • Cell Lines:

    • MDCK-II cells (parental, murine Abcg2, human ABCG2) grown on permeable supports (e.g., Transwell inserts) to form a tight monolayer.

  • Reagents:

    • ABCG2 substrates (e.g., nitrofurantoin, danofloxacin).

    • TCBZSO and TCBZSO₂ (e.g., 15 µM).

  • Protocol:

    • Grow cells on permeable supports until a confluent, polarized monolayer is formed.

    • Add the ABCG2 substrate to either the apical (top) or basolateral (bottom) chamber.

    • Add the inhibitor (TCBZSO or TCBZSO₂) to both chambers.

    • Incubate for a set period (e.g., 4 hours).

    • Take samples from the opposite chamber at various time points.

    • Quantify the concentration of the substrate in the samples using a suitable method (e.g., HPLC).

    • Calculate the net transepithelial flux and the transport ratio (apical-to-basolateral vs. basolateral-to-apical) to determine the extent of inhibition.[1]

Significance and Future Directions

The inhibition of ABCG2/BCRP by this compound has several important implications:

  • Overcoming Drug Resistance: TCBZSO could potentially be used as a chemosensitizer to reverse ABCG2-mediated resistance to other anthelmintics in parasites. This could restore the efficacy of drugs that are currently ineffective due to transporter-mediated efflux.[3]

  • Drug-Drug Interactions: The inhibitory action of TCBZSO on ABCG2 highlights the potential for significant drug-drug interactions.[1] Co-administration of triclabendazole with other drugs that are ABCG2 substrates could lead to altered pharmacokinetics, potentially causing increased toxicity or modified efficacy.[4][6] This is a critical consideration in both veterinary and human medicine.

  • Pharmacokinetic Modulation: The findings support the development of ABCG2 modulators to intentionally alter the pharmacokinetic properties of therapeutic agents, for example, to increase their oral bioavailability or penetration into sanctuary sites like the central nervous system.[4]

Future research should focus on characterizing the specific ABCG2 transporters in key parasites, such as Fasciola hepatica, and confirming that TCBZSO has a similar inhibitory effect on them. Furthermore, exploring the precise molecular interactions between TCBZSO and the transporter's binding pocket could facilitate the design of more potent and specific inhibitors to combat parasite drug resistance.

References

The Anthelmintic Spectrum of Triclabendazole Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triclabendazole (TCBZ), a member of the benzimidazole class of anthelmintics, stands as the primary therapeutic agent for the treatment of fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus.[1][2] Following oral administration, TCBZ is rapidly metabolized in the host's liver into its active metabolites, primarily triclabendazole sulfoxide (TCBZ-SO) and, to a lesser extent, triclabendazole sulfone (TCBZ-SO2).[3][4][5] TCBZ-SO is considered the principal active moiety responsible for the drug's potent flukicidal activity.[6][7][8] This technical guide provides an in-depth examination of the anthelmintic spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy.

Anthelmintic Spectrum

Triclabendazole is characterized by a narrow spectrum of anthelmintic activity, demonstrating high efficacy against specific trematodes while having minimal effect on nematodes and cestodes.[3][9]

  • Fasciola species: The primary targets of TCBZ and its sulfoxide metabolite are the liver flukes Fasciola hepatica and Fasciola gigantica.[3][10] A key therapeutic advantage is its high efficacy against both mature (adult) and immature stages of these parasites, which is crucial for controlling the pathology associated with fluke migration through the liver.[1][2][11]

  • Paragonimus species: TCBZ also exhibits activity against lung flukes of the Paragonimus genus.[3][10]

  • Echinococcus multilocularis: In vitro studies have shown that TCBZ and TCBZ-SO can induce damage to the larval stage of Echinococcus multilocularis, the causative agent of alveolar echinococcosis, suggesting potential for further investigation.[12]

  • Limited Activity: The drug has demonstrated minimal to no significant activity against nematodes, cestodes (tapeworms), and other trematodes not listed above.[3][13]

Mechanism of Action

While the complete mechanism of action is not fully elucidated, the primary mode of action for triclabendazole and its active metabolites involves the disruption of microtubule-dependent processes within the parasite.[3][4][5]

This compound is absorbed through the tegument (the outer body covering) of the fluke.[4][11] Inside the parasite, it binds to β-tubulin, inhibiting the polymerization of tubulin into microtubules.[1][11][14] Microtubules are essential components of the parasite's cytoskeleton, vital for maintaining cell structure, intracellular transport, and cell division. The disruption of microtubule formation leads to:

  • Inhibition of motility.[4][5]

  • Impaired protein and enzyme synthesis.[3][4]

  • Disruption of the tegumental surface, leading to swelling and blebbing.[4][7]

  • Inhibition of spermatogenesis and embryonic cell development.[4]

Other proposed mechanisms include a decrease in the parasite's resting membrane potential and the inhibition of adenylyl cyclase activity, which would affect cellular signaling and metabolism.[3][11]

TCBZ-SO_Mechanism_of_Action cluster_host Host System cluster_parasite Fasciola Parasite TCBZ Triclabendazole (TCBZ) (Oral Admin) TCBZ_SO This compound (TCBZ-SO) (Active Metabolite) TCBZ->TCBZ_SO Hepatic Metabolism (CYP1A2, etc.) Tegument Tegumental Absorption TCBZ_SO->Tegument Enters Parasite TCBZ_SO_Internal Internalized TCBZ-SO Tegument->TCBZ_SO_Internal Diffusion BetaTubulin β-Tubulin Microtubules Microtubule Polymerization BetaTubulin->Microtubules Required for Disruption Disruption of: - Cell Structure - Motility - Protein Synthesis - Tegument Integrity Death Parasite Death Disruption->Death TCBZ_SO_Internal->BetaTubulin Binds to TCBZ_SO_Internal->Microtubules Inhibits

Caption: Proposed mechanism of action for this compound.

Pharmacokinetics and Metabolism

Triclabendazole is a prodrug that requires metabolic activation to exert its anthelmintic effect. After oral administration, particularly with food to enhance absorption, TCBZ is extensively metabolized by hepatic enzymes.[3][4][15]

  • Metabolic Pathway: The primary metabolic step is the oxidation of TCBZ to the active this compound (TCBZ-SO), a reaction mainly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from other CYPs.[3][4] TCBZ-SO is further metabolized, principally by CYP2C9, to the less active triclabendazole sulfone (TCBZ-SO2).[3][4]

TCBZ_Metabolism TCBZ Triclabendazole (Pro-drug) TCBZ_SO This compound (Active Metabolite) TCBZ->TCBZ_SO Oxidation (Mainly CYP1A2) TCBZ_SO2 Triclabendazole Sulfone (Active Metabolite) TCBZ_SO->TCBZ_SO2 Oxidation (Mainly CYP2C9)

Caption: Metabolic pathway of Triclabendazole.
Pharmacokinetic Parameters of TCBZ Metabolites

The following table summarizes key pharmacokinetic parameters in humans after a single 10 mg/kg oral dose of TCBZ administered with a meal.[4][15][16]

ParameterTriclabendazole (Parent Drug)This compound (TCBZ-SO)Triclabendazole Sulfone (TCBZ-SO2)
Median Tmax (hours) 3 - 43 - 4~24 (in pigs)
Mean Cmax (μmol/L) 1.1638.62.29
Mean AUC (μmol·h/L) 5.7238630.5
Plasma Protein Binding ~97%~98%~99%
Elimination Half-life (hours) ~8~14~11

Data compiled from multiple sources.[3][4][16][17][18][19]

Quantitative Efficacy Data

The efficacy of triclabendazole and its metabolites has been quantified in numerous in vivo and in vitro studies.

In Vivo Efficacy against Fasciola hepatica (Rat Model)
CompoundDose (mg/kg)Efficacy (Worm Burden Reduction)Target StageReference
Triclabendazole2.750% (ED₅₀)Adult[20]
Triclabendazole11.795% (ED₉₅)Adult[20]
Triclabendazole5.056.8%Adult[20]
Triclabendazole5.012.8%Juvenile[20]
Triclabendazole40.099%Adult[13]
In Vitro Efficacy against Various Helminths
CompoundConcentration (μg/mL)EffectTarget OrganismReference
Triclabendazole2.5Activity notedFasciola hepatica[13]
Triclabendazole0.5Activity notedHymenolepis diminuta[13]
Triclabendazole50.0Activity notedSchistosoma mansoni[13]
TCBZ-SO & TCBZ-SO2Not specifiedKilled 50-67% of flukesAdult F. hepatica[20]
Triclabendazole15.0Tegumental swelling & blebbingAdult F. hepatica[7]
TCBZ-SO15.0Tegumental swelling & blebbingAdult F. hepatica[7]
Triclabendazole20.0Maximum vesicle damage (12 days)E. multilocularis larvae[12]
TCBZ-SO20.0Maximum vesicle damage (20 days)E. multilocularis larvae[12]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in the Rat Model

This protocol outlines a typical procedure for evaluating the in vivo efficacy of TCBZ-SO against F. hepatica.

  • Animal Model: Laboratory rats are used as the definitive host model.

  • Infection: Rats are orally infected with a standardized number of F. hepatica metacercariae. Infections are allowed to establish for several weeks to target either juvenile (e.g., 3-4 weeks post-infection) or adult flukes (>8 weeks post-infection).[20]

  • Drug Administration: Animals are divided into treatment and control groups. The treatment group receives the test compound (e.g., triclabendazole) via oral gavage at predetermined doses. The control group receives the vehicle only.

  • Necropsy and Worm Recovery: At a specified time post-treatment (e.g., 96 hours), rats are euthanized.[21] The livers and bile ducts are removed and dissected to recover all flukes.

  • Data Analysis: The number of worms recovered from treated animals is compared to the control group. Efficacy is calculated as the percentage reduction in worm burden. Statistical models like negative binomial regression can be used to analyze dose-response relationships.[20]

In_Vivo_Workflow A Infect Rats with F. hepatica Metacercariae B Allow Infection to Mature (Juvenile or Adult Stage) A->B C Administer TCBZ/Metabolite (Treatment Group) or Vehicle (Control) B->C D Euthanize and Perform Necropsy (Post-Treatment) C->D E Recover and Count Liver Flukes D->E F Calculate Worm Burden Reduction vs. Control Group E->F

Caption: Experimental workflow for in vivo efficacy testing.
Protocol 2: In Vitro Susceptibility and Motility Assay

This protocol describes a method for assessing the direct effect of TCBZ-SO on adult flukes.[6][22]

  • Parasite Collection: Adult F. hepatica are collected from the bile ducts of naturally infected livestock (e.g., cattle) at an abattoir.[6][23]

  • Incubation: Flukes are washed and placed individually or in small groups into culture plates containing a suitable medium (e.g., RPMI-1640).

  • Drug Exposure: TCBZ-SO, dissolved in a solvent like DMSO, is added to the culture medium at various concentrations. Control wells contain the medium and solvent only.

  • Viability Assessment: Fluke viability is assessed at set time points (e.g., 24, 48, 72 hours). A common method is a visual motility score, where movement is ranked on a scale (e.g., from 4 for normal activity to 0 for death/no movement).[6][22] Tegumental damage can also be assessed via microscopy.[7]

  • Data Analysis: The motility scores or percentage of dead flukes at each concentration and time point are recorded. This allows for the determination of effective concentrations and the characterization of susceptibility or resistance profiles.[6]

In_Vitro_Workflow A Collect Adult Flukes from Infected Livers B Wash and Place Flukes in Culture Medium A->B C Expose Flukes to TCBZ-SO at Various Concentrations B->C D Incubate for Set Time Periods C->D E Assess Viability (e.g., Motility Score, Microscopy) D->E F Analyze Data to Determine Susceptibility Profile E->F

Caption: Experimental workflow for in vitro susceptibility testing.

Resistance to Triclabendazole

The widespread use of triclabendazole has led to the emergence of resistant F. hepatica populations in livestock, and occasionally in humans.[1][3][14] The mechanisms of resistance are multifactorial and not fully understood, but research suggests several possibilities:

  • Altered Drug Metabolism: Resistant flukes may exhibit an increased rate of metabolism of the active TCBZ-SO to the less active TCBZ-SO2 metabolite, effectively deactivating the drug more quickly.[6][24]

  • Changes in Drug Transport: Alterations in drug uptake or an increase in the activity of efflux pumps (like P-glycoproteins) could reduce the intracellular concentration of TCBZ-SO in the parasite.[6][21]

  • Target Site Modification: While not definitively proven, mutations in the β-tubulin gene could potentially alter the binding site for TCBZ-SO, reducing its inhibitory effect.

Studies have shown that TCBZ resistance is a heritable, dominant genetic trait, which suggests that once it emerges, it can spread rapidly within a parasite population.[25]

Conclusion

This compound is the principal active metabolite responsible for the narrow-spectrum, potent flukicidal activity of its parent drug, triclabendazole. Its primary efficacy is directed against immature and adult stages of Fasciola hepatica and Fasciola gigantica. The mechanism of action is centered on the disruption of microtubule integrity within the parasite, leading to catastrophic failure of essential cellular functions. While highly effective, the emergence of resistance, potentially driven by enhanced drug metabolism and transport within the parasite, poses a significant threat to its continued use. Understanding the specific spectrum, mechanism, and quantitative efficacy of TCBZ-SO is critical for optimizing its clinical use and developing strategies to mitigate the spread of resistance.

References

The Ascendancy of the Metabolite: Unraveling the Superior Biological Activity of Triclabendazole Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triclabendazole (TCBZ), a potent benzimidazole anthelmintic, is the cornerstone of treatment for fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica. However, the parent compound is, in fact, a prodrug. Its remarkable efficacy is primarily attributed to its sulfoxide metabolite, triclabendazole sulfoxide (TCBZSO). This technical guide provides a comprehensive analysis of the comparative biological activity of TCBZ and TCBZSO, delving into their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended to serve as a detailed resource for researchers and professionals involved in anthelmintic drug discovery and development.

Introduction

Fascioliasis poses a significant threat to both livestock productivity and human health globally. The introduction of triclabendazole revolutionized the control of this disease due to its high efficacy against both mature and immature stages of the parasite. A critical aspect of TCBZ's pharmacology is its rapid and extensive metabolism in the host's liver. This biotransformation process is not a detoxification step but rather an activation, converting the parent compound into its pharmacologically active metabolites, principally this compound (TCBZSO) and to a lesser extent, triclabendazole sulfone (TCBZSO2). Understanding the distinct biological activities of the parent compound and its primary metabolite is paramount for optimizing treatment strategies and combating the growing threat of drug resistance.

Metabolic Activation of Triclabendazole

Following oral administration, triclabendazole is absorbed and undergoes extensive first-pass metabolism in the liver.[[“]] The initial and most critical step is the oxidation of the sulfur atom in the TCBZ molecule to form TCBZSO. This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP1A2 playing a major role.[2] TCBZSO is the most abundant metabolite found in the plasma and is considered the principal active moiety responsible for the flukicidal effects of the drug.[3] A further oxidation step can convert TCBZSO to triclabendazole sulfone (TCBZSO2).

Metabolic_Pathway TCBZ Triclabendazole (Parent Compound) TCBZSO This compound (Active Metabolite) TCBZ->TCBZSO Sulfoxidation (CYP1A2, FMO) TCBZSO2 Triclabendazole Sulfone (Metabolite) TCBZSO->TCBZSO2 Sulfonation (CYP2C9)

Metabolic activation of triclabendazole in the host.

Mechanism of Action: A Tale of Two Molecules

The primary mechanism of action for benzimidazole anthelmintics, including TCBZ and its metabolites, is the disruption of microtubule polymerization in the parasite's cells.[4] Microtubules are essential cytoskeletal components involved in vital cellular processes such as cell division, motility, and intracellular transport.

Triclabendazole and its active metabolites, particularly TCBZSO, bind to the parasite's β-tubulin subunit, preventing its polymerization into microtubules.[5] This disruption leads to a cascade of downstream effects, including impaired cellular integrity, inhibited motility, and ultimately, the death of the fluke. While both the parent compound and its sulfoxide metabolite target β-tubulin, in vitro studies suggest that TCBZSO is more potent in inducing these disruptive effects.

Mechanism_of_Action cluster_drug Drug Action cluster_parasite Parasite Cell TCBZSO This compound beta_tubulin β-tubulin TCBZSO->beta_tubulin Binds to microtubules Microtubules beta_tubulin->microtubules Polymerization cellular_processes Cell Division, Motility, Transport microtubules->cellular_processes Supports cell_death Cell Death cellular_processes->cell_death Disruption leads to

Signaling pathway of this compound's action.

Quantitative Comparison of Biological Activity

The superior biological activity of this compound over the parent compound is evident in both in vivo and in vitro studies. While direct comparative IC50 values are not consistently reported across the literature, the collective evidence points towards the enhanced potency of the metabolite.

Table 1: In Vivo Efficacy of Triclabendazole against Adult Fasciola hepatica in Rats
CompoundED50 (mg/kg)ED95 (mg/kg)HostReference
Triclabendazole2.711.7Rat[6]

ED50: Effective dose to reduce worm burden by 50%. ED95: Effective dose to reduce worm burden by 95%.

Table 2: Comparative In Vitro Effects of Triclabendazole and its Metabolites on Fasciola hepatica
CompoundConcentrationDurationObserved EffectReference
Triclabendazole15 µg/mL72 hoursModerate activity on adult flukes. More effective against juvenile flukes.[6]
This compound15 µg/mL72 hoursDecreased movement and death of 50-67% of adult flukes.[6]
Triclabendazole15 µg/mL24 hoursTegumental swelling and blebbing.[3]
This compound15 µg/mL24 hoursMore disruptive to the posterior tegument than TCBZ.[3]
Triclabendazole Sulfone15 µg/mL24 hoursMore disruptive to the anterior tegument than TCBZ.[3]
Triclabendazole5, 10, 20 nmol/mL12 hoursNo significant effect on egg hatchability.[7]
This compound5, 10, 20 nmol/mL12 hoursNo significant effect on egg hatchability.[7]

Detailed Experimental Protocols

The evaluation of the biological activity of anthelmintic compounds relies on a suite of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Fluke Motility Assay

This assay assesses the effect of a compound on the motor activity of adult flukes.

  • Materials:

    • Adult Fasciola hepatica flukes (obtained from infected bovine or ovine livers).

    • RPMI-1640 culture medium supplemented with antibiotics.

    • Multi-well plates (e.g., 24-well).

    • Test compounds (Triclabendazole, this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Incubator (37°C, 5% CO2).

    • Stereomicroscope.

  • Procedure:

    • Adult flukes are collected from the bile ducts of infected livers at a local abattoir and washed in pre-warmed culture medium.

    • Individual flukes are placed in the wells of a multi-well plate containing fresh, pre-warmed culture medium.

    • Flukes are allowed to acclimatize for a period of 1-2 hours in the incubator.

    • The test compounds are added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.

    • The motility of the flukes is observed and scored at regular intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours) under a stereomicroscope.

    • Motility is typically scored on a scale of 0 to 3 or 4, where the highest score represents normal, vigorous movement and 0 represents complete paralysis or death.[6]

Tegumental Damage Assessment using Electron Microscopy

This method evaluates the ultrastructural damage to the fluke's outer surface (tegument) following drug exposure.

  • Materials:

    • Adult Fasciola hepatica flukes.

    • Culture medium and test compounds as described for the motility assay.

    • Fixatives: Glutaraldehyde, osmium tetroxide.

    • Dehydrating agents: Ethanol series.

    • Critical point dryer.

    • Sputter coater (for Scanning Electron Microscopy - SEM).

    • Resin for embedding (for Transmission Electron Microscopy - TEM).

    • Ultramicrotome (for TEM).

    • Scanning Electron Microscope and Transmission Electron Microscope.

  • Procedure:

    • Flukes are incubated with the test compounds as described in the motility assay for a predetermined duration (e.g., 24 hours).

    • For SEM:

      • Flukes are fixed in glutaraldehyde, followed by post-fixation in osmium tetroxide.

      • They are then dehydrated through a graded series of ethanol.

      • The samples are critical point dried, mounted on stubs, and sputter-coated with gold.

      • The tegumental surface is then examined using an SEM.

    • For TEM:

      • Flukes are fixed and dehydrated as for SEM.

      • They are then infiltrated with and embedded in resin.

      • Ultrathin sections are cut using an ultramicrotome, stained with uranyl acetate and lead citrate, and examined using a TEM.

Experimental_Workflow start Start: Adult Fluke Collection incubation In Vitro Incubation with Triclabendazole / Sulfoxide start->incubation motility_assay Motility Assay incubation->motility_assay em_prep Sample Preparation for Electron Microscopy incubation->em_prep data_analysis Data Analysis and Comparison motility_assay->data_analysis sem Scanning Electron Microscopy (Tegument Surface) em_prep->sem tem Transmission Electron Microscopy (Internal Ultrastructure) em_prep->tem sem->data_analysis tem->data_analysis

References

The Discovery and Development of Triclabendazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica, poses a significant threat to both livestock and human health globally.[1][2] While historically difficult to treat, the discovery and development of triclabendazole marked a pivotal moment in the control of this neglected tropical disease. This benzimidazole derivative stands out for its high efficacy against both mature and immature stages of the parasite, a feature not commonly found in other flukicides.[3][4] This technical guide provides an in-depth overview of the journey of triclabendazole from its veterinary origins to its current status as the drug of choice for human fascioliasis, with a focus on its mechanism of action, pharmacokinetic profile, and the key experimental findings that have underpinned its development.

1. Discovery and Historical Development

Triclabendazole, chemically known as 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole, was initially developed and marketed by Ciba (now Novartis) as Fasinex® for the treatment of fascioliasis in domestic livestock, and it has been in veterinary use since 1983.[1][2] Recognizing its potential for human application, a collaboration between the World Health Organization (WHO) and Ciba was initiated in the 1990s to develop triclabendazole for human use.[1][2] This was spurred by the discontinuation of older, more toxic treatments like emetine and bithionol.[1]

Following extensive clinical trials, triclabendazole was approved for human use in Egypt in 1997 and in France in 2002.[1] Subsequently, a donation program was established by the manufacturer, administered by the WHO, to provide the drug in endemic countries.[1] In February 2019, the U.S. Food and Drug Administration (FDA) approved triclabendazole (marketed as Egaten®) for the treatment of human fascioliasis in patients aged six years and older.[1]

2. Chemical Synthesis

The synthesis of triclabendazole has been approached through various routes. One common method involves the reaction of 4-chloro-5-(2,3-dichlorophenoxy)-1,2-benzenediamine with carbon disulfide to form a benzimidazole thione intermediate. This intermediate is then subjected to an alkylation reaction with dimethyl sulfate to yield triclabendazole.[5][6] An alternative synthesis strategy starts with 1,2,3-trichlorobenzene, which is hydrolyzed to prepare 2,3-dichlorophenol sodium. This then reacts with 4,5-dichloro-2-nitroaniline.[7] The resulting intermediate undergoes further reactions, including a reductive ring closure and methylation, to produce triclabendazole.[7]

3. Mechanism of Action

The precise mechanism of action of triclabendazole is not fully elucidated but is believed to be multifactorial.[1][8] The primary proposed mechanism involves the disruption of microtubule-based processes within the parasite.[9] Triclabendazole and its active metabolites, triclabendazole sulfoxide and triclabendazole sulfone, are absorbed through the tegument (the outer body covering) of both immature and mature flukes.[8][10] Once inside the parasite, these compounds are thought to bind to β-tubulin, inhibiting its polymerization into microtubules.[3][9] Microtubules are essential components of the cytoskeleton, crucial for maintaining cell structure, motility, and intracellular transport.[9] Disruption of these structures leads to impaired cellular functions, including motility and spermatogenesis, ultimately resulting in the death of the parasite.[8][10]

Another proposed mechanism involves the interference with the parasite's energy metabolism.[9] Triclabendazole may inhibit key enzymes within the mitochondria, leading to a reduction in ATP production and a subsequent energy deficit that contributes to the parasite's demise.[9] Some studies also suggest that triclabendazole may inhibit adenylate cyclase activity, which would have widespread effects on the fluke's metabolism due to the role of cyclic adenosine monophosphate (cAMP) as a second messenger.[2][11]

Triclabendazole Mechanism of Action TCBZ Triclabendazole & Active Metabolites Tegument Parasite Tegument TCBZ->Tegument Absorption Tubulin β-tubulin Tegument->Tubulin Mitochondria Mitochondrial Enzymes Tegument->Mitochondria Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Cytoskeleton Cytoskeleton Disruption Microtubules->Cytoskeleton Motility Inhibition of Motility Cytoskeleton->Motility Spermatogenesis Inhibition of Spermatogenesis Cytoskeleton->Spermatogenesis Death Parasite Death Motility->Death Spermatogenesis->Death ATP ATP Production Mitochondria->ATP Inhibits Energy Energy Deficit ATP->Energy Energy->Death

Proposed mechanism of action of triclabendazole against Fasciola spp.

4. Pharmacokinetics

The pharmacokinetic profile of triclabendazole is characterized by its rapid metabolism into active metabolites.

Table 1: Pharmacokinetic Parameters of Triclabendazole and its Metabolites in Humans

ParameterTriclabendazoleThis compoundTriclabendazole Sulfone
Tmax (hours) 3 - 43 - 4~25.6 (in goats)
Cmax (μmol/L) 1.1638.62.29
AUC (μmol∙h/L) 5.7238630.5
Plasma Protein Binding (%) 96.798.498.8
Elimination Half-life (hours) ~8~14~11

Data compiled from human studies with a single oral dose of 10 mg/kg with a 560-kcal meal.[8] Tmax for the sulfone metabolite in humans is not explicitly stated, the value provided is from studies in goats.[12]

  • Absorption: Triclabendazole is administered orally, and its absorption is significantly enhanced when taken with food.[10][13] Administration with a meal can increase the peak plasma concentrations and the area under the curve (AUC) of both the parent drug and its active sulfoxide metabolite by two to three times.[8][13]

  • Metabolism: After absorption, triclabendazole undergoes extensive first-pass metabolism in the liver.[9] It is primarily metabolized by the cytochrome P450 enzyme CYP1A2 into its active sulfoxide metabolite.[8][10] This sulfoxide metabolite is further metabolized, mainly by CYP2C9, to the active sulfone metabolite.[8][13]

  • Distribution: Triclabendazole and its metabolites are highly bound to plasma proteins.[8] The active metabolites concentrate in the bile, which is advantageous as this is where the adult liver flukes reside.[9]

  • Excretion: In animal studies, triclabendazole and its metabolites are primarily excreted in the feces via the biliary tract (approximately 90%), with less than 10% excreted in the urine.[8][13] Data on excretion in humans is limited.[8][13]

Triclabendazole Metabolism TCBZ Triclabendazole TCBZ_SO This compound (Active Metabolite) TCBZ->TCBZ_SO CYP1A2 (major) FMO, other CYPs (minor) Excretion Biliary Excretion TCBZ->Excretion TCBZ_SO2 Triclabendazole Sulfone (Active Metabolite) TCBZ_SO->TCBZ_SO2 CYP2C9 (major) other CYPs (minor) TCBZ_SO->Excretion TCBZ_SO2->Excretion

Metabolic pathway of triclabendazole.

5. Efficacy of Triclabendazole

The efficacy of triclabendazole has been demonstrated in a range of in vitro, in vivo, and clinical studies.

5.1. In Vitro Studies

In vitro studies have been crucial in elucidating the direct effects of triclabendazole and its metabolites on Fasciola flukes.

Table 2: Summary of In Vitro Efficacy of Triclabendazole and its Metabolites

CompoundTarget StageConcentrationObservationReference
TriclabendazoleAdult F. hepaticaN/AModerate activity[14]
This compoundAdult F. hepaticaN/ADecreased movement and death of 50-67% of flukes[14]
Triclabendazole SulfoneAdult F. hepaticaN/ADecreased movement and death of 50-67% of flukes[14]
TriclabendazoleLarval E. multilocularis20 µg/mlMaximum vesicle damage within 12 days[15]
This compoundLarval E. multilocularis20 µg/mlMaximum vesicle damage within 20 days[15]

5.2. In Vivo Studies (Animal Models)

Animal models have been instrumental in establishing the efficacy of triclabendazole against different developmental stages of Fasciola and in determining optimal dosing regimens.

Table 3: Summary of In Vivo Efficacy of Triclabendazole in Animal Models

Animal ModelFasciola SpeciesTreatment RegimenEfficacyReference
SheepF. hepatica (susceptible)10 mg/kg99.8% reduction in fluke burden[16]
SheepF. hepatica (resistant)10 mg/kg10.8% reduction in fluke burden[16]
CalvesF. hepatica6 mg/kg100% reduction in fluke burden[17]
CalvesF. hepatica12 mg/kg100% reduction in fluke burden[17]
GoatsF. hepatica (immature)N/A100%[12]
RabbitsF. gigantica10 mg/kg93.75-100% reduction in fluke burden[18]

5.3. Clinical Trials (Human Studies)

Clinical trials in humans have confirmed the high efficacy and good tolerability of triclabendazole for the treatment of fascioliasis.

Table 4: Summary of Efficacy of Triclabendazole in Human Clinical Trials

Study PopulationTreatment RegimenCure Rate (Egg Negative)Follow-up PeriodReference
24 asymptomatic individuals10 mg/kg single dose79.2%2 months[19]
94 patients in Iran5 mg/kg for 3 days86.6%60 days[20]
77 patientsTwo 10 mg/kg doses, 12h apart92%60 days[1]

The currently recommended dosage by the US FDA is two 10 mg/kg doses given 12 hours apart.[1]

6. Experimental Protocols

Detailed experimental protocols are fundamental to the reliable assessment of anthelmintic efficacy.

6.1. In Vitro Efficacy Assessment

  • Parasites: Adult or juvenile Fasciola hepatica are collected from the bile ducts of experimentally or naturally infected animals.

  • Culture Medium: Flukes are maintained in a suitable culture medium, such as Krebs-Ringer Tris buffer, often supplemented with glucose and antibiotics.

  • Drug Preparation: Triclabendazole and its metabolites are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to the desired concentrations in the culture medium.

  • Incubation: Flukes are incubated in the drug-containing medium for a specified period (e.g., 24-72 hours) at a constant temperature (e.g., 37°C).

  • Assessment of Viability: Fluke viability is assessed based on motility, observed either visually or using an automated motility meter. Tegumental damage can be evaluated using scanning electron microscopy (SEM).

6.2. In Vivo Efficacy Assessment (Controlled Efficacy Test)

  • Animal Model: Commonly used models include sheep, cattle, and goats.

  • Infection: Animals are experimentally infected with a known number of Fasciola metacercariae.

  • Treatment: At a specific time post-infection (to target different fluke stages), animals are treated with triclabendazole at various dose levels. A control group remains untreated.

  • Fecal Egg Counts: Fecal samples are collected before and after treatment to monitor egg shedding.

  • Fluke Burden Determination: At the end of the study period, animals are euthanized, and their livers and bile ducts are carefully examined to recover and count the remaining flukes. Efficacy is calculated as the percentage reduction in fluke numbers in the treated groups compared to the control group.

Experimental Workflow for In Vivo Efficacy Start Start Infection Experimental Infection of Animal Models Start->Infection Acclimatization Acclimatization Period Infection->Acclimatization Grouping Random Allocation to Treatment & Control Groups Acclimatization->Grouping Treatment Oral Administration of Triclabendazole Grouping->Treatment Control Administration of Placebo Grouping->Control Monitoring Monitoring of Clinical Signs & Fecal Egg Counts Treatment->Monitoring Control->Monitoring Necropsy Necropsy and Fluke Recovery Monitoring->Necropsy Analysis Data Analysis: Fluke Burden & Efficacy Calculation Necropsy->Analysis End End Analysis->End Triclabendazole Resistance Mechanism cluster_0 Susceptible Fluke cluster_1 Resistant Fluke TCBZ_in_S Triclabendazole Target_S Intracellular Target (e.g., β-tubulin) TCBZ_in_S->Target_S Accumulation & Binding TCBZ_in_R Triclabendazole Efflux Efflux Pump (e.g., P-glycoprotein) TCBZ_in_R->Efflux Binding & Efflux Target_R Intracellular Target TCBZ_in_R->Target_R Reduced Accumulation & Binding

References

Triclabendazole Sulfoxide: A Technical Guide to the Primary Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclabendazole is a potent anthelmintic agent, primarily used in the treatment of fascioliasis. Its efficacy is largely attributed to its rapid and extensive metabolism in the host to its sulfoxide derivative, triclabendazole sulfoxide. This technical guide provides an in-depth overview of this compound, focusing on its role as the primary active metabolite. It details the metabolic pathway, mechanism of action, pharmacokinetic profile, and relevant experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Triclabendazole, a benzimidazole anthelmintic, is the drug of choice for treating infections caused by the liver flukes Fasciola hepatica and Fasciola gigantica. Unlike other benzimidazoles, its primary therapeutic activity is not exerted by the parent drug but by its main metabolite, this compound. This metabolite is formed through oxidation in the host's liver and demonstrates potent activity against both immature and adult stages of the parasite. Understanding the pharmacology of this compound is therefore crucial for optimizing treatment strategies and for the development of new anthelmintic agents.

Metabolism of Triclabendazole

Following oral administration, triclabendazole is rapidly absorbed and undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfur atom in the methylthio group to form this compound. This reaction is primarily catalyzed by cytochrome P450 enzymes. This compound is then further oxidized to the less active triclabendazole sulfone.

Triclabendazole Triclabendazole Triclabendazole_Sulfoxide This compound (Primary Active Metabolite) Triclabendazole->Triclabendazole_Sulfoxide Oxidation (Sulfoxidation) [Host Liver] Triclabendazole_Sulfone Triclabendazole Sulfone (Less Active Metabolite) Triclabendazole_Sulfoxide->Triclabendazole_Sulfone Oxidation (Sulfonation) [Host Liver] TCBZ_SO This compound Beta_Tubulin Parasite β-Tubulin TCBZ_SO->Beta_Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization TCBZ_SO->Microtubule_Polymerization Inhibits Beta_Tubulin->Microtubule_Polymerization Essential for Microtubule_Disruption Microtubule Disruption Cell_Division Inhibition of Cell Division Microtubule_Disruption->Cell_Division Intracellular_Transport Impaired Intracellular Transport Microtubule_Disruption->Intracellular_Transport Tegument_Integrity Loss of Tegumental Integrity Microtubule_Disruption->Tegument_Integrity Parasite_Death Parasite Death Cell_Division->Parasite_Death Intracellular_Transport->Parasite_Death Motility Reduced Motility Tegument_Integrity->Motility Motility->Parasite_Death Start Start: Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (e.g., 300 nm) Chromatographic_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification Start Start: Adult Fasciola hepatica Washing Wash Flukes (e.g., with PBS) Start->Washing Incubation_Setup Place Flukes in Culture Medium (e.g., RPMI-1640) Washing->Incubation_Setup Drug_Addition Add this compound (Test Concentrations) Incubation_Setup->Drug_Addition Incubation Incubate at 37°C Drug_Addition->Incubation Motility_Assessment Assess Motility at Time Points (e.g., 24, 48, 72h) Incubation->Motility_Assessment Data_Analysis Analyze Data (e.g., Determine IC50) Motility_Assessment->Data_Analysis End End: Efficacy Determined Data_Analysis->End

Embryotoxicity and Teratogenicity of Triclabendazole Sulfoxide in Zebrafish: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the embryotoxic and teratogenic potential of triclabendazole sulfoxide (TCBZSO), the primary active metabolite of the anthelmintic drug triclabendazole, with a specific focus on the zebrafish model. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and drug development efforts in this area.

Executive Summary

Triclabendazole is a critical therapeutic for fascioliasis and paragonimiasis, diseases affecting millions globally.[1][2] Its use in pregnant women, however, remains a concern due to the limited understanding of its developmental toxicity.[1][3] In humans, orally administered triclabendazole is rapidly metabolized to this compound (TCBZSO), which is found in plasma at concentrations approximately 30 times higher than the parent compound.[1][3] Research using the zebrafish model has demonstrated that while triclabendazole itself shows some dysmorphogenic effects at higher concentrations, its metabolite, TCBZSO, is primarily embryolethal, particularly during early developmental stages.[1][2][4] This guide synthesizes the current scientific findings to provide a clear understanding of the developmental toxicity profile of TCBZSO in zebrafish.

Quantitative Data Summary

The following tables summarize the key findings from embryotoxicity and teratogenicity studies of triclabendazole (TCBZ) and its sulfoxide metabolite (TCBZSO) in zebrafish embryos.

Table 1: Embryotoxic and Teratogenic Effects of Triclabendazole (TCBZ) on Zebrafish Embryos

Concentration (µM)Total Morphological Score (Mean ± SEM)Embryos with at least one Dysmorphic Feature (%)Lethality at 50 hpf (%)
Control (0.05% DMSO) 30.0 ± 0.00.03.3
1.0 30.0 ± 0.00.03.3
2.5 28.3 ± 0.533.313.3
5.0 --100.0*

Data derived from Boix et al. (2015).[1][2] *p < 0.05 hpf: hours post-fertilization LOAEC (Lowest Observed Adverse Effect Concentration) for dysmorphogenesis = 2.5 µM.[1][2]

Table 2: Embryotoxic Effects of this compound (TCBZSO) on Zebrafish Embryos

Concentration (µM)Total Morphological Score (Mean ± SEM)Embryos with at least one Dysmorphic Feature (%)Lethality at 26 hpf (%)Lethality at 50 hpf (%)
Control (0.05% DMSO) 30.0 ± 0.00.03.33.3
0.5 30.0 ± 0.00.03.33.3
1.0 30.0 ± 0.00.03.33.3
2.5 30.0 ± 0.00.06.76.7
5.0 30.0 ± 0.00.010.010.0
10.0 --100.0100.0
50.0 --100.0100.0

Data derived from Boix et al. (2015).[1][2] *p < 0.05 hpf: hours post-fertilization TCBZSO did not induce dysmorphogenesis at any tested concentration.[1] NOAEC (No Observed Adverse Effect Concentration) = 5 µM.[1][2] LOAEC (Lowest Observed Adverse Effect Concentration) for embryolethality = 10 µM.[1][2][4]

Experimental Protocols

The following section details the methodology for the zebrafish embryo test (ZFET) as described in the cited literature.

Zebrafish Husbandry and Embryo Collection

Adult zebrafish are maintained under standard conditions with a 14/10-hour light/dark cycle to encourage spawning. Fertilized eggs are collected and examined under a stereomicroscope. Only healthy, fertilized embryos are selected for the assay.

Test Solutions and Exposure

Triclabendazole and this compound are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[2] These are then diluted in 0.3x Danieau's buffer to achieve the final test concentrations, ensuring the final DMSO concentration does not exceed a non-teratogenic level (e.g., 0.05% v/v).[2]

Zebrafish Embryo Test (ZFET)
  • Embryo Selection: At 2 hours post-fertilization (hpf), fertilized eggs are selected.[2]

  • Exposure: Ten embryos are randomly placed into each well of a 6-well plate containing 5 mL of the respective test solution or control.[2]

  • Incubation: The plates are incubated at 26 ± 1°C with a 10-14 hour dark-light cycle for 48 hours.[2]

  • Endpoint Assessment:

    • Embryolethality: Assessed at 8 hpf (egg coagulation), 26 hpf (absence of tail detachment or somite formation), and 50 hpf (absence of heartbeat).[2]

    • Teratogenicity and Developmental Effects: Evaluated at 50 hpf using a total morphological score. This involves examining specific anatomical features for abnormalities.[2]

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the toxic effects of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_incubation Incubation cluster_assessment Endpoint Assessment A Zebrafish Embryo Collection (2 hpf) C Embryo Exposure in 6-well Plates (10 embryos/well) A->C B Preparation of TCBZSO Solutions (in 0.05% DMSO) B->C D Incubation at 26°C for 48 hours C->D E Embryolethality Assessment (8, 26, 50 hpf) D->E F Teratogenicity Assessment (50 hpf) D->F

Figure 1: Experimental workflow for the Zebrafish Embryo Test (ZFET).

signaling_pathway cluster_cellular Cellular Level cluster_process Cellular Processes cluster_embryonic Embryonic Outcome TCBZSO This compound (TCBZSO) Tubulin β-tubulin TCBZSO->Tubulin Inhibition Microtubules Microtubule Polymerization Tubulin->Microtubules Disruption Mitosis Mitosis Microtubules->Mitosis CellMigration Cell Migration Microtubules->CellMigration AxonalTransport Intracellular Transport Microtubules->AxonalTransport Apoptosis Cell Cycle Arrest & Apoptosis Mitosis->Apoptosis CellMigration->Apoptosis AxonalTransport->Apoptosis Lethality Embryolethality Apoptosis->Lethality

Figure 2: Proposed mechanism of TCBZSO-induced embryolethality.

Discussion and Conclusion

The data clearly indicate that this compound is a potent embryolethal agent in zebrafish, particularly during the early stages of development, with a Lowest Observed Adverse Effect Concentration (LOAEC) for lethality of 10 µM.[1][2][4] Notably, TCBZSO did not produce significant dysmorphogenic effects at the concentrations tested, suggesting its primary developmental toxicity is embryolethality rather than teratogenicity.[1] In contrast, the parent compound, triclabendazole, did induce morphological abnormalities at a LOAEC of 2.5 µM.[1][2]

The proposed mechanism for the embryotoxic effects of TCBZSO, consistent with the known action of benzimidazoles, involves the disruption of microtubule polymerization.[5][6] Microtubules are essential for critical cellular processes during embryogenesis, including mitosis, cell migration, and intracellular transport. Inhibition of these processes can lead to cell cycle arrest and apoptosis, ultimately resulting in embryonic death.

References

In-Depth Technical Guide: The Effect of Triclabendazole Sulfoxide on Microtubule Polymerization Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function. This makes microtubule dynamics an attractive target for therapeutic intervention, particularly in the context of anti-parasitic and anti-cancer drug development.

Triclabendazole, a benzimidazole anthelmintic, is the drug of choice for treating fascioliasis, an infection caused by the liver fluke Fasciola hepatica. Following administration, triclabendazole is rapidly metabolized in the host to its active sulfoxide and sulfone metabolites. It is the sulfoxide metabolite, triclabendazole sulfoxide, that is considered the primary active moiety responsible for the drug's efficacy. The mechanism of action of triclabendazole and its metabolites involves the disruption of microtubule-dependent processes within the parasite.[1]

This technical guide provides an in-depth overview of the effects of this compound on microtubule polymerization dynamics. It includes a summary of the current understanding of its mechanism of action, a detailed experimental protocol for an in vitro microtubule polymerization assay to evaluate its effects, and visualizations of the mechanism and experimental workflow.

Mechanism of Action

This compound exerts its anthelmintic effect by binding to β-tubulin subunits of the parasite.[1] This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation and function leads to impaired cellular processes, such as intracellular transport and cell division, ultimately resulting in the death of the parasite.[1]

Computational docking studies suggest that triclabendazole and its metabolites, including the sulfoxide and sulfone forms, bind to the β-tubulin subunit. These studies have also indicated that the sulfone metabolite may exhibit a higher binding affinity for β-tubulin compared to the sulfoxide.[2]

Mechanism_of_Action cluster_0 Cellular Environment TCBZ_SO Triclabendazole Sulfoxide beta_tubulin β-Tubulin TCBZ_SO->beta_tubulin Binds to polymerization Polymerization TCBZ_SO->polymerization Inhibits heterodimer αβ-Tubulin Heterodimer beta_tubulin->heterodimer alpha_tubulin α-Tubulin alpha_tubulin->heterodimer heterodimer->polymerization microtubule Microtubule polymerization->microtubule Forms inhibition Inhibition

Figure 1: Mechanism of this compound Action on Microtubule Polymerization.

Quantitative Data on Microtubule Polymerization Inhibition

As of the latest literature review, there is a notable scarcity of publicly available quantitative data detailing the direct effects of this compound on the dynamics of in vitro microtubule polymerization. Specific metrics such as IC50 values for polymerization inhibition, or effects on the rates of microtubule growth and shortening, have not been extensively reported.

The following table summarizes the available qualitative information and provides a template for researchers to record their own experimental data.

CompoundOrganism/SystemEffect on MicrotubulesConcentrationData TypeSource
TriclabendazoleYeast (S. cerevisiae)No adverse effect on mitotic spindle morphology5 mMQualitative[3]
TriclabendazoleYeast (S. cerevisiae)Disruption of mitotic spindles50 mMQualitative[3]
This compoundZebrafish & Mouse EmbryosEmbryolethal effect (in vivo)10 µM (LOAEC)In Vivo[4][5]
This compound [Specify Tubulin Source, e.g., Bovine Brain] [Record % inhibition or other metric] [Enter Concentration] IC50 / % Inhibition [Internal Data]

Note: LOAEC (Lowest Observed Adverse Effect Concentration) from in vivo studies does not directly translate to an IC50 for in vitro microtubule polymerization but can provide an indication of biologically relevant concentrations. Researchers are encouraged to determine the IC50 value for this compound in their specific assay system.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This protocol describes a turbidimetric assay to measure the effect of this compound on the polymerization of purified tubulin in vitro. The principle of this assay is that the polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance at 350 nm.

Materials and Reagents
  • Purified tubulin (e.g., bovine brain tubulin, >99% pure)

  • This compound

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • GTP (Guanosine-5'-triphosphate) solution (100 mM)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2

  • Polymerization Buffer (PEM): G-PEM with 10% glycerol (v/v)

  • Microtiter plates (96-well, clear, flat-bottom)

  • Spectrophotometer with temperature control and kinetic reading capabilities

Experimental Workflow

Experimental_Workflow start Start prep_reagents Prepare Reagents (Tubulin, TCBZ-SO, Buffers) start->prep_reagents setup_plate Set up 96-well Plate (Controls and Test Compounds) prep_reagents->setup_plate pre_warm Pre-warm Plate Reader to 37°C setup_plate->pre_warm add_tubulin Add Tubulin to Wells pre_warm->add_tubulin initiate_reaction Initiate Polymerization (Place plate in reader) add_tubulin->initiate_reaction measure_abs Measure Absorbance at 350 nm (Every 60s for 60 min) initiate_reaction->measure_abs analyze_data Analyze Data (Plot Abs vs. Time, Calculate IC50) measure_abs->analyze_data end End analyze_data->end

Figure 2: Workflow for the In Vitro Microtubule Polymerization Assay.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • On ice, thaw the purified tubulin, GTP stock solution, and buffers.

    • Prepare the final tubulin solution by diluting the purified tubulin stock in ice-cold Polymerization Buffer (PEM) to the desired final concentration (e.g., 3 mg/mL). Add GTP to a final concentration of 1 mM. Keep the tubulin solution on ice at all times.

  • Assay Setup:

    • In a 96-well microtiter plate, add the test compounds and controls. For each concentration of this compound, pipette the corresponding dilution into triplicate wells.

    • Include the following controls in triplicate:

      • Negative Control (No Inhibition): Add DMSO (at the same final concentration as in the test wells).

      • Positive Control (Inhibition): Add a known microtubule polymerization inhibitor (e.g., nocodazole) at a concentration known to cause complete inhibition.

      • Blank: Add Polymerization Buffer only (for background subtraction).

  • Initiation of Polymerization:

    • Set the spectrophotometer to 37°C.

    • Working quickly, add the prepared tubulin solution to each well (except the blank wells) to initiate the polymerization reaction.

    • Immediately place the plate in the pre-warmed spectrophotometer.

  • Data Acquisition:

    • Measure the absorbance at 350 nm for each well every 60 seconds for a total of 60 minutes.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Plot the absorbance at 350 nm as a function of time for each concentration of this compound and the controls.

    • Determine the maximum rate of polymerization (Vmax) for each concentration by calculating the slope of the linear portion of the polymerization curve.

    • Calculate the percentage of inhibition for each concentration relative to the negative control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a key anthelmintic agent that targets microtubule polymerization in parasites. While its general mechanism of action is understood, there is a clear need for more quantitative data to fully characterize its effects on microtubule dynamics. The experimental protocol provided in this guide offers a robust method for researchers to generate such data, which will be invaluable for understanding the precise molecular interactions, elucidating mechanisms of resistance, and guiding the development of new anti-parasitic drugs. Further research in this area will contribute significantly to the field of parasitology and drug discovery.

References

Initial Investigations into the Antibacterial Properties of Triclabendazole Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclabendazole, a benzimidazole anthelmintic, has been a cornerstone in the treatment of fascioliasis. Recent drug repurposing efforts have highlighted the potential antibacterial activity of its primary active metabolite, triclabendazole sulfoxide. This technical guide provides a comprehensive overview of the initial in vitro investigations into the antibacterial properties of this compound. It includes a summary of the available quantitative data on its activity against various bacterial strains, detailed experimental protocols for assessing its efficacy, and a discussion of the current understanding of its mechanism of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a novel antibacterial agent.

Introduction

The rise of antimicrobial resistance necessitates the exploration of new therapeutic agents. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for antibiotic discovery. Triclabendazole (TCBZ), a potent anthelmintic agent, is rapidly metabolized in vivo to its active sulfoxide and sulfone metabolites.[1][2] Initial screenings of approved drugs have revealed the potential antibacterial activity of TCBZ and its derivatives, particularly against Gram-positive bacteria.[1] This guide focuses on the initial findings related to the antibacterial properties of this compound (TCBZ-SO), the main plasma metabolite of TCBZ.[3]

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial activity of this compound has been primarily evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The available data from initial studies are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of Triclabendazole Derivatives against Selected Gram-Positive Bacteria [1]

CompoundVRE-1 (MIC, µg/mL)VRE-2 (MIC, µg/mL)MRSA-1 (MIC, µg/mL)MRSA-2 (MIC, µg/mL)
Triclabendazole (TCBZ)4422
This compound (TCBZ-SO) >128 >128 >128 >128
Triclabendazole Thiol (TCBZ-SH)4844

Table 2: Repeated Minimum Inhibitory Concentrations (MICs) of Promising Triclabendazole Derivatives against a Broader Range of Gram-Positive Isolates [1]

CompoundVRE-1 (MIC, µg/mL)VRE-2 (MIC, µg/mL)VRE-3 (MIC, µg/mL)MRSA-1 (MIC, µg/mL)MRSA-2 (MIC, µg/mL)MRSA-3 (MIC, µg/mL)S. pneumoniae-1 (MIC, µg/mL)S. pneumoniae-2 (MIC, µg/mL)
Triclabendazole (TCBZ)4442221616
This compound (TCBZ-SO) >128 >128 >128 >128 >128 >128 >128 >128
Triclabendazole Thiol (TCBZ-SH)488444>128>128

VRE: Vancomycin-Resistant Enterococcus; MRSA: Methicillin-Resistant Staphylococcus aureus*

Experimental Protocols

The following are detailed methodologies for key experiments cited in the initial investigations of this compound's antibacterial properties. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 12.8 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in DMSO to achieve a range of concentrations for testing (e.g., from 256 µg/mL to 0.25 µg/mL).

  • Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 1 µL of each diluted this compound solution to the corresponding wells. The final volume in each well will be 101 µL.

    • Include a growth control well (CAMHB and inoculum, no drug) and a sterility control well (CAMHB only).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to approximately 106 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare TCBZ-SO Stock Solution (DMSO) serial_dil Perform Serial Dilutions of TCBZ-SO stock->serial_dil add_drug Add Diluted TCBZ-SO to Wells serial_dil->add_drug inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate plate_prep Prepare 96-well Plate with CAMHB plate_prep->add_drug add_drug->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock_A Prepare Stock Solution of TCBZ-SO dilute_A Create Serial Dilutions of TCBZ-SO (x-axis) stock_A->dilute_A stock_B Prepare Stock Solution of Second Drug dilute_B Create Serial Dilutions of Second Drug (y-axis) stock_B->dilute_B inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate plate_setup Prepare 96-well Plate with CAMHB plate_setup->dilute_A plate_setup->dilute_B dilute_A->inoculate dilute_B->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Determine MICs of Individual Drugs & Combinations incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fic->interpret Anthelmintic_Mechanism TCBZ_SO This compound Tegument Parasite Tegument (Absorption) TCBZ_SO->Tegument Tubulin Inhibition of Tubulin Polymerization Tegument->Tubulin Membrane Decrease in Resting Membrane Potential Tegument->Membrane Microtubule Disruption of Microtubule Formation Tubulin->Microtubule Cellular_Dysfunction Cellular Dysfunction Microtubule->Cellular_Dysfunction Membrane->Cellular_Dysfunction Paralysis_Death Paralysis and Death of Parasite Cellular_Dysfunction->Paralysis_Death

References

Methodological & Application

Application Note: Quantification of Triclabendazole Sulfoxide in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke species Fasciola hepatica and Fasciola gigantica. Following oral administration, triclabendazole is rapidly metabolized in the liver to its active sulfoxide and sulfone metabolites. The primary active metabolite, triclabendazole sulfoxide, is responsible for the drug's therapeutic efficacy. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Triclabendazole

Triclabendazole undergoes extensive first-pass metabolism in the liver, primarily through oxidation, to form its active metabolite, this compound. This reaction is mainly catalyzed by cytochrome P450 enzymes, with CYP1A2 being a major contributor. The sulfoxide metabolite can be further oxidized to the inactive triclabendazole sulfone.

TCBZ Triclabendazole TCBZSO Triclabendazole Sulfoxide (Active) TCBZ->TCBZSO Oxidation (CYP1A2, FMO) TCBZSO2 Triclabendazole Sulfone (Inactive) TCBZSO->TCBZSO2 Oxidation

Caption: Metabolic pathway of Triclabendazole.

Experimental Protocols

This section details two common sample preparation methods for the extraction of this compound from plasma: protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation

This method, adapted from Farczádi et al. (2021), is rapid and straightforward, making it suitable for high-throughput analysis.[1]

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, analytical grade

  • Internal Standard (IS) solution (e.g., Fenbendazole in ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add 100 µL of the internal standard solution.

  • Add 500 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 3 minutes.

  • Transfer 100 µL of the supernatant to a clean tube.

  • Dilute the supernatant with 900 µL of a 50:50 (v/v) mixture of acetonitrile and 0.1% aqueous formic acid.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction (LLE)

This protocol is based on the principles described by Cai et al. (2010) for tissue samples and adapted for plasma.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of plasma into a clean tube.

  • Add 100 µL of the internal standard solution.

  • Add 1 mL of acetonitrile as the extraction solvent.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma.

Caption: LC-MS/MS analysis workflow.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the validated protein precipitation method by Farczádi et al. (2021).[1]

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterValue
LC System Agilent 1200 HPLC
Column Gemini NX-C18 (50 x 2.0 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min (35% B), 1-2.5 min (55% B), 2.5-4 min (35% B)
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS System Agilent 6410 Triple Quadrupole
Ionization Mode ESI Positive
MRM Transition (TCBZ-SO) m/z 376.97 → 360.10
MRM Transition (IS) m/z 300.00 → 268.10 (Fenbendazole)

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r) > 0.9939
Lower Limit of Quantification (LLOQ) 1 µg/mL
Intra-day Precision (%CV) < 8.9%
Inter-day Precision (%CV) < 8.9%
Accuracy (%Bias) < 8.9%

Discussion

The protein precipitation method offers a simple and rapid approach for the determination of this compound in plasma, with a total run time of 4 minutes per sample.[1] This high-throughput capability is advantageous for studies involving a large number of samples. The method demonstrates good linearity, precision, and accuracy over a wide concentration range, making it suitable for routine bioanalysis.

Liquid-liquid extraction, while more labor-intensive, can provide cleaner extracts by removing more matrix components, which may be beneficial for achieving lower limits of quantification or when dealing with complex matrices. The choice of sample preparation method will depend on the specific requirements of the study, such as the desired sensitivity, sample throughput, and available resources.

For both methods, the use of a stable isotope-labeled internal standard is recommended to compensate for matrix effects and variations in extraction recovery and instrument response, although a structurally similar compound like fenbendazole has been shown to be effective.

Conclusion

The LC-MS/MS methods described in this application note provide robust and reliable quantification of this compound in plasma. The detailed protocols and performance data serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The choice between protein precipitation and liquid-liquid extraction should be based on the specific analytical needs of the laboratory.

References

High-Throughput Screening Assays for Triclabendazole Sulfoxide Efficacy Against Fasciola hepatica

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasciola hepatica, the common liver fluke, is a parasitic flatworm that causes fasciolosis, a disease affecting livestock and humans worldwide. The benzimidazole anthelmintic, triclabendazole, is the primary drug for treatment due to its efficacy against both mature and immature stages of the parasite. Following administration, triclabendazole is rapidly metabolized in the host to its active form, triclabendazole sulfoxide. The emergence of triclabendazole-resistant fluke populations necessitates the development of robust high-throughput screening (HTS) assays to identify new effective compounds and to study the mechanisms of resistance.

These application notes provide detailed protocols for HTS assays designed to evaluate the efficacy of this compound and other potential flukicides against Fasciola hepatica. The protocols are tailored for researchers in parasitology, drug discovery, and veterinary medicine.

Mechanism of Action of this compound

This compound exerts its anthelmintic effect primarily by disrupting the parasite's microtubule-based cellular structures. It binds to β-tubulin, a subunit of microtubules, thereby inhibiting microtubule polymerization.[1] This disruption affects essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to paralysis and death of the fluke.[2][3] Studies have shown that triclabendazole-resistant flukes may have alterations in their tubulin proteins or drug efflux mechanisms.[2]

High-Throughput Screening Assays

A successful HTS campaign for anti-fasciolid drugs requires reliable and scalable in vitro culture of Fasciola hepatica and sensitive assay endpoints that reflect parasite viability. The following protocols describe motility-based and viability-based HTS assays.

Experimental Protocols

1. In Vitro Culture of Fasciola hepatica

The ability to maintain viable flukes in vitro is fundamental to any drug screening assay. Both juvenile and adult flukes can be used, depending on the desired stage-specific efficacy data.

  • Newly Excysted Juveniles (NEJs):

    • Excystment: Metacercariae are excysted in a solution containing 0.4% (w/v) sodium taurocholate, 0.5% (w/v) sodium bicarbonate, and 0.5% (w/v) L-cysteine HCl in pre-gassed Hanks' Balanced Salt Solution (HBSS) at 37°C and 5% CO2.

    • Culture Medium: RPMI-1640 or DMEM supplemented with 20% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution (penicillin, streptomycin, amphotericin B).[4][5] For long-term culture and development, co-culture with HepG2 spheroids has been shown to promote survival and growth.[6]

    • Culture Conditions: NEJs are cultured in 96-well or 384-well plates at a density of 1-5 NEJs per well in a final volume of 200 µL (for 96-well) or 50 µL (for 384-well) at 37°C in a humidified atmosphere of 5% CO2.

  • Adult Flukes:

    • Source: Adult flukes are typically collected from the bile ducts of infected sheep or cattle at abattoirs.

    • Transport and Maintenance Medium: RPMI-1640 or DMEM supplemented with 10% FBS and antibiotics.[7]

    • Culture Conditions: Adult flukes are individually cultured in 24-well or 48-well plates in a larger volume of medium (2-3 mL) under the same atmospheric conditions as NEJs.[7]

2. High-Throughput Motility Assay using Automated Imaging

This assay quantifies the effect of compounds on the motility of Fasciola hepatica.

  • Materials:

    • Cultured NEJs or adult flukes in multi-well plates.

    • This compound (positive control).

    • DMSO (negative control, vehicle).

    • Automated imaging system (e.g., IncuCyte S3, ImageXpress Micro).

  • Protocol:

    • Prepare serial dilutions of this compound and test compounds in the appropriate culture medium. The final DMSO concentration should not exceed 0.5%.[7]

    • Add the compounds to the wells containing the flukes. Include wells with this compound as a positive control and DMSO as a negative control.

    • Place the plates in the automated imaging system maintained at 37°C and 5% CO2.

    • Acquire images of each well at regular intervals (e.g., every 30 minutes) for a total duration of 24-72 hours.

    • Analyze the images using the system's software to quantify parasite movement. This can be based on changes in pixel intensity or displacement of the fluke over time.

    • Calculate the percentage of motility inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 (half-maximal inhibitory concentration) values by fitting the dose-response data to a sigmoidal curve.

3. High-Throughput Viability Assay using ATP Luminescence

This assay measures the intracellular ATP levels of the flukes as an indicator of metabolic activity and viability.

  • Materials:

    • Cultured NEJs in opaque-walled 96-well or 384-well plates.

    • This compound (positive control).

    • DMSO (negative control, vehicle).

    • ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Luminometer.

  • Protocol:

    • Prepare serial dilutions of this compound and test compounds in the culture medium.

    • Add the compounds to the wells containing the NEJs.

    • Incubate the plates for 24-72 hours at 37°C and 5% CO2.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Shake the plates for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of viability for each compound concentration relative to the DMSO control.

    • Determine the EC50 (half-maximal effective concentration) values from the dose-response curves.

Data Presentation

Table 1: In Vitro Efficacy of Triclabendazole and its Metabolites against Fasciola hepatica

CompoundFluke StageAssay EndpointConcentrationIncubation TimeResultReference
TriclabendazoleAdultMotility15 µg/mL72 hModerate activity[8]
This compoundAdultMotility15 µg/mL72 h50-67% mortality[8]
Triclabendazole SulfoneAdultMotility15 µg/mL72 h50-67% mortality[8]
This compoundAdult (Resistant)Tegumental Damage50 µg/mL-Minor disruption[3]
This compoundAdult (Susceptible)Tegumental Damage50 µg/mL-Extensive damage[3]
TriclabendazoleJuvenileMotility--More effective than on adults[8]
This compoundJuvenileMotility--Delayed effect[8]

Table 2: Assay Quality Control Parameters

Assay TypeParameterValueInterpretationReference
High-Throughput MotilityZ'-factor≥ 0.5Excellent assay quality[9][10]
High-Throughput ViabilityZ'-factor≥ 0.5Excellent assay quality[10][11]

Visualizations

Signaling Pathway

Triclabendazole_Sulfoxide_Mechanism_of_Action TCBZ_SO Triclabendazole Sulfoxide Beta_Tubulin β-Tubulin TCBZ_SO->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Beta_Tubulin->Microtubule_Assembly Microtubule_Disruption Microtubule Disruption Microtubule_Assembly->Microtubule_Disruption Inhibited by TCBZ-SO Binding Cellular_Processes Essential Cellular Processes (e.g., Motility, Cell Division, Intracellular Transport) Microtubule_Disruption->Cellular_Processes Disrupts Paralysis_Death Paralysis and Death Cellular_Processes->Paralysis_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Culture In Vitro Culture of Fasciola hepatica (NEJs or Adults) Dispense Dispense Flukes and Compounds into Assay Plates Culture->Dispense Compound_Plates Prepare Compound and Control Plates (Serial Dilutions) Compound_Plates->Dispense Incubate Incubate Plates (24-72 hours) Dispense->Incubate Data_Acquisition Data Acquisition Incubate->Data_Acquisition Analysis Image/Luminescence Analysis Data_Acquisition->Analysis Dose_Response Generate Dose-Response Curves Analysis->Dose_Response Hit_ID Hit Identification (IC50/EC50 Determination) Dose_Response->Hit_ID

Caption: High-throughput screening workflow.

References

Application Notes: Protocol for In Vitro Culture of Fascioa hepatica and Efficacy Assessment of Triclabendazole Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fasciola hepatica, the common liver fluke, is a parasitic flatworm that causes fasciolosis, a disease of significant veterinary and public health concern. The development of effective control strategies, particularly in the face of emerging drug resistance, relies on robust in vitro models for screening potential anthelmintics. Triclabendazole (TCBZ) is the primary drug used to treat fasciolosis due to its efficacy against both juvenile and adult flukes. In the host, TCBZ is rapidly metabolized into its active sulfoxide (TCBZ.SO) and sulfone derivatives.[1] TCBZ.SO is the more abundant and active metabolite responsible for the drug's fasciolicidal effects.[1]

This document provides a detailed protocol for the short-term in vitro culture of adult F. hepatica and a methodology for assessing the efficacy of triclabendazole sulfoxide (TCBZ.SO) by evaluating parasite motility.

Protocol 1: In Vitro Culture of Adult Fasciola hepatica

This protocol details the collection, transport, and maintenance of adult F. hepatica for subsequent in vitro assays. The procedure is adapted from established methodologies to ensure high viability for up to 48-72 hours, a sufficient period for most short-term drug efficacy studies.[2][3]

2.1 Materials

  • Culture Media:

    • RPMI-1640 or DMEM (Dulbecco's Modified Eagle Medium)[4][5]

  • Supplements:

    • Penicillin (1000 IU/mL)

    • Gentamicin (0.1 mg/mL)[2]

  • Solutions:

    • Phosphate-Buffered Saline (PBS) or normal saline (0.9% NaCl), sterile

  • Equipment and Consumables:

    • Insulated container for transport

    • Sterile containers or bottles for fluke collection

    • 12-well or 24-well sterile culture plates[2]

    • Incubator (37°C, 5% CO₂, 95% humidity)

    • Stereomicroscope or inverted microscope

    • Sterile forceps

    • Laminar flow hood

2.2 Experimental Procedure

  • Parasite Collection and Transport:

    • Obtain adult F. hepatica from the bile ducts of naturally infected cattle at a local slaughterhouse.[4]

    • Immediately place the collected flukes into a sterile container with transport medium (RPMI-1640 or DMEM) pre-warmed to 37°C.[5]

    • Transport the flukes to the laboratory in an insulated container to maintain the temperature at approximately 37°C.[3][5]

  • Washing and Preparation:

    • In a laminar flow hood, carefully transfer the flukes to a sterile petri dish.

    • Wash the flukes five times with a sterile saline solution pre-warmed to 37°C to remove bile, host tissue, and external contaminants.

    • Perform an initial viability check using a stereomicroscope. Select only actively motile flukes for the culture.

  • Incubation and Maintenance:

    • Prepare the complete culture medium by supplementing RPMI-1640 or DMEM with antibiotics (penicillin and gentamicin).

    • Dispense the complete culture medium into sterile 12-well or 24-well plates. A minimum volume of 3 mL per fluke is required to maintain optimal viability.[2][4]

    • Place one adult fluke into each well using sterile forceps.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.[2]

    • Flukes can be maintained under these conditions with high viability for at least 48 hours.[3] For longer incubation periods, the culture medium should be replaced every 24 hours.

2.3 Workflow for In Vitro Culture

G cluster_collection Collection & Transport cluster_lab Laboratory Preparation cluster_culture Incubation n1 Obtain adult flukes from infected cattle liver n2 Place in pre-warmed transport medium (37°C) n1->n2 n3 Wash flukes 5x with warm sterile saline n2->n3 n4 Assess initial motility (Select viable flukes) n3->n4 n5 Place one fluke per well (≥3 mL complete medium) n4->n5 n6 Incubate at 37°C, 5% CO₂ n5->n6 n7 Flukes ready for assay n6->n7

Caption: Workflow for the collection and in vitro culture of adult F. hepatica.

Protocol 2: In Vitro Efficacy Testing of this compound

This protocol describes how to evaluate the effect of TCBZ.SO on the viability of adult F. hepatica using a motility scoring system.

3.1 Materials

  • This compound (TCBZ.SO)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cultured adult F. hepatica (from Protocol 1)

  • Complete culture medium (as in Protocol 1)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

3.2 Experimental Procedure

  • Preparation of TCBZ.SO Stock Solution:

    • Prepare a high-concentration stock solution of TCBZ.SO in 100% DMSO. For example, dissolve 10 mg of TCBZ.SO in 1 mL of DMSO to make a 10 mg/mL stock.

    • Perform serial dilutions of the stock solution in DMSO as needed to prepare working solutions.

  • Experimental Setup:

    • Label wells of a culture plate for each experimental group: a negative control (medium only), a solvent control (medium with DMSO), and various TCBZ.SO treatment concentrations (e.g., 5, 10, 15, 50 µg/mL).[6][7][8]

    • Add the appropriate volume of DMSO or TCBZ.SO working solution to the wells to achieve the final desired concentrations. Crucially, the final concentration of DMSO in the culture medium must not exceed a non-toxic level, typically ≤0.5% v/v. [2][4]

    • Gently transfer one fluke from the maintenance culture to each of the prepared wells.

  • Incubation and Observation:

    • Incubate the plates under the same conditions as the initial culture (37°C, 5% CO₂).

    • Observe the flukes and score their motility at predefined time points (e.g., 0, 6, 12, 24, 48 hours) using an inverted microscope or stereomicroscope.

3.3 Workflow for TCBZ.SO Efficacy Assay

G n1 Prepare TCBZ.SO stock in 100% DMSO n2 Set up culture plates: - Negative Control (Medium) - Solvent Control (DMSO) - TCBZ.SO concentrations n1->n2 n3 Add one cultured fluke to each well n2->n3 n4 Incubate at 37°C, 5% CO₂ n3->n4 n5 Assess fluke motility at time points (e.g., 0, 6, 12, 24h) n4->n5 n6 Record and analyze data n5->n6

Caption: Experimental workflow for the TCBZ.SO in vitro efficacy assay.

Data Presentation and Interpretation

4.1 Motility Scoring

Viability is assessed using a visual motility score. This semi-quantitative method provides a reliable measure of the drug's effect.

Table 1: Motility Scoring System for F. hepatica Viability

Score Description of Motility Viability Status
3 Active, continuous undulating and contracting movements Fully Viable
2 Slow or decreased movement, still easily perceptible Reduced Viability
1 Movement only perceptible with microscopic observation Severely Affected
0 No movement, flaccid paralysis Dead

Source: Adapted from methodologies described in scientific literature.[1][2]

4.2 Quantitative Data Summary

The results of the assay should be recorded in a structured table to facilitate comparison between different concentrations and time points.

Table 2: Example Data Table for TCBZ.SO Effect on F. hepatica Motility | Treatment Group | Concentration (µg/mL) | Mean Motility Score (± SD) at Time (hours) | |:-------------------------------|:-----------------------------:|:--------------------------------------------------:| | | | 0 h | 12 h | 24 h | 48 h | | Negative Control | 0 | 3.0 (± 0.0) | 3.0 (± 0.0) | 2.9 (± 0.2) | 2.8 (± 0.3) | | Solvent Control (0.5% DMSO) | 0 | 3.0 (± 0.0) | 3.0 (± 0.0) | 2.8 (± 0.2) | 2.7 (± 0.4) | | TCBZ.SO | 7.5 | 3.0 (± 0.0) | 2.1 (± 0.4) | 1.3 (± 0.5) | 0.5 (± 0.5) | | TCBZ.SO | 15 | 3.0 (± 0.0) | 1.5 (± 0.5) | 0.6 (± 0.5) | 0.0 (± 0.0) | | TCBZ.SO | 50 | 3.0 (± 0.0) | 0.8 (± 0.4) | 0.0 (± 0.0) | 0.0 (± 0.0) | Note: Data are hypothetical and for illustrative purposes only. Assays should be performed in triplicate.

4.3 Interpretation of Results

A successful assay will typically show a dose- and time-dependent decrease in the motility of flukes exposed to TCBZ.SO. Flukes in the negative and solvent control groups should maintain high motility scores throughout the experiment. A significant drop in motility in the treatment groups compared to controls indicates drug efficacy. The concentration at which 50% of flukes die or become completely immotile (LC₅₀) can be calculated from this data. For instance, incubation with TCBZ.SO has been shown to result in decreased movement and the death of 50% to 67% of flukes after 72 hours.[9]

Mechanism of Action of this compound

The primary mechanism of action for benzimidazoles, including TCBZ.SO, involves the disruption of microtubule formation.[1][10] This interference with the parasite's cytoskeleton leads to a cascade of downstream effects, ultimately causing paralysis and death.

TCBZ.SO enters the fluke via transtegumentary absorption.[11] Inside the parasite's cells, it binds with high affinity to β-tubulin subunits.[1][10] This binding prevents the polymerization of tubulin into microtubules. Microtubules are essential for critical cellular functions, including maintaining cell structure, intracellular transport, and cell division. The disruption of these processes affects nutrient absorption, waste excretion, and reproductive functions, particularly in the tegument and vitelline cells.[6][7] This leads to observable damage, including swelling and blebbing of the tegument, and disruption of vitelline cell cytoplasm.[6][12]

G cluster_fluke Fasciola hepatica Cell cluster_cytosol Cytosol cluster_effects Downstream Cellular Effects TCBZSO TCBZ.SO Block Binding & Inhibition TCBZSO->Block Tubulin β-tubulin subunits Tubulin->Block MT Microtubules Block->MT Prevents Polymerization Effect1 Disrupted Cytoskeleton & Cell Shape MT->Effect1 Effect2 Impaired Intracellular Transport MT->Effect2 Effect3 Inhibition of Mitosis & Protein Synthesis MT->Effect3 Effect4 Tegumental & Vitelline Cell Damage MT->Effect4 Paralysis Paralysis & Death Effect1->Paralysis Effect2->Paralysis Effect3->Paralysis Effect4->Paralysis

Caption: Proposed mechanism of action of this compound (TCBZ.SO) in F. hepatica.

References

Application Notes and Protocols for Metabolic Studies Using Deuterium-Labeled Triclabendazole Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing deuterium-labeled triclabendazole sulfoxide (TCBZ-SO-d3) in metabolic studies. This document outlines the metabolic pathways of triclabendazole, presents relevant pharmacokinetic data, and offers detailed protocols for in vitro and in vivo experiments.

Introduction to Deuterium-Labeled Compounds in Metabolic Research

Deuterium-labeled compounds are powerful tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] The substitution of hydrogen with its stable isotope, deuterium, offers a subtle modification that typically does not alter the compound's biological activity but provides a distinct mass signature.[2][3] This unique property is invaluable for:

  • Metabolite Identification: Distinguishing drug-related metabolites from endogenous molecules in complex biological matrices.

  • Reaction Phenotyping: Identifying the specific enzymes responsible for metabolism.

  • Pharmacokinetic Analysis: Accurately quantifying the parent drug and its metabolites over time.[]

  • Internal Standards: Serving as ideal internal standards in mass spectrometry-based bioanalysis for precise quantification.[1]

This compound-d3 is the deuterium-labeled form of triclabendazole's primary active metabolite and is commercially available for research purposes.[1]

Metabolic Pathways of Triclabendazole

Triclabendazole (TCBZ), a potent anthelmintic agent, undergoes extensive metabolism in the liver. The primary metabolic pathway involves the oxidation of the sulfur atom.[]

  • Sulfoxidation: Triclabendazole is first metabolized to its active sulfoxide metabolite, this compound (TCBZ-SO). This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2, and to a lesser extent by flavin-containing monooxygenase (FMO).[5][6]

  • Sulfonation: this compound is further oxidized to the inactive triclabendazole sulfone (TCBZ-SO2). This step is also mediated by CYP enzymes.[5][6]

dot

Triclabendazole Triclabendazole Triclabendazole_Sulfoxide Triclabendazole Sulfoxide (TCBZ-SO) (Active Metabolite) Triclabendazole->Triclabendazole_Sulfoxide Sulfoxidation (CYP1A2, FMO) Triclabendazole_Sulfone Triclabendazole Sulfone (TCBZ-SO2) (Inactive Metabolite) Triclabendazole_Sulfoxide->Triclabendazole_Sulfone Sulfonation (CYP Enzymes) cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH System NADPH->Incubate TCBZ_SO_d3 TCBZ-SO-d3 TCBZ_SO_d3->Incubate Quench Quench with ACN + Internal Standard Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Dosing Dose Animals with TCBZ-SO-d3 Blood_Collection Blood Sampling (Serial Time Points) Dosing->Blood_Collection Excreta_Collection Urine & Feces Collection (Metabolism Cages) Dosing->Excreta_Collection Sample_Processing Plasma/Serum Isolation Excreta Extraction Blood_Collection->Sample_Processing Excreta_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

References

Application of Triclabendazole Sulfoxide in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triclabendazole (TCBZ) is a benzimidazole anthelmintic highly effective against mature and immature stages of the liver fluke, Fasciola hepatica. Its active metabolite, triclabendazole sulfoxide, is central to its flukicidal activity. However, the emergence of TCBZ resistance in F. hepatica populations worldwide poses a significant threat to the control of fascioliasis in both livestock and humans. Understanding the mechanisms of resistance and developing robust methods to detect and characterize resistant phenotypes are critical for sustainable disease management. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study this compound resistance in F. hepatica.

Mechanisms of Action and Resistance

Triclabendazole is metabolized in the host to its active sulfoxide and sulfone metabolites.[1] The primary mechanism of action of this compound is believed to be the disruption of microtubule-based processes in the parasite by binding to β-tubulin.[2] This interferes with essential cellular functions, including motility and transport.

Resistance to triclabendazole is multifactorial and can involve:

  • Altered Drug Metabolism: Resistant flukes may exhibit increased conversion of the active this compound to its less active sulfone metabolite.[3]

  • Changes in Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoproteins (e.g., ABCB1), can lead to increased efflux of the drug from the parasite's cells.[4]

  • Target Site Modifications: While not definitively proven, alterations in the β-tubulin protein could potentially reduce drug binding affinity.

  • Altered Signaling Pathways: Recent studies have implicated signaling pathways such as the EGFR-PI3K-mTOR-S6K and GTP-Ras-adenylyl cyclase pathways in TCBZ resistance.[5][6]

Data Presentation: Quantitative Analysis of Triclabendazole Resistance

The following tables summarize key quantitative data from various studies on triclabendazole resistance in Fasciola hepatica.

Table 1: In Vivo Efficacy of Triclabendazole against Susceptible and Resistant Fasciola hepatica Isolates

Isolate/Study LocationHost SpeciesTriclabendazole Dose (mg/kg)Fecal Egg Count Reduction (%)Efficacy (%)Reference(s)
Susceptible StrainSheep10>9599.8[7]
Resistant StrainSheep1010.810.8[7]
NetherlandsSheepNot Specified15.3-[8]
NetherlandsDairy CowsNot Specified4.3-[8]
NetherlandsHeifersNot Specified36.6-[8]
Argentinian PatagoniaSheep1253.4-[9]
Kurdistan-IraqSheepNot Specified73.9-[1]

Table 2: In Vitro Susceptibility of Fasciola hepatica to this compound

Isolate TypeAssayMetricValueReference(s)
SusceptibleAdult Motility% Viable (15 µg/mL for 12h)<80[10]
ResistantAdult Motility% Viable (15 µg/mL for 24h)>20[10]
TCBZ-SusceptibleAdult MotilityED50 (in vivo)2.7 mg/kg[11]

Table 3: Metabolic and Gene Expression Changes in Triclabendazole-Resistant Fasciola hepatica

ParameterResistant vs. SusceptibleFold Change/DifferenceReference(s)
Conversion of TCBZ-SO to TCBZ-SO2Higher in Resistant20.29% greater[3]
TCBZ and TCBZ-SO accumulationLower in ResistantSignificantly lower[4]
Differentially Expressed GenesResistant vs. Susceptible>2-fold change[5][12]

Experimental Protocols

In Vivo Assessment of Triclabendazole Efficacy: Fecal Egg Count Reduction Test (FECRT)

This protocol is adapted from methodologies described in several studies to determine the efficacy of triclabendazole in a host animal.[9][13]

Objective: To evaluate the percentage reduction in fluke egg counts in feces following treatment with triclabendazole.

Materials:

  • Naturally or experimentally infected sheep or cattle.

  • Triclabendazole formulation for veterinary use.

  • Fecal collection bags/containers.

  • Microscope, slides, and coverslips.

  • Saturated salt solution (e.g., sodium chloride or magnesium sulfate).

  • Counting chamber (e.g., McMaster slide).

  • Beakers, graduated cylinders, and strainers.

Procedure:

  • Animal Selection: Select a group of at least 10-15 animals with patent F. hepatica infections (eggs present in feces).

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals.

  • Treatment: Administer triclabendazole at the manufacturer's recommended dose (e.g., 10-12 mg/kg for sheep).[7][9] Leave a control group of at least 6-10 animals untreated.

  • Post-treatment Sampling (Day 21): Collect individual fecal samples from both the treated and control groups 21 days after treatment.[13]

  • Fecal Egg Counting:

    • Weigh 2-5 grams of feces from each sample.

    • Homogenize the feces in a known volume of water or saturated salt solution.

    • Pour the suspension through a strainer to remove large debris.

    • If using a flotation method, mix the filtrate with a saturated salt solution to a final specific gravity that allows fluke eggs to float.

    • Pipette the top layer of the suspension into a counting chamber.

    • Allow the chamber to stand for a few minutes for the eggs to rise.

    • Count the number of F. hepatica eggs under a microscope at 100x magnification.

    • Calculate the number of eggs per gram (EPG) of feces.

  • Calculation of Fecal Egg Count Reduction (FECR):

    FECR (%) = [1 - (Mean EPG in treated group post-treatment / Mean EPG in treated group pre-treatment)] x 100

    Correction using the control group can be done if there are significant changes in egg counts in the untreated animals.

  • Interpretation: A FECR of less than 95% is generally indicative of triclabendazole resistance.[14]

In Vitro Assessment of this compound Resistance

a) Egg Hatch Assay (EHA)

This protocol is designed to assess the ovicidal effect of this compound.

Objective: To determine the concentration of this compound that inhibits the hatching of F. hepatica eggs.

Materials:

  • F. hepatica eggs collected from the bile or feces of infected animals.

  • This compound (TCBZ-SO).

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • 24-well culture plates.

  • Incubator set at 25-27°C.

  • Stereomicroscope.

  • Distilled water.

Procedure:

  • Egg Collection and Preparation:

    • Collect adult flukes from the bile ducts of infected livers at necropsy.

    • Wash the flukes in saline and incubate them in a suitable medium (e.g., PBS) at 37°C for 2-4 hours to allow for egg laying.

    • Alternatively, recover eggs from the feces of infected animals by sieving and sedimentation.

    • Clean the collected eggs by repeated washing and sedimentation.

  • Drug Preparation:

    • Prepare a stock solution of TCBZ-SO in DMSO.

    • Prepare serial dilutions of TCBZ-SO in distilled water to achieve the desired final concentrations (e.g., 0.05, 0.2, 1, 5, and 25 µg/ml). Ensure the final DMSO concentration does not exceed 0.5%.

  • Assay Setup:

    • Add approximately 100-200 eggs to each well of a 24-well plate.

    • Add 1 ml of the respective TCBZ-SO dilutions to the wells.

    • Include a control group with distilled water and a vehicle control group with the highest concentration of DMSO used.

    • Seal the plates to prevent evaporation.

  • Incubation: Incubate the plates in the dark at 25-27°C for 14-28 days.

  • Hatching Stimulation: After the incubation period, expose the eggs to a bright light source for 2-4 hours to stimulate hatching.

  • Evaluation:

    • Under a stereomicroscope, count the number of hatched miracidia and unhatched, embryonated eggs in each well.

    • Calculate the percentage of hatched eggs for each concentration.

  • Interpretation: Compare the hatch rates of eggs from suspected resistant populations to those of a known susceptible population. A significantly higher hatch rate at a given concentration for the test population suggests resistance.

b) Adult Fluke Motility Assay

This protocol assesses the viability of adult flukes when exposed to this compound.[10]

Objective: To determine the effect of this compound on the motility and survival of adult F. hepatica.

Materials:

  • Adult F. hepatica collected from the bile ducts of infected animals.

  • This compound (TCBZ-SO).

  • Culture medium (e.g., RPMI-1640) supplemented with antibiotics.

  • 12-well culture plates.

  • Incubator at 37°C with 5% CO2.

  • Stereomicroscope.

Procedure:

  • Fluke Collection and Acclimatization:

    • Collect adult flukes aseptically from infected livers.

    • Wash the flukes extensively with sterile saline or culture medium.

    • Acclimatize the flukes in fresh culture medium for 2-3 hours at 37°C.

  • Drug Exposure:

    • Place one fluke per well in a 12-well plate containing 3 ml of culture medium.

    • For assessing susceptibility, expose flukes to 15 µg/mL TCBZ-SO for 12 hours.[10]

    • For assessing resistance, expose flukes to 15 µg/mL TCBZ-SO for 24 hours, with a medium change at 12 hours.[10]

    • Include control wells with culture medium only and a vehicle control with DMSO.

  • Observation Period:

    • After the exposure period, replace the drug-containing medium with fresh culture medium.

    • Observe the flukes at regular intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope.[10]

  • Motility Scoring:

    • Score the motility of each fluke based on a predefined scale (e.g., 3 = normal movement, 2 = slow or sluggish movement, 1 = minimal movement, 0 = no movement/dead).

  • Interpretation: A fluke is considered susceptible if it is non-viable (score 0) under the susceptible exposure conditions. A fluke is considered resistant if it remains viable (score > 0) under the resistant exposure conditions.[10]

Molecular Analysis of Resistance Markers

a) Quantification of ABCB1 Gene Expression by Real-Time qPCR

Objective: To quantify the relative expression of the ABCB1 gene in triclabendazole-resistant and -susceptible F. hepatica.

Materials:

  • Adult flukes (resistant and susceptible isolates).

  • RNA extraction kit (e.g., TRIzol).

  • DNase I.

  • Reverse transcription kit.

  • SYBR Green PCR Master Mix.

  • Real-time PCR instrument.

  • Primers for ABCB1 and reference genes (e.g., Fheprs, Fhtbcd).[15]

Procedure:

  • RNA Extraction:

    • Homogenize individual flukes or fluke tissue in lysis buffer from an RNA extraction kit.

    • Follow the manufacturer's protocol for total RNA extraction.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Real-Time qPCR:

    • Set up the qPCR reaction with SYBR Green Master Mix, diluted cDNA, and forward and reverse primers for the target gene (ABCB1) and reference genes.

    • Use a thermal cycling program appropriate for the primers and instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct value of the target gene to the geometric mean of the Ct values of the reference genes (ΔCt).

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the resistant isolates to the susceptible isolates.

b) Analysis of PI3K/AKT Signaling Pathway by Western Blot

Objective: To assess the activation state of key proteins in the PI3K/AKT signaling pathway in resistant and susceptible flukes.

Materials:

  • Adult flukes (resistant and susceptible isolates).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Homogenize individual flukes in ice-cold RIPA buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample and load onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein to the total protein to determine the relative activation state.

    • Compare the activation levels between resistant and susceptible flukes.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action and Resistance TCBZ_SO Triclabendazole Sulfoxide Tubulin β-Tubulin TCBZ_SO->Tubulin Binds to Efflux Drug Efflux (ABCB1/P-gp) TCBZ_SO->Efflux Pumped out Metabolism Increased Metabolism (to Sulfone) TCBZ_SO->Metabolism Converted Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits polymerization Resistance Resistance Microtubules->Resistance Leads to reduced efficacy Efflux->Resistance Metabolism->Resistance Signaling Altered Signaling (PI3K/AKT, Ras-cAMP) Signaling->Resistance

Caption: Mechanisms of this compound action and resistance.

G cluster_1 In Vitro Drug Resistance Workflow Collect Collect Adult Flukes or Eggs Expose Expose to TCBZ-SO Collect->Expose Incubate Incubate Expose->Incubate Assess Assess Viability/ Hatching Incubate->Assess Analyze Analyze Data Assess->Analyze

Caption: Workflow for in vitro drug resistance testing.

G cluster_2 Signaling Pathways Implicated in TCBZ Resistance EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Resistance Drug Resistance Phenotype mTOR->Resistance Ras GTP-Ras AdenylylCyclase Adenylyl Cyclase Ras->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP Inhibited by TCBZ in yeast cAMP->Resistance Modulates

Caption: Key signaling pathways in TCBZ resistance.

References

Application Notes and Protocols: Preparation of Triclabendazole Sulfoxide Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole sulfoxide is the primary active metabolite of the anthelmintic drug triclabendazole. It is widely used in research to study its effects on various biological systems, including its anti-parasitic and potential anti-cancer activities.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro studies.

Mechanism of Action: this compound, similar to its parent compound, is believed to exert its biological effects primarily by targeting the microtubule system, thereby disrupting vital cellular processes.[3][4][5] Additionally, it has been shown to inhibit the membrane transporter ABCG2/BCRP, which may play a role in drug resistance.[1] Some studies also suggest that triclabendazole can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

Quantitative Data Summary

The following tables provide key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number100648-13-3[1]
Molecular FormulaC₁₄H₉Cl₃N₂O₂S[1]
Molecular Weight375.66 g/mol [1]
AppearanceWhite to off-white solid[1]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (266.20 mM)Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1]
EthanolSoluble[3]
AcetoneSoluble[3]
WaterInsoluble[3]

Table 3: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationNotesReference
Powder-20°C3 years[1]
In Solvent (e.g., DMSO)-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent (e.g., DMSO)-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 37.57 mg of the compound.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, use a water bath sonicator to aid dissolution.[1] Intermittent vortexing during sonication can facilitate the process.

  • Sterilization: As this compound is dissolved in 100% DMSO, which is inhospitable to most microorganisms, filter sterilization is generally not required and may lead to loss of compound due to membrane binding. Work in a sterile environment to minimize contamination.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the primary stock solution to final working concentrations in cell culture medium.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Remove one aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accuracy, it is often beneficial to perform an intermediate dilution. For example, to prepare a 10 mM intermediate solution, dilute the 100 mM stock 1:10 in sterile cell culture medium or sterile PBS.

  • Final Dilution: Further dilute the intermediate solution (or the primary stock solution) into the final cell culture medium to achieve the desired working concentration. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution. It is crucial to add the drug solution to the medium and mix immediately to prevent precipitation.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay. This accounts for any potential effects of the solvent on the cells.

  • Application to Cells: Replace the existing medium in your cell culture plates with the medium containing the desired concentrations of this compound or the vehicle control.

Example Working Concentrations: Working concentrations for this compound in cell-based assays can vary depending on the cell type and the specific assay. Published studies have used concentrations in the micromolar range. For instance, embryotoxicity studies have reported effects at concentrations as low as 10 µM.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Visualizations

Experimental Workflow

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Triclabendazole Sulfoxide Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Vortex and Sonicate (if necessary) dissolve->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -80°C or -20°C aliquot->store thaw Thaw Stock Solution Aliquot intermediate Intermediate Dilution (Optional) thaw->intermediate final_dilution Final Dilution in Cell Culture Medium intermediate->final_dilution treat Treat Cells final_dilution->treat vehicle Prepare Vehicle Control (DMSO) vehicle->treat analyze Analyze Results treat->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

Postulated Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects TCBZ_SO Triclabendazole Sulfoxide AC Adenylyl Cyclase TCBZ_SO->AC Inhibits ABCG2 ABCG2/BCRP Transporter TCBZ_SO->ABCG2 Inhibits Microtubules Microtubule Polymerization TCBZ_SO->Microtubules Disrupts cAMP cAMP AC->cAMP Decreases Transport Drug Efflux ABCG2->Transport Reduces CellCycle Cell Cycle Arrest Microtubules->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis May induce

Caption: Postulated signaling pathway of this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Triclabendazole Sulfoxide in Rodent Models of Fascioliasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triclabendazole is the primary treatment for fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica. Following oral administration, triclabendazole is rapidly metabolized in the host to its active sulfoxide and sulfone metabolites. Triclabendazole sulfoxide is considered the principal active moiety responsible for the drug's potent flukicidal activity.[1] These application notes provide a comprehensive guide to the in vivo experimental design for testing the efficacy of triclabendazole and its active metabolite, this compound, in rodent models of Fasciola hepatica infection.

The protocols outlined below are synthesized from established methodologies in the field and are intended to provide a robust framework for preclinical evaluation. While direct oral administration of this compound is less common in published efficacy studies, as the parent drug is readily converted in vivo, understanding its direct effects can be crucial for mechanistic studies and in cases of suspected metabolic resistance.

Metabolic Pathway of Triclabendazole

Triclabendazole is a prodrug that undergoes extensive metabolism to exert its anthelmintic effect. The primary metabolic conversion is the oxidation of the methylthio group to a sulfoxide, followed by further oxidation to a sulfone.

Triclabendazole Metabolism Triclabendazole Triclabendazole (Pro-drug) Sulfoxide This compound (Active Metabolite) Triclabendazole->Sulfoxide Oxidation (CYP1A2, etc.)[2][3] Sulfone Triclabendazole Sulfone (Active Metabolite) Sulfoxide->Sulfone Oxidation (CYP2C9, etc.)[3] In Vivo Efficacy Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Assessment Acclimatization Animal Acclimatization (Wistar Rats) Infection Oral Infection with F. hepatica Metacercariae Acclimatization->Infection Incubation Incubation Period (3-4 weeks for juvenile, >8 weeks for adult) Infection->Incubation Grouping Randomize into Groups (Control, Treated) Incubation->Grouping Dosing Oral Administration (Vehicle or this compound) Grouping->Dosing Necropsy Euthanasia and Necropsy (7-14 days post-treatment) Dosing->Necropsy FlukeRecovery Fluke Recovery (from Liver and Bile Ducts) Necropsy->FlukeRecovery Analysis Worm Burden Count & Viability Assessment FlukeRecovery->Analysis Stats Calculate % Reduction & Statistical Analysis Analysis->Stats

References

Analytical Techniques for Detecting Triclabendazole Sulfoxide Residues in Milk

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Triclabendazole is a benzimidazole anthelmintic agent highly effective against the liver fluke, Fasciola hepatica, in livestock. Following administration, triclabendazole is metabolized in the animal's body into its active sulfoxide and sulfone metabolites. These residues can be excreted in milk, posing a potential risk to consumers. Consequently, regulatory bodies have established maximum residue limits (MRLs) for triclabendazole and its metabolites in milk. This document provides detailed application notes and protocols for the analytical techniques used to detect and quantify triclabendazole sulfoxide in milk, ensuring compliance with food safety standards. The primary metabolites found in milk are this compound and triclabendazole sulfone.[1] In some analytical approaches, the marker residue is defined as the sum of all metabolites that can be oxidized to ketotriclabendazole.[2][3]

This document outlines three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), and a general overview of the Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantitative analysis of triclabendazole and its metabolites in bovine milk.[4] This method offers good sensitivity and reproducibility for monitoring residue levels.

Quantitative Data Summary
ParameterValueReference
AnalytesTriclabendazole, this compound, Triclabendazole Sulfone[4]
Detection Limit0.004–0.006 µg/g[4]
Mean Recovery89.1–95.0%[4]
Relative Standard Deviation (RSD)1.1–2.6%[4]
Experimental Protocol

1. Sample Preparation

  • Homogenize a 10 g milk sample with 20 g of anhydrous sodium sulfate.
  • Add 50 ml of acetonitrile and homogenize for 1 minute.
  • Centrifuge the mixture at 3000 rpm for 10 minutes.
  • Collect the supernatant (acetonitrile layer).
  • Wash the supernatant with 20 ml of n-hexane saturated with acetonitrile by shaking for 1 minute.
  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.
  • Discard the upper n-hexane layer.
  • Evaporate the acetonitrile layer to dryness at 40°C under a gentle stream of nitrogen.
  • Re-dissolve the residue in 5 ml of a solution containing 0.1 M potassium dihydrogenphosphate and 0.1 M sodium hydrogencarbonate.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a Bond Elut C18 cartridge with 5 ml of methanol followed by 5 ml of distilled water.
  • Load the re-dissolved sample onto the C18 cartridge.
  • Wash the cartridge with 10 ml of distilled water.
  • Elute the analytes with 5 ml of methanol.
  • Evaporate the eluate to dryness at 40°C under nitrogen.
  • Reconstitute the residue in 1 ml of the mobile phase for HPLC analysis.

3. HPLC-UV Analysis

  • Column: Capcell Pak C18 UG 120 (5 µm, 150 x 4.6 mm I.D.)[4]
  • Mobile Phase: Acetonitrile and 0.05 M ammonium acetate (50:50, v/v)[4]
  • Flow Rate: 0.8 ml/min[4]
  • Column Temperature: 40°C[4]
  • UV Detection: 295 nm[4]
  • Injection Volume: 20 µl

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis HPLC Analysis milk Milk Sample homogenize Homogenize with Na2SO4 & Acetonitrile centrifuge1 Centrifuge supernatant Collect Supernatant wash Wash with n-Hexane evaporate1 Evaporate to Dryness centrifuge2 Centrifuge redissolve Re-dissolve Residue condition Condition C18 Cartridge load Load Sample redissolve->load wash_cartridge Wash Cartridge load->wash_cartridge elute Elute Analytes wash_cartridge->elute evaporate2 Evaporate Eluate elute->evaporate2 reconstitute Reconstitute in Mobile Phase evaporate2->reconstitute hplc Inject into HPLC-UV reconstitute->hplc data Data Acquisition & Analysis hplc->data

HPLC-UV analysis workflow for this compound in milk.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it an ideal confirmatory method. This technique allows for the simultaneous determination of triclabendazole and its major metabolites with high accuracy.

Quantitative Data Summary
ParameterValueReference
AnalytesTriclabendazole, this compound, Triclabendazole Sulfone, Ketotriclabendazole[5]
Dynamic Range (Milk)1–100 µg/kg[5]
Decision Limit (CCα) for Milk10.9–12.1 µg/kg[5]
Elution TimeAll analytes eluted by 2.23 min[5]
Experimental Protocol

1. Sample Preparation (Modified QuEChERS)

  • To a 10 g milk sample, add 10 ml of acetonitrile.
  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
  • Shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Take an aliquot of the upper acetonitrile layer for analysis.

2. UHPLC-MS/MS Analysis

  • Column: A suitable C18 column (e.g., Gemini NX-C18, 50 x 2.0 mm, 3 µm)[6]
  • Mobile Phase:
  • A: 0.1% Formic acid in water[6]
  • B: 0.1% Formic acid in acetonitrile[6]
  • A gradient elution is typically used.[6]
  • Flow Rate: 0.6 ml/min[6]
  • Column Temperature: 30°C[6]
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte. For this compound, a common transition is m/z 376.97 -> 360.10.

Workflow Diagram

UHPLC_MSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis UHPLC-MS/MS Analysis milk Milk Sample add_acetonitrile Add Acetonitrile milk->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake Shake Vigorously add_salts->shake centrifuge Centrifuge shake->centrifuge aliquot Take Aliquot of Supernatant centrifuge->aliquot uhplc Inject into UHPLC-MS/MS aliquot->uhplc data Data Acquisition & Quantification uhplc->data

UHPLC-MS/MS analysis workflow for this compound in milk.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that can be used for the rapid detection of veterinary drug residues in food products. While specific, detailed protocols for this compound in milk were not prominently available in the searched literature, the general principles of competitive ELISA are applicable. Commercial ELISA kits are available for a wide range of veterinary drugs.

General Principles and Application
  • Principle: Competitive ELISA involves the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites coated on a microtiter plate. The signal is inversely proportional to the concentration of the analyte in the sample.

  • Application: ELISA is primarily used as a screening tool to quickly test a large number of samples. Positive results from ELISA screening should be confirmed by a more selective and sensitive method like LC-MS/MS.

  • Advantages: High throughput, relatively low cost per sample, and ease of use.

  • Limitations: Potential for cross-reactivity with structurally related compounds, leading to false-positive results. The specificity and sensitivity can vary between different commercial kits.

General Experimental Workflow
  • Sample Preparation: Milk samples may require a simple dilution or a straightforward extraction step as per the kit manufacturer's instructions.

  • Assay Procedure:

    • Addition of standards, controls, and prepared samples to the antibody-coated microplate wells.

    • Addition of the enzyme-conjugated antigen.

    • Incubation to allow for competitive binding.

    • Washing to remove unbound reagents.

    • Addition of a substrate to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance using a microplate reader.

  • Data Analysis: The concentration of the analyte is determined by comparing the absorbance of the sample to a standard curve.

Logical Relationship Diagram

ELISA_Logic cluster_screening Screening Phase cluster_confirmation Confirmatory Phase sample Milk Sample elisa ELISA Test sample->elisa result Screening Result elisa->result lcms LC-MS/MS Confirmation result->lcms If Positive final_result Final Quantified Result lcms->final_result

Logical relationship of ELISA screening and LC-MS/MS confirmation.

References

Application Notes and Protocols for Triclabendazole Sulfoxide Administration in a Cattle Bioequivalence Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of triclabendazole (TCBZ) in cattle, focusing on the active metabolite, triclabendazole sulfoxide (TCBZ-SO). The information is based on established veterinary bioequivalence guidelines and published research.

Introduction

Triclabendazole is a benzimidazole anthelmintic highly effective against mature and immature stages of the liver fluke (Fasciola hepatica) in cattle. Following oral administration, triclabendazole is rapidly and extensively metabolized in the liver to its sulfoxide and sulfone metabolites. This compound is the primary active metabolite responsible for the flukicidal activity. Therefore, bioequivalence studies for triclabendazole formulations in cattle focus on comparing the systemic exposure of this compound.

A bioequivalence study aims to demonstrate that a new (generic or test) formulation is comparable in rate and extent of absorption to a reference-listed new animal drug (RLNAD). If two formulations are proven to be bioequivalent, it is assumed that they will have the same therapeutic effect and safety profile.

Experimental Protocols

This section details the methodologies for conducting a this compound bioequivalence study in cattle, based on a parallel study design.

Study Design and Animals

A randomized, parallel-group study design is appropriate for this type of bioequivalence study.

  • Animals: Clinically healthy cattle of a specific breed (e.g., Holstein heifers), age, and weight range should be used.[1] The animals should be acclimated to the study conditions and confirmed to be free of any diseases that could interfere with the study. A sufficient number of animals should be enrolled to ensure statistical power; for a parallel design, a minimum of 12 animals per group is recommended. In the cited study, thirty Holstein heifers were randomly distributed into five groups, with six animals per group.[1][2]

  • Housing and Diet: Animals should be housed in appropriate facilities with access to water ad libitum and a standardized diet. Feeding schedules should be controlled, as feed can affect drug absorption.

  • Randomization: Animals should be randomly assigned to treatment groups (Reference Formulation and Test Formulations) to minimize bias.

Drug Administration
  • Test and Reference Products: The test formulation(s) and the reference formulation (e.g., Fasinex®) of triclabendazole should be clearly identified, including batch numbers and concentrations.

  • Dosage: A single oral dose of triclabendazole is administered to each animal. A commonly used and recommended therapeutic dose for cattle is 12 mg/kg body weight.[1][2][3] The dose for each animal should be calculated based on its individual body weight.

  • Administration: The oral formulation is typically administered as a drench. Care should be taken to ensure that the entire dose is swallowed by the animal.

Blood Sample Collection
  • Sampling Times: Blood samples are collected to characterize the plasma concentration-time profile of this compound. A typical sampling schedule includes collections at 0 hours (pre-administration) and at multiple time points post-administration, such as 1, 3, 6, 9, 12, 18, 24, 30, 36, 48, 72, 120, 144, and 168 hours.[1]

  • Sample Collection and Handling: Blood samples (approximately 5-10 mL) should be collected via jugular venipuncture into heparinized tubes. Plasma should be separated by centrifugation (e.g., at 3000g for 15 minutes) and stored frozen (e.g., at -20°C) until analysis.

Analytical Method
  • Quantification of this compound: The concentration of this compound in plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[1][2]

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and sensitivity (limit of quantification, LOQ). The LOQ should be sufficiently low to characterize the terminal elimination phase of the drug. For example, a defined LOQ for this compound could be 0.1 µg/mL.[1]

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The following pharmacokinetic parameters for this compound are calculated from the plasma concentration-time data for each animal:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of the total drug exposure over time. This can be calculated to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

  • Statistical Analysis: The pharmacokinetic parameters are typically log-transformed before statistical analysis. Bioequivalence is assessed by comparing the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax and AUC. The formulations are considered bioequivalent if the 90% confidence intervals fall within the pre-defined acceptance range, which is typically 80-125%.

Data Presentation

The following tables summarize the pharmacokinetic data for this compound from a comparative study in heifers.

Table 1: Pharmacokinetic Parameters of this compound in Heifers Following Oral Administration of a Reference Formulation and Four Test Formulations of Triclabendazole (12 mg/kg) [1][2]

FormulationCmax (µg/mL) (Mean ± SD)Tmax (h) (Mean ± SD)AUC0-168h (µg·h/mL) (Mean ± SD)
Reference 10.3 ± 2.130.0 ± 6.0418.1 ± 113.3
Test I 9.8 ± 1.932.0 ± 5.5425.5 ± 98.7
Test II 8.3 ± 2.528.0 ± 4.9268.9 ± 75.4
Test III 12.8 ± 3.434.0 ± 7.2619.9 ± 150.1
Test IV 14.3 ± 3.836.0 ± 6.8683.4 ± 165.2

Table 2: Bioequivalence Assessment of this compound for Test Formulations Compared to the Reference Formulation [1]

ComparisonParameterPoint Estimate (Ratio of Geometric Means)90% Confidence IntervalBioequivalent
Test I / Reference Cmax0.950.81 - 1.12Yes
AUC0-168h1.020.85 - 1.22Yes
Test II / Reference Cmax0.810.67 - 0.98No
AUC0-168h0.640.51 - 0.80No
Test III / Reference Cmax1.241.05 - 1.47No
AUC0-168h1.481.23 - 1.78No
Test IV / Reference Cmax1.391.17 - 1.65No
AUC0-168h1.631.35 - 1.96No

Visualizations

Metabolic Pathway of Triclabendazole

Triclabendazole Metabolism TCBZ Triclabendazole TCBZSO This compound (Active Metabolite) TCBZ->TCBZSO Hepatic Oxidation TCBZSO2 Triclabendazole Sulfone TCBZSO->TCBZSO2 Further Oxidation

Caption: Metabolic pathway of triclabendazole in cattle.

Experimental Workflow for a Cattle Bioequivalence Study

Bioequivalence Study Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Analytical and Reporting Phase Protocol Study Protocol Development AnimalSelection Animal Selection and Acclimation Protocol->AnimalSelection Randomization Randomization to Treatment Groups AnimalSelection->Randomization Dosing Oral Administration of TCBZ (Test and Reference Formulations) Randomization->Dosing Sampling Blood Sample Collection (0-168 hours) Dosing->Sampling Analysis Plasma Sample Analysis (HPLC) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report

Caption: Workflow of a triclabendazole bioequivalence study in cattle.

References

Application Note: High-Recovery Solid Phase Extraction Protocol for Triclabendazole Sulfoxide from Animal Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust solid phase extraction (SPE) protocol for the efficient isolation of triclabendazole sulfoxide, the primary active metabolite of the anthelmintic drug triclabendazole, from various animal tissues. The described methodology is crucial for pharmacokinetic studies, residue analysis, and drug metabolism research. The protocol employs a strong cation exchange SPE cartridge to effectively remove matrix interferences from complex tissue homogenates, ensuring high recovery rates and clean extracts suitable for downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Triclabendazole is a widely used benzimidazole anthelmintic for treating and controlling fascioliasis in livestock and humans.[1] Following administration, it is rapidly metabolized in the liver to its sulfoxide and sulfone derivatives.[2] this compound is the main active metabolite responsible for the drug's efficacy.[2] Accurate quantification of this metabolite in tissue is essential for evaluating drug efficacy, monitoring residue levels in edible tissues, and conducting pharmacokinetic research.

Tissue matrices, particularly liver and fat, are complex and present significant analytical challenges due to the presence of endogenous interferences. Solid phase extraction is a critical sample preparation step that enhances the selectivity and sensitivity of the analysis by isolating the analyte of interest from the matrix. This protocol is based on a validated method demonstrating excellent recovery and precision for the analysis of triclabendazole and its metabolites in bovine tissues.[3][4]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is key to developing an effective SPE protocol.

PropertyValueReference
Molecular FormulaC₁₄H₉Cl₃N₂O₂S[5]
Molecular Weight375.7 g/mol [5]
XLogP3-AA (LogP)4.4[5]
SolubilityInsoluble in water; Soluble in ethanol and acetone.[6]

Experimental Protocol

This protocol is adapted from a method developed for the determination of triclabendazole and its metabolites in bovine muscle, fat, and liver.[3][4]

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • n-Hexane, HPLC grade

  • Ethanol, analytical grade

  • Acetic acid, glacial

  • Hydrogen peroxide (30%)

  • Sodium hydroxide (NaOH)

  • Ammonium hydroxide

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Oasis MCX (Mixed-Mode Strong Cation Exchange) SPE Cartridges

  • Tissue homogenizer

  • Centrifuge

  • Water bath or heating block

  • SPE manifold

  • Nitrogen evaporator

2. Sample Preparation and Homogenization

  • Weigh 2.0 g (± 0.1 g) of tissue (e.g., liver, muscle, fat) into a 50 mL polypropylene centrifuge tube.

  • Add 8 mL of 1 M sodium hydroxide.

  • Homogenize the sample until a uniform consistency is achieved.

  • To release bound residues, incubate the homogenate in a water bath at 90°C for 16 hours.[3]

  • Allow the digest to cool to room temperature.

3. Liquid-Liquid Extraction (LLE)

  • Add 10 mL of ethyl acetate to the cooled digest.

  • Vortex vigorously for 1 minute and then centrifuge at 4000 x g for 10 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a new 15 mL centrifuge tube.

  • Repeat the extraction with another 10 mL of ethyl acetate and combine the organic layers.

4. Defatting Step (for fat and liver samples)

  • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of acetonitrile.

  • Add 2 mL of n-hexane and vortex for 30 seconds.

  • Centrifuge at 3000 x g for 5 minutes.

  • Discard the upper n-hexane layer. This step removes lipids.

  • The lower acetonitrile layer contains the analyte of interest.

Note: For a simpler approach in muscle tissue, extraction can be performed with acetonitrile alone, followed by purification with an enhanced matrix removal cartridge as an alternative to this LLE and SPE procedure.[7][8]

5. Oxidation (Optional - Marker Residue Method)

The reference protocol oxidizes triclabendazole and its metabolites to a single marker residue, keto-triclabendazole, for total residue determination.[3] For specific quantification of the sulfoxide, this step should be omitted and the appropriate analytical standard used. If proceeding with the total residue method:

  • To the acetonitrile layer (from step 4.6) or the reconstituted extract, add 1 mL of ethanol, 0.5 mL of acetic acid, and 0.5 mL of 30% hydrogen peroxide.[3]

  • Incubate at 90°C for 16 hours to complete the oxidation to keto-triclabendazole.[3]

  • Cool the reaction mixture.

6. Solid Phase Extraction (SPE) Cleanup

This procedure utilizes an Oasis MCX cartridge, a mixed-mode sorbent that allows for strong cation exchange retention.

  • Conditioning: Condition the Oasis MCX cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Dilute the sample extract (from step 4.6 or 5.3) with 20 mL of 2% acetic acid in water and load the entire volume onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of 2% acetic acid in water to remove polar interferences. Follow with a wash of 5 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the this compound (or keto-triclabendazole) from the cartridge with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase (e.g., 1 mL of acetonitrile/water 50:50, v/v) for LC-MS/MS analysis.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_lle Extraction & Defatting cluster_spe Solid Phase Extraction cluster_analysis Analysis Tissue 1. Tissue Sample (2g) Homogenize 2. Homogenize in 1M NaOH Tissue->Homogenize Digest 3. Digest at 90°C for 16h Homogenize->Digest LLE 4. LLE with Ethyl Acetate Digest->LLE Defat 5. Defat with Hexane/ACN (for fat/liver) LLE->Defat Condition 6. Condition Oasis MCX (MeOH then H₂O) Defat->Condition Load 7. Load Sample Extract Condition->Load Wash 8. Wash Cartridge (Acetic Acid then MeOH) Load->Wash Elute 9. Elute Analyte (5% NH₄OH in MeOH) Wash->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 12. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction of this compound from tissue.

Performance Data

The reference method, which includes the oxidation step to keto-triclabendazole, reported excellent performance across different bovine tissues.[3] The data is summarized below.

Tissue TypeSpiking Level (mg/kg)Recovery (%)Precision (%RSD)
Muscle0.0195-102< 8
Fat0.0181-92< 10
Liver0.0188-99< 9

Note: The limit of quantification (LOQ) for the method was established at 0.01 mg/kg.[3] Another study focusing on muscle tissue reported average recoveries between 96.1% and 105.6% for triclabendazole and its metabolites.[8]

Downstream Analysis

The final reconstituted extract is suitable for analysis by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A C18 column is commonly used for chromatographic separation.[9][10] Detection is typically performed using positive-mode electrospray ionization (ESI) with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[7][8][10]

Conclusion

This application note provides a comprehensive and detailed solid phase extraction protocol for the determination of this compound in challenging animal tissue matrices. The combination of liquid-liquid extraction for initial cleanup followed by a strong cation exchange SPE step effectively removes interferences, leading to high-recovery, reproducible, and accurate quantification. This method serves as a valuable tool for regulatory monitoring, drug development, and veterinary pharmacology research.

References

Application Notes and Protocols for Measuring Triclabendazole Sulfoxide Uptake in Liver Fluke Explants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fascioliasis, caused by the liver flukes Fasciola hepatica and Fasciola gigantica, is a significant veterinary and human health concern. Triclabendazole is the drug of choice for treating this parasitic disease due to its efficacy against both mature and immature flukes. The primary active metabolite of triclabendazole is triclabendazole sulfoxide. Understanding the uptake of this compound by the parasite is crucial for elucidating its mechanism of action, investigating potential resistance mechanisms, and developing novel flukicidal agents.

These application notes provide detailed protocols for the in vitro culture of adult Fasciola hepatica explants and the subsequent measurement of this compound uptake. The methodologies described herein utilize common laboratory techniques and equipment, providing a robust framework for reproducible experimental outcomes.

Data Presentation

Table 1: In Vitro Experimental Parameters for this compound Uptake Studies
ParameterValueReference
Test Compound This compound (TCBZ-SO)[1]
Organism Adult Fasciola hepatica[1][2]
Culture Media RPMI-1640, DMEM[2][3]
Media Supplements Penicillin (1000 IU/ml), Gentamicin (0.1 mg/ml)[2]
Incubation Temperature 37°C[2]
CO₂ Level 5%[2]
TCBZ-SO Concentration 15 µg/ml - 100 µM[1][4]
Incubation Times 20 min, 4 h, 12 h, 24 h[1][4]
Analytical Method LC-MS/MS or HPLC[5][6][7][8]
Table 2: Pharmacokinetic Parameters of Triclabendazole Metabolites in Sheep
MetabolitePeak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)
This compound (TCBZ-SO)10.8 µg/mL24 hours post-treatment
Triclabendazole Sulfone (TCBZ-SO₂)12.6 µg/mL24 hours post-treatment
Data adapted from in vivo studies in sheep and represents concentrations achievable in the host.[9]

Experimental Protocols

Protocol 1: Preparation and In Vitro Culture of Adult Fasciola hepatica Explants

This protocol details the steps for collecting, washing, and culturing adult liver fluke explants for subsequent drug uptake assays.[2]

Materials:

  • Adult Fasciola hepatica flukes

  • Hedon-Fleig media

  • RPMI-1640 or DMEM culture media

  • Penicillin-Gentamicin solution (100x)

  • Petri dishes or multi-well culture plates

  • Sterile laminar flow hood

  • Incubator (37°C, 5% CO₂)

  • Stereomicroscope

Procedure:

  • Collection: Obtain adult F. hepatica from the bile ducts of infected bovine or ovine livers from a local abattoir.

  • Initial Wash: Immediately place the collected flukes into Hedon-Fleig media at 37°C for transport to the laboratory.

  • Sterile Washing: Under a laminar flow hood, wash the flukes twice with Hedon-Fleig media supplemented with penicillin (1000 IU/ml) and gentamicin (0.1 mg/ml) to remove contaminants. Perform a final wash with the chosen culture medium (RPMI-1640 or DMEM). All washing and culture media should be pre-warmed to 37°C.[2]

  • Cultivation: Place individual flukes into petri dishes or wells of a multi-well plate containing the appropriate volume of culture medium (e.g., 5 ml per fluke).[2] The media should be supplemented with penicillin (1000 IU/ml) and gentamicin (0.1 mg/ml).

  • Incubation: Incubate the flukes at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Viability Assessment: Monitor fluke viability daily based on motility using a stereomicroscope.

Protocol 2: Measurement of this compound Uptake

This protocol describes the incubation of liver fluke explants with this compound and the subsequent quantification of the internalized compound.

Materials:

  • Cultured adult F. hepatica explants (from Protocol 1)

  • This compound (TCBZ-SO) stock solution (in DMSO)

  • Culture medium (RPMI-1640 or DMEM)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[5][7][8]

Procedure:

  • Drug Incubation: Prepare the desired concentration of TCBZ-SO in the culture medium. A final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting fluke viability.[2] Replace the medium of the cultured flukes with the TCBZ-SO-containing medium. Include a vehicle control (medium with the same concentration of DMSO but no drug).

  • Time-Course Sampling: Incubate the flukes for various time points (e.g., 20 min, 1 h, 4 h, 12 h, 24 h).[1]

  • Washing: At each time point, remove the flukes from the drug-containing medium and wash them thoroughly with ice-cold PBS to remove any externally adhered TCBZ-SO.

  • Homogenization: Blot the washed flukes dry, weigh them, and place them in a microcentrifuge tube. Add a suitable volume of acetonitrile and homogenize the tissue completely.

  • Extraction: Vortex the homogenate and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the tissue debris.

  • Sample Preparation for Analysis: Collect the supernatant, which contains the extracted TCBZ-SO. This sample may be further diluted or directly analyzed.

  • Quantification: Analyze the concentration of TCBZ-SO in the supernatant using a validated HPLC or LC-MS/MS method.[5][6][7][8] The results can be normalized to the weight of the fluke tissue.

Mandatory Visualizations

Experimental Workflow for Measuring TCBZ-SO Uptake

G cluster_prep Explant Preparation cluster_exp Uptake Experiment cluster_analysis Analysis collection Collect Adult F. hepatica wash1 Wash with Hedon-Fleig + Antibiotics collection->wash1 wash2 Final Wash with Culture Medium wash1->wash2 culture Culture in RPMI-1640/DMEM at 37°C, 5% CO2 wash2->culture incubate Incubate with TCBZ-SO culture->incubate Transfer to Drug Medium wash_pbs Wash with Ice-Cold PBS incubate->wash_pbs homogenize Homogenize Fluke in Acetonitrile wash_pbs->homogenize extract Centrifuge and Collect Supernatant homogenize->extract analyze Quantify TCBZ-SO by LC-MS/MS or HPLC extract->analyze

Caption: Workflow for measuring this compound uptake in liver fluke explants.

Proposed Mechanism of Triclabendazole Action

G TCBZ Triclabendazole (TCBZ) Tegument Fluke Tegument TCBZ->Tegument Passive Diffusion TCBZ_SO This compound (TCBZ-SO) (Active Metabolite) Microtubules β-tubulin TCBZ_SO->Microtubules Binds to Tegument->TCBZ_SO Metabolized within Fluke Polymerization Microtubule Polymerization Microtubules->Polymerization Inhibits Disruption Disruption of Cellular Processes Polymerization->Disruption Leads to Motility Inhibition of Motility Disruption->Motility Surface Tegumental Surface Disruption Disruption->Surface

Caption: Proposed mechanism of action for triclabendazole in Fasciola hepatica.[10][11][12]

References

Application Note: Densitometric TLC Method for the Determination of Triclabendazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of triclabendazole in pharmaceutical formulations using a validated densitometric Thin-Layer Chromatography (TLC) method.

Introduction

Triclabendazole is a benzimidazole anthelmintic agent highly effective against liver flukes. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality and efficacy. This application note describes a simple, rapid, and reliable densitometric TLC method for the determination of triclabendazole. The method is based on the separation of triclabendazole on precoated silica gel 60 F254 plates followed by quantitative analysis using a densitometer.

Principle

The method involves the chromatographic separation of triclabendazole from other components on a TLC plate. The plate is developed with a suitable mobile phase, and the separated spot corresponding to triclabendazole is quantified by scanning it with a densitometer at a specific wavelength. The intensity of the reflected light is proportional to the concentration of the compound on the spot.

Experimental Protocols

Materials and Reagents
  • Standard: Triclabendazole reference standard

  • Solvents: Methanol (AR grade), Ethyl Acetate (AR grade), Hexane (AR grade), Ammonia solution (AR grade), Chloroform (AR grade), Acetone (AR grade)

  • Stationary Phase: Precoated silica gel 60 F254 aluminium plates (20 x 10 cm)

Instrumentation
  • TLC applicator

  • TLC scanner (Densitometer)

  • Chromatographic chamber

  • UV cabinet

  • Micropipettes

  • Ultrasonic bath

Preparation of Standard Solutions

Prepare a stock solution of triclabendazole by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol to obtain a concentration of 1 mg/mL. From this stock solution, prepare working standard solutions of desired concentrations by appropriate dilutions with methanol.

Sample Preparation

For the analysis of pharmaceutical formulations (e.g., oral suspension), an amount of the formulation equivalent to 10 mg of triclabendazole is taken and dissolved in 10 mL of methanol. The solution is sonicated for 15 minutes to ensure complete dissolution and then filtered. Further dilutions can be made with methanol to achieve a concentration within the linearity range of the method.

Chromatographic Conditions

Two validated mobile phase systems are presented below. Researchers can select the system that best suits their available resources and specific sample matrix.

Method A:

  • Mobile Phase: Ethyl acetate: Hexane: Methanol: Ammonia (69:15:15:1, v/v/v/v)[1][2][3]

  • Stationary Phase: Precoated silica gel 60 F254 aluminium plates[1][2][3]

  • Application: Apply the standard and sample solutions as bands or spots onto the TLC plate.

  • Development: Develop the plate in a chromatographic chamber pre-saturated with the mobile phase for about 20 minutes. The development distance is typically 8 cm.

  • Drying: After development, air dry the plate.

  • Densitometric Analysis: Scan the dried plate at a wavelength of 215 nm[1][2][3].

Method B:

  • Mobile Phase: Chloroform: Acetone (8:2, v/v)[4]

  • Stationary Phase: Precoated silica gel 60 F254 TLC plate[4]

  • Application: Apply 10 µL of each standard and sample solution to the TLC plate[4].

  • Development: Develop the plate in the mobile phase.

  • Drying: Allow the plate to air dry.

  • Densitometric Analysis: Scan the spots densitometrically at 306 nm[4].

Data Presentation

The quantitative data from the cited methods are summarized in the tables below for easy comparison.

Table 1: Chromatographic Parameters and Performance Data

ParameterMethod AMethod B
Mobile Phase Ethyl acetate: Hexane: Methanol: Ammonia (69:15:15:1)[1][2][3]Chloroform: Acetone (8:2)[4]
Stationary Phase Precoated silica gel 60 F254Precoated silica gel 60 F254[4]
Detection Wavelength 215 nm[1][2][3]306 nm[4]
Linearity Range 2 - 14 µ g/spot [1][2][3]2.5 - 25.0 µ g/spot [4]
R_f Value Not Specified0.79[4]

Table 2: Validation Parameters

ParameterMethod AMethod B
Accuracy (% Recovery) 100.12 ± 0.67[1]100.38 ± 0.52
Precision (%RSD) Not SpecifiedIntraday: 0.67 - 1.85, Interday: 0.66 - 1.77[4]
Selectivity Successful analysis in pharmaceutical formulations[1]Successful analysis in pharmaceutical formulations[4]

Visualization

The general workflow for the densitometric TLC determination of triclabendazole is illustrated in the diagram below.

Densitometric_TLC_Workflow cluster_prep Sample & Standard Preparation cluster_tlc TLC Analysis cluster_quant Quantification prep_std Prepare Triclabendazole Standard Solutions spotting Spotting of Standard and Sample Solutions on TLC Plate prep_std->spotting prep_sample Prepare Sample Solution from Formulation prep_sample->spotting development Chromatographic Development in a Saturated Chamber spotting->development drying Air Drying of the TLC Plate development->drying scanning Densitometric Scanning at Specific Wavelength drying->scanning analysis Data Analysis and Concentration Calculation scanning->analysis

Caption: Workflow for Densitometric TLC Analysis of Triclabendazole.

Conclusion

The described densitometric TLC methods are suitable for the routine quality control analysis of triclabendazole in pharmaceutical formulations. The methods are simple, accurate, and precise, offering a reliable alternative to more complex chromatographic techniques. Researchers should perform a method validation study in their laboratory to ensure the chosen method is suitable for their specific application and sample matrix.

References

Application Notes and Protocols for the Determination of Triclabendazole Sulfoxide (TCB-SO) and Triclabendazole Sulfone (TCB-SO2) in Plasma using Rotating Disk Sorptive Extraction (RDSE)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triclabendazole (TCB) is a benzimidazole anthelmintic drug widely used in veterinary medicine to treat fascioliasis. Following administration, TCB is rapidly metabolized in the liver to its active sulfoxide metabolite (TCB-SO) and further to the inactive sulfone metabolite (TCB-SO2).[1] Monitoring the plasma concentrations of these metabolites is crucial for pharmacokinetic and bioequivalence studies.[2] This document provides a detailed protocol for the extraction of TCB-SO and TCB-SO2 from plasma samples using Rotating Disk Sorptive Extraction (RDSE), followed by quantification using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The RDSE technique offers a simple, efficient, and environmentally friendly alternative to traditional sample preparation methods like solid-phase extraction (SPE).

Metabolic Pathway of Triclabendazole

Triclabendazole undergoes hepatic metabolism to form its active sulfoxide and inactive sulfone metabolites.[3][1]

TCB Triclabendazole (TCB) TCB_SO Triclabendazole Sulfoxide (TCB-SO) (Active Metabolite) TCB->TCB_SO Hepatic Metabolism TCB_SO2 Triclabendazole Sulfone (TCB-SO2) (Inactive Metabolite) TCB_SO->TCB_SO2 Further Oxidation

Caption: Metabolic conversion of Triclabendazole (TCB).

Experimental Workflow

The overall analytical procedure involves plasma sample pretreatment, rotating disk sorptive extraction, elution of the analytes, and subsequent analysis by HPLC-DAD.[3]

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma_sample Plasma Sample Collection pretreatment Sample Pretreatment (Dilution & pH Adjustment) plasma_sample->pretreatment rdse Rotating Disk Sorptive Extraction (RDSE) pretreatment->rdse elution Analyte Elution rdse->elution hplc HPLC-DAD Analysis elution->hplc data Data Acquisition & Processing hplc->data

Caption: RDSE-HPLC-DAD experimental workflow.

Experimental Protocols

This section details the materials and methodology for the extraction and analysis of TCB-SO and TCB-SO2 from plasma.

1. Materials and Reagents

  • This compound (TCB-SO) and Triclabendazole sulfone (TCB-SO2) reference standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Blank cattle plasma

  • RDSE device with a suitable sorbent phase

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD)

  • C18 HPLC column

  • Magnetic stirrer

  • Centrifuge

  • Vortex mixer

3. Sample Preparation

  • Dilute plasma samples with an appropriate buffer solution.

  • Adjust the pH of the diluted plasma sample. A multivariate experimental design was used to optimize the physicochemical variables.[3]

4. Rotating Disk Sorptive Extraction (RDSE) Protocol

  • Place the conditioned RDSE disk into the pretreated plasma sample.

  • Stir the sample at a constant rotation speed (e.g., 1400 rpm) for a defined extraction time (e.g., 60 minutes) to allow for the analytes to be adsorbed onto the disk's sorbent phase. The extraction equilibrium is typically reached between 90-100 minutes.

  • After extraction, remove the disk from the sample and gently dry it.

5. Elution

  • Immerse the RDSE disk in a suitable elution solvent. The use of a hydrophilic deep eutectic solvent has been shown to allow for rapid elution of analytes from the disk surface (e.g., 2 minutes).[4]

  • Agitate the solvent to ensure complete desorption of TCB-SO and TCB-SO2 from the sorbent.

6. HPLC-DAD Analysis

  • Inject the eluate into the HPLC-DAD system.

  • Perform chromatographic separation using a C18 column with a mobile phase consisting of acetonitrile and water in an isocratic elution mode.[4]

  • The total chromatographic run time is approximately 13 minutes.[3]

  • Monitor the analytes at a specific wavelength using the DAD.

Quantitative Data Summary

The developed RDSE-HPLC-DAD method was validated according to the Veterinary International Conference on Harmonization (VICH) guidelines.[3]

Table 1: Method Validation Parameters [3]

ParameterTCB-SOTCB-SO2
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r) > 0.99> 0.99
Selectivity (Response Ratio at LOQ) 11.8%3.4%

Table 2: Precision and Accuracy [3]

AnalyteWithin-Run Precision (CV%)Between-Run Precision (CV%)Accuracy (Bias%)
TCB-SO < 8.9%< 8.9%< 8.9%
TCB-SO2 < 8.1%< 8.1%< -16.7%

Discussion

The RDSE method provides high extraction recovery for both TCB-SO and TCB-SO2 from plasma samples. The subsequent HPLC-DAD analysis is selective and sensitive for the quantification of these metabolites. The method has been successfully applied to pharmacokinetic studies in cattle following the oral administration of triclabendazole. The eco-efficiency of this method makes it a green analytical alternative for routine laboratory use.

Conclusion

The described Rotating Disk Sorptive Extraction followed by HPLC-DAD analysis is a robust and reliable method for the determination of TCB-SO and TCB-SO2 in plasma. The detailed protocol and performance data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development and veterinary pharmacology.

References

Troubleshooting & Optimization

Optimizing LC-MS/MS parameters for triclabendazole sulfoxide detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of triclabendazole sulfoxide.

Frequently Asked Questions (FAQs)

1. What is the most effective ionization mode for detecting this compound?

Heated electrospray ionization (HESI) in positive mode is the optimal choice for detecting this compound.[1][2] Due to its chemical structure, this compound is easily protonated in an acidic mobile phase, leading to strong and stable signals.[1][2] Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) have been tested, with ESI providing higher and more stable signal intensity.[1][2] Positive ionization mode is significantly more effective than negative ionization, which is described as extremely poor.[1][2]

2. What are the recommended MRM transitions and collision energies for this compound and a suitable internal standard?

For this compound, the recommended Multiple Reaction Monitoring (MRM) transition is from the protonated molecular ion [M+H]+ at m/z 376.97 to the product ion at m/z 360.10, using a collision energy of 19 V.[1][2] Fenbendazole is a commonly used internal standard (IS) and ionizes well under the same conditions, with a recommended MRM transition from m/z 300.07 to m/z 268.08 at a collision energy of 23 V.[1][2]

3. What type of analytical column is suitable for the chromatographic separation?

A reverse-phase C18 column is highly effective for the separation of this compound. A Gemini NX-C18 column (e.g., 2.0 x 50 mm, 3 µm) has been successfully used to achieve optimal peak separation and good peak shape.[1][3][4][5]

4. What is a typical mobile phase composition and gradient for this analysis?

A gradient elution using a mobile phase consisting of 0.1% formic acid in acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B) is recommended.[1][3][4][5] The acidic mobile phase facilitates the protonation of this compound for positive mode ESI.[1][2] A typical flow rate is 0.6 mL/min.[1][3][4][5]

5. What is a simple and effective sample preparation method for plasma samples?

For plasma samples, a straightforward protein precipitation method using acetonitrile is effective.[1][3][4][5][6] This procedure involves adding acetonitrile to the plasma sample, vortexing to mix, and centrifuging to pellet the precipitated proteins. The resulting supernatant can then be diluted and injected into the LC-MS/MS system.

Experimental Protocols & Data

Detailed Experimental Protocol: Analysis of this compound in Ovine Plasma

This protocol is based on a validated method for the determination of this compound in ovine plasma.[1][3][4][5]

1. Internal Standard (IS) Solution Preparation:

  • Prepare a stock solution of Fenbendazole in a suitable solvent (e.g., methanol).

  • From the stock solution, prepare a working IS solution. The final concentration in the sample should be around 250 ng/mL.[5]

2. Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Add 100 µL of the Fenbendazole IS solution.

  • Add 500 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 2 minutes.

  • Centrifuge for 3 minutes at 10,000 rpm to pellet the precipitated proteins.[5]

  • Transfer 100 µL of the clear supernatant to a chromatographic vial.

  • Dilute the supernatant with 900 µL of a 50:50 (v/v) mixture of acetonitrile and 0.1% aqueous formic acid.[5]

  • Cap the vial and place it in the autosampler.

3. LC-MS/MS Analysis:

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.[5]

  • Perform the analysis using the parameters outlined in the tables below.

Data Presentation: Recommended Parameters

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column Gemini NX-C18 (2.0 x 50 mm, 3 µm)[1][5]
Mobile Phase A 0.1% Formic Acid in Acetonitrile[1][5]
Mobile Phase B 0.1% Formic Acid in Water[1][5]
Flow Rate 0.6 mL/min[1][5]
Column Temperature 30 °C[1][2]
Injection Volume 5 µL[5]
Gradient Program 0-1 min: 35% A; 1-2.5 min: 55% A; 2.5-4 min: 35% A[1][5]

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterThis compoundFenbendazole (IS)
Ionization Mode HESI, Positive[1][2]HESI, Positive[1][2]
Precursor Ion (m/z) 376.97[1][2]300.07[1][2]
Product Ion (m/z) 360.10[1][2]268.08[1][2]
Collision Energy (V) 19[1][2]23[1][2]

Visualized Workflows and Guides

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (Fenbendazole) Plasma->Add_IS Precipitate Add Acetonitrile for Protein Precipitation Add_IS->Precipitate Vortex Vortex (2 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 rpm, 3 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject Sample (5 µL) Dilute->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Ion Ionization (Positive ESI) LC_Sep->MS_Ion MS_Detect MS/MS Detection (MRM) MS_Ion->MS_Detect Integration Peak Integration MS_Detect->Integration Quantification Quantification vs. IS Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Low or No Signal for this compound

G Start Low or No Analyte Signal Check_MS Verify MS Parameters: - Ionization Mode (Positive ESI) - MRM Transitions (376.97 -> 360.10) - Gas Flows & Temperatures Start->Check_MS Check_LC Verify LC System: - Mobile Phase Composition (0.1% Formic Acid) - Flow Rate (0.6 mL/min) - Column Connection Check_MS->Check_LC Parameters Correct End Problem Likely Resolved or Isolated Check_MS->End Issue Found & Corrected Check_Sample Review Sample Preparation: - Correct Dilution? - Sample Stability? Check_LC->Check_Sample System OK Check_LC->End Issue Found & Corrected Check_Standard Analyze Fresh Standard: - Is the standard degraded? Check_Sample->Check_Standard Prep OK Check_Sample->End Issue Found & Corrected Check_Standard->End Standard OK -> Further Investigation Check_Standard->End Standard Degraded

Caption: Troubleshooting low signal for this compound.

Issue 2: Poor Peak Shape (Tailing or Broadening)

  • Potential Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Potential Cause: Incompatibility between sample diluent and mobile phase.

    • Solution: Ensure the final sample diluent is similar in composition to the initial mobile phase conditions (e.g., 50:50 acetonitrile/0.1% aqueous formic acid).[5]

  • Potential Cause: Extra-column dead volume.

    • Solution: Check all fittings and tubing for proper connections between the injector, column, and mass spectrometer.

Issue 3: High Signal Variability or Poor Reproducibility

  • Potential Cause: Inconsistent sample preparation.

    • Solution: Ensure pipetting is accurate and consistent. Vortex and centrifuge all samples and standards under identical conditions.

  • Potential Cause: Autosampler issues.

    • Solution: Check for air bubbles in the syringe and sample loop. Ensure the injection volume is consistent.

  • Potential Cause: Fluctuation in the ESI spray.

    • Solution: Clean the mass spectrometer's ion source. Check the positioning of the ESI probe. Ensure consistent nebulizer and drying gas flows.

References

Troubleshooting low recovery of triclabendazole sulfoxide during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low recovery of triclabendazole sulfoxide during sample extraction.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound from plasma or serum samples consistently low?

A: The most common reason for low recovery from plasma or serum is the high degree of protein binding. This compound is approximately 98.4% bound to plasma proteins[1]. If this binding is not disrupted, the majority of the analyte will be removed with the protein fraction during extraction, leading to poor recovery.

Solution:

  • Protein Precipitation: Implement a protein precipitation step before any further extraction. This is a simple, fast, and cost-effective method for releasing the protein-bound analyte[2][3]. Adding a cold organic solvent, such as acetonitrile, in a 3:1 or 4:1 ratio to the plasma sample is a widely used and effective technique[2][3][4]. After vortexing and centrifugation, the analyte will be in the supernatant, ready for analysis or further cleanup.

Q2: I am using Liquid-Liquid Extraction (LLE) for tissue homogenates, but the yield is poor. How can I improve it?

A: Low yield in LLE can be attributed to several factors, including incorrect solvent choice, suboptimal pH, or inefficient extraction technique.

Solutions:

  • Solvent Selection: this compound is soluble in organic solvents like ethanol and acetone but is insoluble in water[5]. Acetonitrile has been shown to be effective for extracting the analyte from tissue homogenates, with recovery rates greater than 71%[4][6]. Ensure your chosen solvent has the appropriate polarity to efficiently partition the analyte from the aqueous sample matrix.

  • pH Adjustment: The pH of the aqueous sample can significantly impact the charge state and, therefore, the solubility of this compound. To maximize partitioning into an organic solvent, adjust the sample pH to a level where the analyte is in its neutral, most nonpolar form.

  • Technique Optimization: Ensure vigorous mixing (e.g., vortexing or shaking) for a sufficient amount of time to allow for the analyte to partition between the aqueous and organic phases. Also, allow for complete separation of the two phases before collecting the organic layer to avoid contamination.

Q3: My recovery after Solid-Phase Extraction (SPE) is highly variable and often low. What are the common causes?

A: Solid-Phase Extraction is a powerful cleanup technique, but it involves multiple steps where losses can occur. Low recovery is often traced back to a suboptimal protocol for the specific analyte and matrix.

Solutions:

  • Column Conditioning and Equilibration: Failure to properly activate and equilibrate the sorbent can lead to poor retention of the analyte. For silica-based columns, it is critical not to let the sorbent bed dry out between these steps and sample loading, as this can severely impact recovery[7].

  • Sample Loading: The pH of the sample loaded onto the SPE cartridge must be optimized to ensure the analyte is in the correct form to bind to the sorbent[7]. Loading the sample too quickly can also lead to channeling and breakthrough, where the analyte fails to interact with the sorbent.

  • Wash Step: The wash solvent may be too strong, causing it to prematurely elute the this compound along with the interferences. Test wash solutions with increasing solvent strength to find the optimal composition that removes interferences without affecting the analyte[7].

  • Elution Step: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent. Ensure the chosen solvent is strong enough and that a sufficient volume is used to achieve full elution[7][8]. A second elution step can confirm if the initial one was incomplete.

Q4: Could this compound be degrading during my sample preparation?

A: Analyte degradation can lead to lower recovery rates. While this compound is a relatively stable molecule, certain conditions can promote degradation.

Solutions:

  • Avoid Excessive Heat: When evaporating solvent, use the lowest possible temperature and a gentle stream of nitrogen. Although the molecule has a high melting point, prolonged exposure to heat can cause degradation[5][8].

  • Protect from Light: Store samples and extracts in amber vials or protect them from direct light to prevent potential photodegradation[8].

  • Minimize Time: Process samples as quickly as possible and store them at low temperatures (e.g., -20°C or -80°C) to minimize enzymatic or chemical degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₄H₉Cl₃N₂O₂S[9][10]
Molecular Weight~375.7 g/mol [5][9]
AppearanceWhite to off-white powder[5]
Water SolubilityInsoluble[5]
Organic Solvent SolubilitySoluble in ethanol and acetone[5]
Plasma Protein Binding~98.4%[1]
Table 2: Summary of Common Extraction Techniques and Performance
Extraction MethodTypical MatrixKey ConsiderationsReported Recovery
Protein Precipitation Plasma, SerumSimple, fast, and essential for releasing protein-bound drug. Often followed by SPE or LLE for further cleanup.Not explicitly quantified, but is a prerequisite for good recovery.
Liquid-Liquid Extraction (LLE) Tissue HomogenatesSolvent choice (e.g., acetonitrile) and pH control are critical for good partitioning.>71% from parasite tissue[4]
Solid-Phase Extraction (SPE) Plasma, MilkRequires careful method development (sorbent, pH, wash/elute solvents). Can be time-consuming.Method dependent; requires optimization[7].

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a starting point for the extraction of this compound from plasma or serum.

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase[2][3].

Protocol 2: General Solid-Phase Extraction (Reversed-Phase)

This is a generic protocol that must be optimized for your specific application.

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water (or a buffer matching the pH of your sample) through the cartridge. Do not allow the sorbent to go dry[7].

  • Load: Load the pre-treated sample (e.g., supernatant from protein precipitation diluted with water) onto the cartridge at a slow, steady flow rate (e.g., 0.5 mL/min)[7].

  • Wash: Pass 1 mL of a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences.

  • Elute: Pass 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, potentially with a small percentage of formic acid or ammonium hydroxide to ensure elution) to collect the this compound[7].

Visualizations

G start_node Low Recovery Detected decision_node decision_node start_node->decision_node What is the sample matrix? process_node_plasma High protein binding (~98.4%) is the likely cause. decision_node->process_node_plasma Plasma / Serum process_node_tissue process_node_tissue decision_node->process_node_tissue Tissue / Other process_node process_node solution_node solution_node solution_node_ppt Implement Protein Precipitation (e.g., with Acetonitrile) process_node_plasma->solution_node_ppt Solution decision_node_method decision_node_method process_node_tissue->decision_node_method What extraction method? process_node_lle Potential Issues: - Incorrect solvent polarity - Suboptimal pH - Insufficient mixing decision_node_method->process_node_lle LLE process_node_spe Potential Issues: - Improper conditioning/equilibration - Incorrect sample pH / load speed - Wash solvent is too strong - Elution solvent is too weak decision_node_method->process_node_spe SPE solution_node_lle 1. Use appropriate solvent (e.g., ACN) 2. Adjust sample pH to neutralize analyte 3. Ensure vigorous vortexing process_node_lle->solution_node_lle Solution solution_node_spe Systematically optimize each step: Condition -> Equilibrate -> Load -> Wash -> Elute process_node_spe->solution_node_spe Solution G TCBZ Triclabendazole TCBZSO This compound (Active Metabolite) TCBZ->TCBZSO Metabolism primarily by CYP1A2 TCBZSO2 Triclabendazole Sulfone (Active Metabolite) TCBZSO->TCBZSO2 Further metabolism by CYP2C9 and others G node_condition 1. Condition node_equilibrate 2. Equilibrate node_condition->node_equilibrate desc_condition Activates sorbent (e.g., Methanol) node_condition->desc_condition node_load 3. Load Sample node_equilibrate->node_load desc_equilibrate Prepares sorbent for sample (e.g., Water/Buffer) node_equilibrate->desc_equilibrate node_wash 4. Wash node_load->node_wash desc_load Analyte is retained on the sorbent node_load->desc_load node_elute 5. Elute node_wash->node_elute desc_wash Interferences are washed away node_wash->desc_wash desc_elute Analyte is collected from the sorbent node_elute->desc_elute

References

Technical Support Center: Improving the Solubility of Triclabendazole Sulfoxide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of triclabendazole sulfoxide (TCBZ-SO) in in vitro assays.

Troubleshooting Guide

Issue: My this compound (TCBZ-SO) is precipitating out of solution when I add it to my aqueous cell culture medium.

  • Question: I dissolved TCBZ-SO in 100% DMSO to make a concentrated stock solution, but when I dilute it to my final working concentration in the cell culture medium, a precipitate forms. Why is this happening?

    • Answer: This is a common issue for hydrophobic compounds like TCBZ-SO. DMSO is a strong organic solvent that can dissolve TCBZ-SO at high concentrations. However, when this stock solution is diluted into an aqueous medium, the overall solvent properties change dramatically. The TCBZ-SO is no longer soluble in the predominantly aqueous environment and crashes out of solution. The final concentration of DMSO may not be sufficient to keep the TCBZ-SO dissolved.

  • Question: How can I prevent my TCBZ-SO from precipitating in my cell culture medium?

    • Answer: Here are several strategies you can employ, ranging from simple adjustments to more advanced formulation techniques:

      • Optimize your dilution process: Instead of adding the TCBZ-SO stock directly to the full volume of medium, try adding it to a smaller volume first while vortexing or stirring, and then gradually add more medium. This can sometimes help to keep the compound in solution.

      • Reduce the final concentration of TCBZ-SO: It's possible that your target concentration is above the solubility limit of TCBZ-SO in your final assay conditions. Determine if a lower, effective concentration can be used.

      • Increase the final DMSO concentration (with caution): While increasing the DMSO concentration can improve solubility, it may also introduce cellular toxicity. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects, but it is always best to perform a dose-response curve for DMSO alone to establish a safe concentration for your experiments.[1][2][3][4] Always include a vehicle control (medium with the same final DMSO concentration as your treatment groups) in your experiments.

      • Use a different co-solvent: While DMSO is common, other organic solvents like ethanol are also used.[5] However, like DMSO, these have their own potential for cellular toxicity and should be carefully evaluated.

      • Employ advanced formulation strategies: For persistent solubility issues, consider using techniques like cyclodextrin complexation, preparing a solid dispersion, or creating a nanosuspension. These methods are designed to enhance the aqueous solubility of poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound (TCBZ-SO)?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetone.[1] For in vitro assays, DMSO is the most commonly used solvent to prepare a concentrated stock solution.[2] It is recommended to use a freshly opened bottle of DMSO as it is hygroscopic, and absorbed water can impact the solubility of the compound.[2]

Q2: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?

A2: The tolerance to DMSO can vary significantly between different cell lines.[6] A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[1][2] However, for sensitive or primary cell lines, it is advisable to use a concentration of 0.1% or lower.[1][6] It is critical to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line at the intended concentration.

Q3: Can I use sonication to help dissolve my TCBZ-SO?

A3: Yes, sonication can be a useful technique to aid in the dissolution of TCBZ-SO in a solvent, particularly when preparing your initial stock solution.[2] However, be cautious with sonication as excessive heat generation can potentially degrade the compound.

Q4: What are cyclodextrins and how can they improve the solubility of TCBZ-SO?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7] They can encapsulate poorly soluble molecules, like TCBZ-SO, within their hydrophobic core, forming an inclusion complex.[7] This complex has improved solubility and stability in aqueous solutions. Studies on the parent compound, triclabendazole, have shown that complexation with 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (Me-β-CD) can increase its aqueous solubility by up to 256- and 341-fold, respectively.[8][9][10] A similar improvement can be expected for TCBZ-SO.

Q5: What is a solid dispersion and how can it be used for TCBZ-SO?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix.[11][12] This formulation can enhance the dissolution rate of the drug by reducing its particle size to a molecular level and improving its wettability.[11] For TCBZ-SO, a solid dispersion could be prepared with a water-soluble polymer like poloxamer 407 or polyethylene glycol (PEG).[13]

Q6: What is a nanosuspension and is it a suitable approach for TCBZ-SO?

A6: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with the particle size typically in the nanometer range.[14][15][16] Reducing the particle size of TCBZ-SO to the nanoscale increases its surface area, leading to a significant improvement in its dissolution rate and saturation solubility.[14][15] This technique is particularly useful for drugs that are poorly soluble in both aqueous and organic media.

Quantitative Data Summary

The following tables summarize key quantitative data for TCBZ-SO and related compounds to aid in experimental design.

Table 1: Solubility of Triclabendazole and its Metabolites in Various Solvents

CompoundSolventSolubilityReference
TriclabendazoleDMSO≥15.7 mg/mL[11]
TriclabendazoleDMSO72 mg/mL (200.18 mM)[17]
This compound DMSO 100 mg/mL (266.20 mM) [2]
TriclabendazoleWater (pH 7.4)0.5 µg/mL

Table 2: Improvement of Triclabendazole Solubility using Cyclodextrins

CyclodextrinMolar Ratio (Drug:CD)Fold Increase in SolubilityReference
HP-β-CDNot SpecifiedUp to 256-fold[8][9][10]
Me-β-CDNot SpecifiedUp to 341-fold[8][9][10]
HP-β-CD1:2Higher dissolution than 1:1[8]
Me-β-CD1:2Higher dissolution than 1:1[8]

Note: Data for triclabendazole is presented as a proxy for what can be expected with its sulfoxide metabolite due to structural similarities.

Table 3: Recommended Maximum DMSO Concentrations for In Vitro Assays

Cell TypeMaximum Recommended DMSO ConcentrationKey Considerations
Most immortalized cell lines0.5% - 1.0%Always perform a dose-response curve for your specific cell line.[1][2]
Primary cells and sensitive cell lines≤ 0.1%These cells are generally more sensitive to solvent toxicity.[1][6]
General recommendationAs low as possible while maintaining compound solubilityAlways include a vehicle control with the same final DMSO concentration.[3][6]

Experimental Protocols

Protocol 1: Preparation of TCBZ-SO-Cyclodextrin Inclusion Complex by Lyophilization

This protocol is adapted from methods used for other hydrophobic drugs and is a suitable starting point for TCBZ-SO.

  • Materials:

    • This compound (TCBZ-SO)

    • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Tertiary butyl alcohol (TBA)

    • Ultrapure water

    • 0.22 µm syringe filter

    • Lyophilizer (freeze-dryer)

  • Procedure:

    • Prepare a solution of HP-β-CD in ultrapure water. The concentration will depend on the desired molar ratio (a 1:1 or 1:2 molar ratio of TCBZ-SO to HP-β-CD is a good starting point).

    • Prepare a saturated solution of TCBZ-SO in TBA.

    • Slowly add the TCBZ-SO solution in TBA to the aqueous HP-β-CD solution while stirring continuously. A typical volume ratio might be 1:1 (v/v) of the organic to the aqueous phase.

    • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

    • Sterilize the resulting solution by passing it through a 0.22 µm syringe filter.

    • Freeze the solution at -80°C until completely solid.

    • Lyophilize the frozen solution until a dry, fluffy powder is obtained. This powder is the TCBZ-SO-HP-β-CD inclusion complex.

    • The resulting powder can be reconstituted in your cell culture medium for the in vitro assay. It is recommended to determine the solubility of the complex in your medium before use.

Protocol 2: Preparation of TCBZ-SO Solid Dispersion by Solvent Evaporation Method

This protocol provides a general method for preparing a solid dispersion of TCBZ-SO.

  • Materials:

    • This compound (TCBZ-SO)

    • A hydrophilic carrier (e.g., Poloxamer 407, PVP K30, or PEG 6000)

    • A suitable organic solvent (e.g., ethanol or acetone)

    • Rotary evaporator or a water bath

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Choose a drug-to-carrier ratio. A starting point could be 1:1, 1:3, and 1:5 (w/w).

    • Dissolve both the TCBZ-SO and the chosen hydrophilic carrier in the organic solvent. Ensure complete dissolution.

    • Remove the solvent using a rotary evaporator under reduced pressure or by evaporation in a water bath at a controlled temperature (e.g., 40-50°C).

    • A solid mass will be formed. Dry this mass completely under vacuum to remove any residual solvent.

    • Grind the resulting solid mass into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

    • This powder is the solid dispersion of TCBZ-SO, which can then be dissolved in the cell culture medium for your assay.

Protocol 3: Preparation of TCBZ-SO Nanosuspension by Wet Media Milling

This is a common top-down method for producing nanosuspensions.

  • Materials:

    • This compound (TCBZ-SO)

    • Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in ultrapure water)

    • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

    • A high-energy bead mill or planetary ball mill

  • Procedure:

    • Prepare a coarse suspension of TCBZ-SO in the stabilizer solution. The concentration of TCBZ-SO will depend on your experimental needs.

    • Add the coarse suspension and the milling media to the milling chamber.

    • Mill the suspension at a high speed for a specified period (this will require optimization, but could range from a few hours to a couple of days). The milling process should be carried out at a controlled temperature (e.g., refrigerated) to prevent drug degradation.

    • After milling, separate the nanosuspension from the milling media.

    • The resulting nanosuspension can be used directly or further processed (e.g., lyophilized). It is important to characterize the particle size and distribution of the nanosuspension before use in in vitro assays.

Visualizations

experimental_workflow Workflow for Improving TCBZ-SO Solubility cluster_problem Initial Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Problem TCBZ-SO precipitates in aqueous assay medium CoSolvent Co-solvent Optimization (e.g., DMSO) Problem->CoSolvent Simple Approach Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Advanced Approaches SolidDispersion Solid Dispersion Problem->SolidDispersion Nanosuspension Nanosuspension Problem->Nanosuspension Outcome Stable TCBZ-SO solution for in vitro assay CoSolvent->Outcome Cyclodextrin->Outcome SolidDispersion->Outcome Nanosuspension->Outcome

Caption: A logical workflow for addressing the poor solubility of TCBZ-SO.

microtubule_disruption TCBZ-SO Mechanism of Action: Microtubule Disruption TCBZ_SO This compound (TCBZ-SO) BetaTubulin Parasite β-tubulin TCBZ_SO->BetaTubulin Binds to Polymerization Tubulin Polymerization BetaTubulin->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to CellularFunctions Essential Cellular Functions (e.g., nutrient uptake, cell division) Microtubules->CellularFunctions Required for ParasiteDeath Parasite Death CellularFunctions->ParasiteDeath Disruption leads to

Caption: Signaling pathway for TCBZ-SO-induced microtubule disruption in parasites.

abcg2_inhibition TCBZ-SO Mechanism of Action: ABCG2/BCRP Inhibition cluster_cell Parasite Cell TCBZ_SO_in This compound (TCBZ-SO) ABCG2 ABCG2/BCRP Transporter TCBZ_SO_in->ABCG2 Binds to & inhibits IntracellularConc Increased Intracellular TCBZ-SO Concentration TCBZ_SO_in->IntracellularConc Efflux Drug Efflux ABCG2->Efflux Mediates TCBZ_SO_out Extracellular TCBZ-SO Efflux->TCBZ_SO_out Pumps drug out ParasiteDeath Enhanced Parasiticidal Activity IntracellularConc->ParasiteDeath Leads to TCBZ_SO_out->TCBZ_SO_in Enters cell

Caption: TCBZ-SO inhibits the ABCG2/BCRP transporter, increasing its intracellular concentration.

References

Technical Support Center: Overcoming Triclabendazole Resistance in Fasciola hepatica

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of triclabendazole (TCBZ) resistance in Fasciola hepatica isolates.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at overcoming TCBZ resistance.

Problem Possible Cause Suggested Solution
Inconsistent results in drug efficacy assays (in vitro). 1. Variability in the metabolic activity of fluke isolates. 2. Inconsistent drug concentrations. 3. Fluke viability issues prior to the experiment.1. Ensure fluke isolates are from a well-characterized resistant strain and have been maintained under consistent laboratory conditions. 2. Prepare fresh drug solutions for each experiment and verify concentrations. 3. Assess fluke viability (e.g., motility) before and during the assay. Use a standardized viability scoring system.
High variability in Faecal Egg Count Reduction Test (FECRT) results. 1. Incorrect dosage or administration of the drug. 2. Reinfection of the host animal during the test period. 3. Natural fluctuations in egg shedding.1. Ensure accurate weighing of animals for correct dosage calculation and proper administration technique. 2. House animals in a way that prevents reinfection from contaminated pastures or feed. 3. Collect fecal samples at standardized time points (e.g., pre-treatment and 14-21 days post-treatment) and use a sensitive and standardized egg counting technique.
Alternative flukicide shows lower than expected efficacy against a TCBZ-resistant isolate. 1. Cross-resistance to the alternative drug. 2. The chosen alternative drug is not effective against the specific life stage of the fluke present.1. Test for susceptibility to a panel of alternative drugs from different chemical classes (e.g., closantel, nitroxynil, albendazole). 2. Select an alternative flukicide based on the known life stage susceptibility profile and the predominant life stage in the host. For example, closantel and nitroxynil are effective against late immature and adult flukes, while albendazole is primarily effective against adult flukes.[1][2]
Combination therapy does not show a synergistic effect. 1. The drugs in the combination do not have complementary mechanisms of action against the resistance mechanism. 2. Sub-optimal dosage of one or both drugs.1. Combine drugs with different proposed mechanisms of overcoming resistance. For example, combining TCBZ with a P-glycoprotein inhibitor like ivermectin can enhance the intracellular concentration of TCBZ.[3][4] 2. Perform dose-titration experiments to determine the optimal concentrations for each drug in the combination.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of triclabendazole resistance in Fasciola hepatica?

A1: The primary mechanisms of TCBZ resistance are multifactorial and not yet fully elucidated.[5] However, research points to three main areas:

  • Altered drug influx/efflux: Increased activity of drug efflux pumps, such as P-glycoproteins (P-gp), which actively transport TCBZ and its active metabolite, triclabendazole sulphoxide (TCBZ-SO), out of the parasite's cells.[3][4] This reduces the intracellular drug concentration at its target site.

  • Changes in drug metabolism: TCBZ-resistant flukes may have an increased metabolic conversion of the active TCBZ-SO to a less active sulphone metabolite (TCBZ-SO2).[4]

  • Changes in the target molecule: While the primary target of TCBZ is believed to be β-tubulin, leading to disruption of microtubule formation, studies have not consistently identified mutations in the β-tubulin gene of resistant flukes that would explain the resistance, unlike in some nematodes.[6][7][8]

Q2: Which alternative drugs are available for treating TCBZ-resistant Fasciola hepatica?

A2: Several flukicides with different mechanisms of action can be used to treat infections with TCBZ-resistant F. hepatica. These include:

  • Closantel: Effective against late immature (from 6-8 weeks old) and adult flukes.[1][2]

  • Nitroxynil: Effective against adult flukes.[1][2]

  • Clorsulon: Effective against adult flukes.[6]

  • Albendazole: Primarily effective against adult flukes.[1][6]

  • Oxyclozanide: Effective against adult flukes.[6]

It is crucial to select the appropriate drug based on the developmental stage of the fluke causing the infection.[1]

Q3: How can combination therapy be used to overcome TCBZ resistance?

A3: Combination therapy aims to enhance efficacy and delay the development of further resistance by using drugs with different mechanisms of action.[9] Promising combinations include:

  • Triclabendazole and Ivermectin: Ivermectin can act as a P-glycoprotein inhibitor, potentially reversing the efflux-mediated resistance to TCBZ by increasing its intracellular concentration in the fluke.[3][4]

  • Triclabendazole and Levamisole: While primarily a nematocidal drug, levamisole may have immunomodulatory effects that enhance the host's response to the fluke infection, showing a better effect against F. hepatica than TCBZ alone in some studies.[9]

  • Triclabendazole and Clorsulon: Studies have shown additive effects between TCBZ and clorsulon, suggesting this combination could be valuable in treating TCBZ-resistant infections.[10]

Q4: What are the standard laboratory methods to confirm TCBZ resistance?

A4: The two most common methods for detecting and monitoring TCBZ resistance are:

  • Faecal Egg Count Reduction Test (FECRT): This in vivo test compares the number of fluke eggs in the feces of infected animals before and after treatment with TCBZ. A reduction of less than 95% is generally indicative of resistance.[6][8]

  • Egg Hatch Assay (EHA): This in vitro test assesses the ability of fluke eggs to hatch after being incubated in various concentrations of TCBZ. Eggs from resistant flukes will hatch at higher drug concentrations than those from susceptible flukes.[6][8]

Quantitative Data Summary

Table 1: Efficacy of Triclabendazole Against Susceptible and Resistant Fasciola hepatica Isolates

IsolateTreatmentEfficacy (%)Reference
Susceptible (S)Triclabendazole (10 mg/kg)99.8[11][12]
Resistant (R)Triclabendazole (10 mg/kg)10.8[11][12]

Table 2: Comparative Efficacy of Triclabendazole Monotherapy vs. Combination Therapy in Sheep

TreatmentFecal Egg Count Reduction (%) on Day 14Therapeutic Efficacy (%) on Day 14Reference
Triclabendazole (TBZ) aloneNot specified74.06[9]
Triclabendazole + Levamisole (TBZ + LVM)83.7784.34[9]

Experimental Protocols

Protocol 1: Faecal Egg Count Reduction Test (FECRT)

Objective: To determine the in vivo efficacy of triclabendazole against Fasciola hepatica in a host animal.

Materials:

  • Naturally or experimentally infected animals (e.g., sheep).

  • Triclabendazole formulation for the host species.

  • Fecal collection bags/containers.

  • Microscope, slides, coverslips.

  • Saturated salt solution (e.g., sodium chloride).

  • Counting chamber (e.g., McMaster slide).

Methodology:

  • Animal Selection: Select a group of at least 10-15 animals with patent F. hepatica infections (demonstrable eggs in feces).

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

  • Treatment: Weigh each animal to ensure accurate dosage and administer triclabendazole according to the manufacturer's instructions. Leave a control group of at least 5-7 animals untreated.

  • Post-treatment Sampling (Day 14-21): Collect individual fecal samples from both the treated and control groups.

  • Fecal Egg Counting:

    • Weigh a standardized amount of feces (e.g., 2-4 grams).

    • Mix the feces with a known volume of saturated salt solution.

    • Strain the mixture to remove large debris.

    • Load the suspension into a McMaster slide.

    • Count the number of Fasciola eggs under a microscope.

    • Calculate the number of eggs per gram (EPG) of feces.

  • Calculation of Efficacy:

    • Calculate the mean EPG for the treated and control groups at both sampling times.

    • Use the following formula to calculate the percent reduction: % Reduction = [1 - (T2/T1) * (C1/C2)] * 100 Where: T1 = Mean EPG of treated group at Day 0 T2 = Mean EPG of treated group at Day 14-21 C1 = Mean EPG of control group at Day 0 C2 = Mean EPG of control group at Day 14-21

    • An efficacy of <95% suggests resistance.

Protocol 2: Egg Hatch Assay (EHA)

Objective: To determine the in vitro susceptibility of Fasciola hepatica eggs to triclabendazole.

Materials:

  • Fasciola hepatica eggs isolated from fecal samples.

  • Triclabendazole.

  • Dimethyl sulfoxide (DMSO) for drug dilution.

  • 24-well plates.

  • Incubator.

  • Stereomicroscope.

  • Distilled water.

Methodology:

  • Egg Isolation: Isolate fluke eggs from the feces of infected animals using a series of sieves and sedimentation steps.

  • Drug Preparation: Prepare a stock solution of triclabendazole in DMSO. Make serial dilutions to achieve the desired final concentrations (e.g., ranging from 0.01 to 10 µg/ml).

  • Assay Setup:

    • Add approximately 100 eggs to each well of a 24-well plate.

    • Add the different concentrations of triclabendazole to the respective wells. Include a negative control (no drug) and a DMSO control.

    • Bring the final volume in each well to 1 ml with distilled water.

  • Incubation: Incubate the plates in the dark at a constant temperature (e.g., 25-27°C) for 10-14 days.

  • Hatching: After the incubation period, expose the plates to a bright light source for 2-4 hours to stimulate hatching.

  • Data Collection: Count the number of hatched (miracidia) and unhatched eggs in each well under a stereomicroscope.

  • Data Analysis:

    • Calculate the percentage of hatched eggs for each drug concentration.

    • Plot the percentage inhibition of hatching against the drug concentration to determine the EC50 (the concentration of the drug that inhibits 50% of hatching).

    • Compare the EC50 values of the test isolate to a known susceptible isolate. A significantly higher EC50 for the test isolate indicates resistance.

Visualizations

Triclabendazole_Action_Pathway cluster_parasite Fasciola hepatica Cell TCBZ Triclabendazole (TCBZ) TCBZ_SO TCBZ Sulphoxide (Active Metabolite) TCBZ->TCBZ_SO Metabolism Beta_tubulin β-tubulin TCBZ_SO->Beta_tubulin Binds to Microtubules Microtubule Polymerization Beta_tubulin->Microtubules Inhibits Disruption Disruption of Cellular Processes Microtubules->Disruption

Caption: Proposed mechanism of action for triclabendazole in Fasciola hepatica.

TCBZ_Resistance_Mechanisms cluster_cell Parasite Cell Membrane TCBZ_ext Extracellular TCBZ-SO TCBZ_int Intracellular TCBZ-SO TCBZ_ext->TCBZ_int Diffusion Pgp P-glycoprotein (Efflux Pump) TCBZ_int->Pgp TCBZ_SO2 TCBZ Sulphone (Inactive) TCBZ_int->TCBZ_SO2 Increased Metabolism Target Reduced binding to β-tubulin (Hypothesized) TCBZ_int->Target Pgp->TCBZ_ext Efflux

Caption: Key mechanisms of triclabendazole resistance in Fasciola hepatica.

Experimental_Workflow_FECRT start Select Infected Animals day0 Day 0: Collect Pre-Treatment Fecal Samples (EPG) start->day0 treatment Administer TCBZ to Treatment Group day0->treatment control Untreated Control Group day0->control day14 Day 14-21: Collect Post-Treatment Fecal Samples (EPG) treatment->day14 control->day14 analysis Calculate % Fecal Egg Count Reduction day14->analysis end Determine Resistance Status (<95% = Resistance) analysis->end

Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).

References

Technical Support Center: Refinement of Motility Scoring for In Vitro Triclabendazole Sulfoxide Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the in vitro assessment of Fasciola hepatica susceptibility to triclabendazole sulfoxide (TCBZ.SO) using motility scoring.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Question Possible Cause(s) Suggested Solution(s)
Why are the control flukes showing low motility or dying prematurely? 1. Suboptimal culture medium or conditions. 2. Bacterial or fungal contamination. 3. Damage to flukes during collection and handling. 4. Extended time between fluke collection and experiment initiation.1. Ensure the RPMI medium is fresh and properly supplemented with fetal bovine serum and antibiotics/antimycotics. Maintain incubator at 37°C with 5% CO2. 2. Use sterile techniques throughout the procedure. Visually inspect cultures for signs of contamination. Increase the concentration of antibiotics/antimycotics if necessary. 3. Handle flukes gently. Avoid excessive physical stress during collection from bile ducts and transfer to culture plates. 4. Minimize the time between collecting the flukes and starting the incubation to ensure their viability.
Why is there high variability in motility scores between replicate wells for the same treatment? 1. Inconsistent fluke size or developmental stage. 2. Subjectivity in motility scoring. 3. Uneven distribution of TCBZ.SO in the culture medium.1. Select flukes of a consistent size and developmental stage for the assay.[1] 2. Have two independent researchers score motility to minimize bias. Use a standardized scoring key with clear visual descriptions for each score. 3. Ensure the TCBZ.SO stock solution is fully dissolved and thoroughly mixed into the medium before adding it to the wells.
The TCBZ.SO precipitate is visible in the culture wells. How can this be resolved? 1. The concentration of TCBZ.SO exceeds its solubility in the medium. 2. Improper dissolution of the TCBZ.SO stock solution.1. Prepare the TCBZ.SO stock solution in a suitable solvent like DMSO at a higher concentration and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is low and consistent across all wells (including controls) to avoid solvent-related toxicity. 2. Vortex the stock solution thoroughly before each dilution step.
All flukes appear resistant, even those from historically susceptible populations. What could be the issue? 1. Inactive TCBZ.SO. 2. Incorrect drug concentration. 3. Insufficient incubation time.1. Verify the quality and storage conditions of the TCBZ.SO. Use a fresh batch if possible. 2. Double-check all calculations for drug dilutions. 3. Ensure the incubation times are as per the established protocol (e.g., 12-24 hours of exposure followed by an observation period).[1]
How can I objectively quantify fluke motility to reduce subjectivity? Manual scoring can be subjective.Consider using automated systems like a micromotility meter or real-time cell monitoring devices that can provide a quantitative motility index.[2][3] These systems offer greater consistency and reproducibility.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary active metabolite of triclabendazole used for in vitro susceptibility testing? A1: The primary active metabolite is this compound (TCBZ.SO). Triclabendazole is rapidly metabolized to TCBZ.SO and triclabendazole sulfone, with the sulfoxide form being more abundant and active.[1]

Q2: What is a typical motility scoring system for Fasciola hepatica? A2: A common system uses a 4-point scale:

  • 3+: Normal, vigorous movement and muscular contractions.

  • 2+: Reduced motility, with slow or infrequent movements.

  • 1+: Severely reduced motility, with only minimal, localized movements (e.g., at the sucker).

  • 0+: No movement, flaccid paralysis, considered non-viable.[1]

Q3: What concentrations of TCBZ.SO are typically used in the assay? A3: A concentration of 15 µg/mL (33.2 µM) has been effectively used to differentiate between susceptible and resistant F. hepatica isolates.[1]

Q4: What are the recommended incubation and observation times? A4: To identify susceptible flukes, an exposure of 12 hours to TCBZ.SO followed by a 48-hour observation period is recommended.[1] For identifying resistant flukes, a 24-hour exposure (with a medium change at 12 hours) followed by a 72-hour observation period is suggested.[1]

Q5: What is the mechanism of action of this compound on Fasciola hepatica motility? A5: The precise mechanism is not fully elucidated, but it is known to involve binding to the parasite's β-tubulin, which disrupts microtubule formation.[1][4] This interferes with essential cellular processes, including motility.[4] It may also inhibit adenylate cyclase, an enzyme that regulates carbohydrate metabolism and motility.[5]

Data Presentation

Table 1: Motility Scoring System for Fasciola hepatica

ScoreDescription of MotilityViability Status
3+ Normal, vigorous, and continuous muscular contractions.Fully Motile
2+ Reduced motility; movements are slow or infrequent.Motile
1+ Severely reduced motility; only minimal, localized movements observed.Undetermined/Severely Affected
0+ No movement observed, flaccid appearance.Non-viable

Source: Adapted from Cabada et al., 2022.[1]

Table 2: Example Experimental Outcomes for TCBZ.SO Susceptibility Testing

Exposure ConditionNumber of Flukes ExposedNumber Classified as Susceptible (%)Number Classified as Resistant (%)
Susceptible (15 µg/mL TCBZ.SO for 12h)1565341 (21.8%)N/A
Resistant (15 µg/mL TCBZ.SO for 24h)1783N/A462 (25.9%)

Data from a study on field isolates of F. hepatica. "Susceptible" was defined as a motility score of 0+ or 1+ after the exposure and observation period. "Resistant" was defined as a score of 2+ or 3+. Source: Cabada et al., 2022.[1]

Experimental Protocols

Detailed Methodology for In Vitro TCBZ.SO Susceptibility Assay

This protocol is based on the methodology described by Cabada et al., 2022.[1]

  • Fluke Collection and Preparation:

    • Collect adult F. hepatica from the bile ducts of naturally infected livestock at slaughterhouses.

    • Wash the flukes in a sterile saline solution to remove bile and debris.

    • Incubate the flukes for an acclimatization period (e.g., 48 hours) in a 12-well plate containing RPMI medium supplemented with 5% fetal bovine serum and antibiotics/antimycotics at 37°C in a 5% CO2 atmosphere. Change the medium at 6 hours and then every 12 hours.[1]

    • Select only fully motile (score 3+) flukes for the assay.

  • Drug Preparation:

    • Prepare a stock solution of TCBZ.SO in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the culture medium to the final desired concentration (e.g., 15 µg/mL). Ensure the final solvent concentration is consistent and non-toxic across all wells.

  • Susceptibility Assay:

    • Place one fully motile fluke in each well of a 12-well plate containing 3 mL of the prepared TCBZ.SO medium or control medium (medium with solvent only).

    • For Susceptibility Testing: Incubate for 12 hours. After 12 hours, replace the drug-containing medium with fresh, drug-free medium.

    • For Resistance Testing: Incubate for 24 hours, replacing the drug-containing medium with a fresh preparation at 12 hours. After 24 hours, replace with drug-free medium.

    • Incubate the plates at 37°C in a 5% CO2 atmosphere.

  • Motility Scoring and Observation:

    • Observe the motility of each fluke at specified time points (e.g., at the end of the exposure period and every 24 hours during the observation period).

    • Score the motility of each fluke using the 4-point scale described in Table 1.

    • Observation Period for Susceptibility: Observe for 48 hours after the initial 12-hour exposure. Flukes with a score of 0+ or 1+ are considered susceptible.[1]

    • Observation Period for Resistance: Observe for 72 hours after the initial 24-hour exposure. Flukes with a score of 2+ or 3+ are considered resistant.[1]

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Fluke Preparation cluster_assay 2. In Vitro Assay cluster_exposure 3. Exposure Conditions cluster_scoring 4. Observation & Scoring p1 Collect adult F. hepatica from bile ducts p2 Wash flukes in sterile saline p1->p2 p3 Acclimatize in RPMI medium for 48h at 37°C, 5% CO2 p2->p3 p4 Select only fully motile (3+) flukes p3->p4 a1 Prepare TCBZ.SO (15 µg/mL) and control media p4->a1 Start Assay a2 Place one fluke per well in a 12-well plate a1->a2 a3 Incubate at 37°C, 5% CO2 a2->a3 e1 Susceptible Test: Expose for 12h a3->e1 e2 Resistant Test: Expose for 24h (refresh at 12h) a3->e2 s1 Replace with drug-free medium e1->s1 e2->s1 s2 Observe and score motility at set intervals s1->s2 s3 Susceptible: Score 0+ or 1+ after 48h observation s2->s3 s4 Resistant: Score 2+ or 3+ after 72h observation s2->s4

Caption: Experimental workflow for TCBZ.SO susceptibility testing.

Signaling_Pathway cluster_tubulin Microtubule Disruption cluster_adenylate Metabolic Disruption TCBZ_SO This compound (TCBZ.SO) BetaTubulin β-tubulin TCBZ_SO->BetaTubulin binds to AdenylateCyclase Adenylate Cyclase TCBZ_SO->AdenylateCyclase inhibits (putative) Microtubule Microtubule Polymerization BetaTubulin->Microtubule inhibits Cytoskeleton Cytoskeleton Disruption Microtubule->Cytoskeleton Motility Inhibition of Motility Cytoskeleton->Motility cAMP cAMP Production AdenylateCyclase->cAMP inhibits Metabolism Carbohydrate Metabolism cAMP->Metabolism regulates Metabolism->Motility

Caption: Proposed mechanism of TCBZ.SO action on fluke motility.

References

Technical Support Center: Triclabendazole Sulfoxide Metabolism and Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of triclabendazole sulfoxide and its potential for drug-drug interactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments.

Issue 1: Inconsistent or Unexpectedly Low Metabolism of Triclabendazole to its Sulfoxide Metabolite in Human Liver Microsomes (HLMs)

  • Possible Cause 1: Suboptimal Enzyme Activity. The primary enzyme responsible for the metabolism of triclabendazole to this compound is CYP1A2, with minor contributions from CYP2C9, CYP2C19, CYP2D6, 3A, and flavin-containing monooxygenase (FMO).[1][2] The activity of these enzymes in your HLM pool may be lower than expected.

  • Troubleshooting Steps:

    • Confirm HLM Activity: Use a known CYP1A2-specific substrate (e.g., phenacetin) to confirm the metabolic capacity of your HLM batch.

    • Optimize Incubation Conditions: Ensure your incubation buffer contains the necessary cofactors for CYP450 activity, primarily an NADPH-regenerating system.

    • Consider FMO Contribution: Include cofactors for FMO activity (e.g., NADPH) and consider using FMO-specific inhibitors (e.g., methimazole) to delineate the contribution of this enzyme system.[3][4]

Issue 2: Observed Inhibition of a Co-administered Drug's Metabolism is Stronger than Predicted in vitro

  • Possible Cause 1: Contribution of Triclabendazole Metabolites. Not only triclabendazole but also its metabolites, this compound and triclabendazole sulfone, can inhibit CYP enzymes.[5][6][7] Your in vitro model may not have fully accounted for the formation and subsequent inhibitory activity of these metabolites.

  • Possible Cause 2: Inhibition of Drug Transporters. Triclabendazole and its metabolites have been shown to inhibit the drug transporter ABCG2/BCRP.[8][9] If the co-administered drug is a substrate of this transporter, its efflux from cells could be reduced, leading to higher intracellular concentrations and an apparent increase in metabolic inhibition.

  • Troubleshooting Steps:

    • Evaluate Metabolite Inhibition: Conduct separate in vitro inhibition assays using this compound and triclabendazole sulfone to determine their direct inhibitory potential on the metabolic pathway of the co-administered drug.

    • Assess Transporter Interaction: Use in vitro systems, such as Caco-2 cell monolayers, to investigate if triclabendazole or its metabolites inhibit the transport of the co-administered drug.

Issue 3: High Variability in Pharmacokinetic Data of this compound in Animal Studies

  • Possible Cause 1: Food Effect. The bioavailability of triclabendazole and its sulfoxide metabolite is significantly increased when administered with food.[2] Variations in the feeding status of the animals can lead to high pharmacokinetic variability.

  • Possible Cause 2: Co-administration of CYP Inducers or Inhibitors. If the animals are receiving other medications, these could be inducing or inhibiting the CYP enzymes responsible for triclabendazole metabolism.

  • Troubleshooting Steps:

    • Standardize Feeding Protocol: Ensure a consistent feeding schedule for all animals in the study. Administer triclabendazole with a standardized meal to minimize variability in absorption.[2]

    • Review Co-administered Drugs: Carefully review all other substances the animals are receiving for known effects on CYP1A2, CYP2C9, and other relevant enzymes.

Frequently Asked Questions (FAQs)

Q1: Which cytochrome P450 (CYP) isoenzymes are primarily involved in the metabolism of triclabendazole and its sulfoxide metabolite?

A1: In vitro studies indicate that triclabendazole is principally metabolized to its active sulfoxide metabolite by CYP1A2 (approximately 64%), with lesser contributions from CYP2C9, CYP2C19, CYP2D6, 3A, and FMO.[1][2] The subsequent metabolism of this compound to the sulfone metabolite is mainly carried out by CYP2C9, with minor roles for CYP1A1, CYP1A2, CYP1B1, CYP2C19, CYP2D6, and CYP3A4.[1]

Q2: What is the potential for triclabendazole and its metabolites to act as perpetrators of drug-drug interactions?

A2: In vitro studies suggest that triclabendazole and its sulfoxide and sulfone metabolites have the potential to inhibit several CYP isoenzymes, most notably CYP2C19.[1][5][6] Inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP3A has also been observed to a lesser extent.[1] Therefore, there is a potential for increased plasma concentrations of co-administered drugs that are substrates of these enzymes, particularly CYP2C19 substrates.[1]

Q3: Has there been any investigation into whether triclabendazole or its metabolites can induce CYP enzymes?

A3: As of now, no in vitro studies have been conducted to assess the potential of triclabendazole and its metabolites to induce CYP enzymes.[1]

Q4: Are there any known interactions with drug transporters?

A4: Yes, triclabendazole and its major plasma metabolites, this compound and triclabendazole sulfone, have been identified as inhibitors of the ATP-binding cassette transporter ABCG2/BCRP.[8][9] This could lead to drug-drug interactions by affecting the pharmacokinetics of co-administered drugs that are substrates of this transporter.[8]

Q5: What is the clinical significance of these potential drug-drug interactions?

A5: While formal drug interaction studies in humans are lacking, the in vitro data suggest that co-administration of triclabendazole with drugs that are sensitive CYP2C19 substrates could lead to increased plasma concentrations of these drugs, potentially requiring therapeutic drug monitoring.[1] The effect is expected to be transient due to the short half-life of triclabendazole.[1] Additionally, co-administration with other drugs that prolong the QT interval should be done with caution, as transient QTc prolongation has been reported in dogs.[1]

Quantitative Data Summary

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Triclabendazole and its Metabolites

CompoundCYP IsozymeIC50 (µM)
TriclabendazoleCYP1A21.07[5][6][7]
CYP2C83.31[5][6][7]
CYP2C91.17[5][6][7]
CYP2C190.25[5][6][7]
CYP3A415.11[5][6]
This compoundCYP1A24.19[5][6][7]
CYP2C88.95[5][6][7]
CYP2C91.95[5][6][7]
CYP2C190.22[5][6][7]
Triclabendazole SulfoneCYP2C81.05[5][6][7]
CYP2C90.69[5][6][7]

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes

This protocol outlines a general procedure to assess the inhibitory potential of a test compound on major CYP450 enzymes.

  • Materials:

    • Human Liver Microsomes (HLMs)

    • Test compound (e.g., triclabendazole, this compound)

    • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Potassium phosphate buffer

    • Positive control inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9)

    • Acetonitrile with internal standard for quenching the reaction

    • 96-well plates

    • LC-MS/MS system

  • Procedure:

    • Prepare solutions of the test compound and positive control inhibitors at various concentrations.

    • In a 96-well plate, pre-incubate HLMs with the test compound or positive control inhibitor in potassium phosphate buffer at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the metabolic reaction by adding a mixture of the CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific duration (e.g., 15 minutes).

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Visualizations

Triclabendazole Metabolism Pathway Triclabendazole Triclabendazole Sulfoxide This compound (Active Metabolite) Triclabendazole->Sulfoxide CYP1A2 (major) CYP2C9, 2C19, 2D6, 3A FMO Sulfone Triclabendazole Sulfone (Active Metabolite) Sulfoxide->Sulfone CYP2C9 (major) CYP1A1, 1A2, 1B1, 2C19, 2D6, 3A4

Caption: Metabolic pathway of triclabendazole to its sulfoxide and sulfone metabolites.

DDI Experimental Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cyp_inhibition CYP Inhibition Assay (HLMs, Recombinant CYPs) pk_study Pharmacokinetic Study (Animal Model) cyp_inhibition->pk_study Significant inhibition observed transporter_inhibition Transporter Inhibition Assay (e.g., Caco-2 cells) transporter_inhibition->pk_study Significant inhibition observed data_analysis Data Analysis and Risk Assessment pk_study->data_analysis end Conclusion on DDI Potential data_analysis->end start Hypothesize Potential Interaction start->cyp_inhibition start->transporter_inhibition

Caption: Workflow for investigating potential drug-drug interactions.

References

How to handle precipitation of triclabendazole sulfoxide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triclabendazole sulfoxide. The focus is on addressing the common challenge of its precipitation in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is the primary active metabolite of the anthelmintic drug triclabendazole.[1][2] It is used to treat infections caused by liver flukes, such as Fasciola hepatica.[1] In research, it is studied for its antiparasitic effects, its interaction with drug transporters like ABCG2/BCRP, and to understand mechanisms of drug resistance.[1][2]

Q2: What are the basic physicochemical properties of this compound?

A2: this compound is a white to off-white powder.[1][3] Key properties are summarized in the table below.

Q3: Why does my this compound precipitate when I add it to my aqueous buffer?

A3: this compound is insoluble in water.[1][3][4] Precipitation occurs when the concentration of the compound in an aqueous solution exceeds its solubility limit. This is a common issue for many BCS Class II and IV drugs.[5] The sudden change in solvent polarity when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer is a primary trigger for precipitation.[5]

Q4: How is this compound metabolized?

A4: Triclabendazole is metabolized in the body to this compound and further to triclabendazole sulfone.[6] The initial oxidation to the sulfoxide form is primarily carried out by the cytochrome P450 enzyme CYP1A2, with minor contributions from other CYPs like CYP2C9.[1][7]

Quantitative Data Summary

For ease of reference, the key quantitative and qualitative data for this compound are presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₄H₉Cl₃N₂O₂S[2][3]
Molecular Weight 375.66 g/mol [1][2]
Appearance White to off-white solid/powder[1][2][3]
Melting Point 190 °C - 194 °C[1][3]

Table 2: Solubility Profile of this compound

SolventSolubilityReference(s)
Water Insoluble[1][3][4]
DMSO 100 mg/mL (266.20 mM)[2]
Ethanol Soluble[1][3]
Acetone Soluble[1][3]
Corn Oil ≥ 2.5 mg/mL[2]
10% DMSO / 90% Saline with 20% SBE-β-CD ≥ 2.5 mg/mL[2]

Troubleshooting Guide: Handling Precipitation

Problem: My this compound precipitated out of solution after I diluted my stock into an aqueous buffer.

This is the most common issue encountered. The following solutions are presented in order of increasing complexity.

Solution 1: Use of a Co-solvent (Basic Approach)

  • Cause : The aqueous buffer has a much higher polarity than the organic solvent used for the stock solution (e.g., DMSO), causing the drug to crash out.

  • Troubleshooting Step : Ensure the final concentration of the organic co-solvent in your aqueous medium is high enough to maintain solubility, but low enough to not interfere with your experiment. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid toxicity. If precipitation still occurs at non-toxic co-solvent concentrations, proceed to the next solutions.

Solution 2: Incorporate a Surfactant

  • Cause : Even with a co-solvent, the drug molecules can self-aggregate and precipitate in the aqueous environment.

  • Troubleshooting Step : Add a non-ionic surfactant, such as Tween® 80 or Poloxamer 188, to your aqueous buffer.[8][9] Surfactants form micelles that can encapsulate the poorly soluble drug, increasing its apparent solubility and preventing precipitation.[10] Start with a low concentration (e.g., 0.1% v/v) and optimize as needed.

Solution 3: Utilize a Cyclodextrin

  • Cause : The drug requires a more effective solubilizing agent than a simple co-solvent or surfactant can provide.

  • Troubleshooting Step : Use a cyclodextrin, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[2][11] Cyclodextrins have a hydrophobic inner cavity that can encapsulate the drug molecule, while the hydrophilic exterior allows the entire complex to dissolve in water.[11]

Solution 4: Re-evaluate Concentration

  • Cause : The required final concentration of this compound may be fundamentally above its achievable solubility limit with simple formulation aids.

  • Troubleshooting Step : Verify the required concentration for your experiment. Is it possible to achieve the desired biological effect at a lower, more soluble concentration? If not, an advanced formulation approach like a nanosuspension or lipid-based system may be required, which typically involves more complex preparation methods.[10][11]

G start Precipitation of This compound Observed q1 Is the final co-solvent (e.g., DMSO) concentration optimized and below toxic limits? start->q1 s1 Adjust co-solvent concentration. If precipitation persists, or concentration is too high... q1->s1 No q2 Have you tried adding a solubilizing excipient? q1->q2 Yes s1->q2 s2_a Incorporate a Surfactant (e.g., Tween® 80) q2->s2_a No s2_b Incorporate a Cyclodextrin (e.g., SBE-β-CD) q2->s2_b q3 Does precipitation still occur? q2->q3 Yes s2_a->q3 s2_b->q3 s3 Re-evaluate required dose. Is a lower concentration feasible? q3->s3 Yes end Solution Stable q3->end No s3->end Yes end_adv Consider Advanced Formulation (e.g., Nanosuspension) s3->end_adv No

Caption: Troubleshooting workflow for addressing precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution

This protocol is for creating a high-concentration stock solution for long-term storage.

  • Weighing : Accurately weigh the required amount of this compound powder in a suitable vial.

  • Solvent Addition : Add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of powder).[2]

  • Dissolution : Vortex the vial vigorously. If needed, use an ultrasonic bath to aid dissolution.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months.[2]

Protocol 2: Preparation of an Aqueous Working Solution using Co-solvent and Cyclodextrin

This protocol is adapted from a formulation that achieves a concentration of at least 2.5 mg/mL.[2]

  • Prepare Cyclodextrin Vehicle : Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline (0.9% NaCl). For example, dissolve 2 g of SBE-β-CD in 10 mL of saline.

  • Prepare Intermediate Stock : Prepare a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).

  • Dilution : Add 1 part of the DMSO stock solution to 9 parts of the 20% SBE-β-CD vehicle. For example, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the cyclodextrin vehicle.

  • Mixing : Vortex the final solution thoroughly until it is clear. This will result in a final solution of 2.5 mg/mL this compound in 10% DMSO / 90% (20% SBE-β-CD in Saline).[2]

  • Usage : Use the freshly prepared working solution immediately for your experiment.

G cluster_0 Part A: Stock Solution cluster_1 Part B: Aqueous Vehicle a1 Weigh TCBZ-SO Powder a2 Add Anhydrous DMSO a1->a2 a3 Sonicate/Vortex to Dissolve a2->a3 a4 High-Concentration Stock Solution a3->a4 c1 Combine Stock (1 part) + Vehicle (9 parts) a4->c1 b1 Weigh SBE-β-CD Powder b2 Add Saline (0.9% NaCl) b1->b2 b3 Mix to Dissolve b2->b3 b4 Aqueous Vehicle (e.g., 20% SBE-β-CD) b3->b4 b4->c1 c2 Vortex Thoroughly c1->c2 c3 Final Aqueous Working Solution c2->c3

Caption: Workflow for preparing an aqueous solution with a cyclodextrin.

Protocol 3: Quantification of this compound in Solution

To confirm the concentration of your final solution and ensure no precipitation has occurred, an analytical method like HPLC is necessary.

  • System : A reversed-phase high-performance liquid chromatography (RP-HPLC) system with UV detection is suitable.[12]

  • Column : A C18 reversed-phase column (e.g., 5 µm, 250 mm x 4.6 mm) can be used for separation.[12]

  • Mobile Phase : A gradient or isocratic mobile phase consisting of acetonitrile and a buffer like ammonium acetate is effective.[12]

  • Detection : Set the UV detector to a wavelength of 300 nm for detection of this compound.[12]

  • Sample Preparation : Dilute your final aqueous solution with the mobile phase to a concentration that falls within the linear range of your calibration curve.

  • Quantification : Prepare a standard curve using known concentrations of a this compound reference standard. Compare the peak area of your sample to the standard curve to determine the final concentration. Regression analysis should yield a correlation coefficient (r²) close to 1.000.[12]

G cluster_drug Drug Molecule State cluster_agg cluster_inhibitor Inhibitor Action dissolved Dissolved (Monodispersed) precipitated Precipitated (Aggregated) d1 p1 d1->p1 Precipitation d2 d3 p2 p3 p4 p5 inhibited Solubilized (Encapsulated) i1 stabilizer Inhibitor (e.g., Polymer, Surfactant) stabilizer->d1 Inhibition

Caption: Logical diagram of precipitation and its inhibition.

References

Improving precision and accuracy in triclabendazole sulfoxide bioanalytical methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of triclabendazole sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the precision and accuracy of your bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation method for this compound in plasma?

A1: Protein precipitation with acetonitrile is a widely used, simple, and rapid method for extracting this compound from plasma samples.[1][2][3] This technique effectively removes proteins that can interfere with analysis. For more complex matrices or to achieve lower detection limits, other methods like rotating disk sorptive extraction (RDSE) have also been successfully employed.[4][5][6]

Q2: What are the typical chromatographic conditions for this compound analysis by LC-MS/MS?

A2: A common approach involves using a C18 reversed-phase column (e.g., Gemini NX-C18) with a gradient elution.[1][2][3] The mobile phase often consists of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization efficiency.[1][2][3]

Q3: How can matrix effects be minimized in the bioanalysis of this compound?

A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a known challenge.[7][8] To minimize them, several strategies can be employed:

  • Effective Sample Cleanup: While protein precipitation is common, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner extracts.

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.

  • Use of an Internal Standard: A suitable internal standard (e.g., fenbendazole) that experiences similar matrix effects to the analyte can compensate for variations.[1][2][3]

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are the key validation parameters to assess for a this compound bioanalytical method?

A4: According to regulatory guidelines, key validation parameters include selectivity, linearity, precision (within-run and between-run), accuracy, recovery, and stability.[1][9] The matrix effect should also be thoroughly investigated.[1][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Replace the column or use a guard column. 2. Adjust the mobile phase pH with a suitable additive like formic acid. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 4. Reduce the injection volume or sample concentration.
Low Analyte Recovery 1. Inefficient sample extraction. 2. Analyte degradation during sample processing. 3. Adsorption of the analyte to labware.1. Optimize the extraction solvent and procedure (e.g., vortex time, centrifugation speed). Consider a different extraction technique (e.g., SPE). 2. Perform extraction at a lower temperature and minimize sample processing time. Check the stability of the analyte under the processing conditions.[11] 3. Use silanized glassware or polypropylene tubes.
High Variability in Results (%RSD) 1. Inconsistent sample preparation. 2. Matrix effects. 3. Instrument instability.1. Ensure precise and consistent pipetting and solvent volumes. Automate sample preparation if possible. 2. Re-evaluate and optimize the sample cleanup procedure. Use a stable isotope-labeled internal standard if available. 3. Check for fluctuations in pump pressure, and autosampler injection volume, and ensure the mass spectrometer is properly calibrated.
Signal Suppression or Enhancement (Matrix Effect) 1. Co-eluting endogenous matrix components (e.g., phospholipids). 2. Insufficient chromatographic separation.1. Improve sample cleanup to remove interfering components. Consider phospholipid removal plates/cartridges. 2. Modify the gradient elution profile to better separate the analyte from the matrix interferences. Evaluate a different stationary phase.
Carryover 1. Adsorption of the analyte to the injector needle or column. 2. High concentration of the preceding sample.1. Optimize the needle wash solvent and procedure in the autosampler settings. 2. Inject a blank sample after high-concentration samples to assess and mitigate carryover.[1]

Experimental Protocols

LC-MS/MS Method for this compound in Ovine Plasma

This protocol is based on a validated method for the determination of this compound in sheep plasma.[1][2][3]

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample, add an appropriate amount of internal standard (e.g., fenbendazole).

    • Add 600 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Gemini NX-C18, 50 x 2.0 mm, 3 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.6 mL/min

    • Gradient:

      • 0-1 min: 35% B

      • 1-2.5 min: 55% B

      • 2.5-4 min: 35% B

    • Column Temperature: 30°C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition: m/z 376.97 -> 360.10 for this compound

HPLC-DAD Method for this compound and Sulfone in Cattle Plasma

This protocol is based on a method using rotating disk sorptive extraction and HPLC with diode-array detection.[4][5][6]

  • Sample Preparation (Rotating Disk Sorptive Extraction - RDSE):

    • Condition the RDSE disk with methanol and then water.

    • Place the disk in the plasma sample.

    • Stir at a specified speed (e.g., 1400 rpm) for a defined time (e.g., 60 minutes) to allow for analyte extraction.

    • Remove the disk and wash with water.

    • Desorb the analytes from the disk using a suitable organic solvent (e.g., acetonitrile).

    • Evaporate the desorption solvent and reconstitute the residue in the mobile phase.

    • Inject into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate).

    • Detection: Diode-Array Detector (DAD) at a wavelength suitable for this compound.

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound Analysis

ParameterLC-MS/MS Method[1][2][3]HPLC-DAD Method[4][5]
Linearity Range 1–100 µg/mLNot explicitly stated, but r > 0.99
Correlation Coefficient (r) > 0.9939> 0.99
Within-Run Precision (%CV) < 8.9%< 8.1%
Between-Run Precision (%CV) < 8.9%< 8.1%
Accuracy (Bias %) < 8.9%< -16.7%
Recovery > 71% (from fluke tissue)[12][13]Not explicitly stated

Table 2: Stability of this compound in Plasma[3][11]

ConditionStability
Short-term (Room Temperature) At least 4 hours
Long-term (-20°C) At least 3 months
Freeze-Thaw Cycles (-20°C to Room Temp.) At least 3 cycles
Autosampler (5°C) At least 24 hours

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18) inject->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification

Caption: LC-MS/MS experimental workflow for this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_precision_causes Precision Issues cluster_accuracy_causes Accuracy Issues start Inaccurate or Imprecise Results check_precision High %RSD? start->check_precision check_accuracy Poor Accuracy (Bias)? start->check_accuracy prep_issue Inconsistent Sample Prep check_precision->prep_issue Yes matrix_effect_p Variable Matrix Effects check_precision->matrix_effect_p Yes instrument_instability Instrument Instability check_precision->instrument_instability Yes recovery_issue Low/Inconsistent Recovery check_accuracy->recovery_issue Yes matrix_effect_a Consistent Matrix Suppression/Enhancement check_accuracy->matrix_effect_a Yes calibrator_issue Incorrect Calibrators check_accuracy->calibrator_issue Yes

Caption: Troubleshooting logic for inaccurate bioanalytical results.

References

Validation & Comparative

Comparative Guide to HPLC Methods for the Analysis of Triclabendazole and its Metabolites in Liver Flukes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of anthelmintic resistance and pharmacokinetics in trematodes, the accurate quantification of triclabendazole (TCBZ) and its metabolites within the fluke itself is of paramount importance. High-Performance Liquid Chromatography (HPLC) remains a cornerstone analytical technique for this purpose. This guide provides a detailed comparison of a validated reference HPLC method with alternative analytical approaches, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The following tables summarize the key performance indicators of a validated reversed-phase HPLC (RP-HPLC) method specifically developed for fluke tissue analysis and compares it with other HPLC and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method developed for other biological matrices, illustrating the analytical capabilities available.

Table 1: Chromatographic Conditions and Performance of a Validated RP-HPLC Method for Fluke Tissue

ParameterMethod Details
Analytes Triclabendazole (TCBZ), TCBZ-sulphoxide, TCBZ-sulphone, hydroxy-TCBZ, hydroxy-TCBZ-sulphoxide, hydroxy-TCBZ-sulphone
Stationary Phase C18 reversed-phase column (5 µm, 250 mm x 4.6 mm)
Mobile Phase Acetonitrile and ammonium acetate
Detection UV at 300 nm
Linearity Range 0.272 to 16.331 nmol/100 mg trematode protein
Correlation Coefficient (r²) 0.996 to 1.000
Limit of Detection (LOD) 0.007 to 0.079 nmol/100 mg trematode protein
Extraction Efficiency >71%

Data extracted from Mottier et al., 2004[1]

Table 2: Comparative Performance of Alternative Analytical Methods (in other biological matrices)

ParameterHPLC-UV Method (Pharmaceutical Suspension)LC-MS/MS Method (Ovine Plasma)
Analytes Triclabendazole, IvermectinTriclabendazole sulphoxide
Stationary Phase Vydac C18 (250 x 4.6 mm, 5 µm)Gemini NX-C18 (2.0 x 50 mm, 3 µm)
Mobile Phase Acetonitrile, Methanol, Water (60:30:10)0.1% Formic acid in Acetonitrile and 0.1% Formic acid in Water (gradient)
Detection UV at 254 nmPositive ESI-MS/MS
Linearity Range 0.06 - 0.14 mg/ml (TCBZ)1 - 100 µg/mL
Correlation Coefficient (r) 0.998 (TCBZ)> 0.9939
Precision (CV%) < 2%< 8.9%
Accuracy (Bias%) Not Specified< 8.9%

Data from various sources

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the protocols for the validated RP-HPLC method for fluke analysis.

Validated RP-HPLC Method for Triclabendazole and Metabolites in Fluke Tissue

This method allows for the simultaneous quantification of triclabendazole and its primary sulpho- and hydroxy-metabolites.

1. Sample Preparation and Extraction:

  • Homogenization: Fluke tissue is homogenized.

  • Liquid-Liquid Extraction: Drug extraction from the parasite tissue homogenate is performed using acetonitrile.[1] This step avoids the need for solid-phase extraction cleanup.[1]

  • Centrifugation: The mixture is centrifuged to separate the supernatant containing the analytes from the tissue debris.

  • Evaporation: The supernatant is collected and evaporated to dryness.

  • Reconstitution: The residue is reconstituted in the mobile phase for injection into the HPLC system.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase (5 µm, 250 mm x 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile and ammonium acetate. The exact gradient or isocratic conditions would be as detailed in the original publication.

  • Flow Rate: Not explicitly specified in the abstract, but typically around 1.0 mL/min for such columns.

  • Detection: UV detection is set at a wavelength of 300 nm.

3. Validation Parameters:

The method was validated for linearity, resolution, precision, accuracy, recovery, and limits of detection and quantification to ensure its reliability for the intended application.[1]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz (DOT language) outline the key stages of the analytical procedure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis fluke_tissue Fluke Tissue Collection homogenization Homogenization fluke_tissue->homogenization extraction Liquid Extraction (Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Injection into HPLC reconstitution->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection at 300 nm separation->detection quantification Data Analysis and Quantification detection->quantification logical_relationship cluster_metabolites Primary Metabolites TCBZ Triclabendazole (Parent Drug) TCBZSO Triclabendazole Sulphoxide TCBZ->TCBZSO OHTCBZ Hydroxy-Triclabendazole TCBZ->OHTCBZ TCBZSO2 Triclabendazole Sulphone TCBZSO->TCBZSO2 OHTCBZSO Hydroxy-TCBZ-Sulphoxide OHTCBZ->OHTCBZSO OHTCBZSO2 Hydroxy-TCBZ-Sulphone OHTCBZSO->OHTCBZSO2

References

A Comparative Guide to the Validation of Triclabendazole Sulfoxide Assays: Linearity, Precision, and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triclabendazole sulfoxide, the active metabolite of the anthelmintic drug triclabendazole, is critical in pharmacokinetic, bioequivalence, and residue analysis studies. The validation of the analytical methods used for this quantification is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative overview of the validation parameters—specifically linearity, precision, and accuracy—for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on established international guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

Comparison of Analytical Method Validation Parameters

The following table summarizes the performance characteristics of representative HPLC-UV and LC-MS/MS methods for the quantification of this compound, as reported in scientific literature.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodICH/FDA General Acceptance Criteria
Linearity (r²) > 0.999[8][9][10]> 0.99[11][12][13][14]r² ≥ 0.99
Linear Range 50 - 150 µg/mL[8][9]1 - 100 µg/mL[11][12][13][14]Should cover the expected concentration range of the samples.
Precision (%RSD)
- Intraday (Repeatability)< 2%[8][9]< 8.9%[11][12][13][14]Typically ≤ 15% (≤ 20% at LLOQ)
- Interday (Intermediate Precision)< 2%[8][9]< 8.9%[11][12][13][14]Typically ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery / % Bias) 98.71% - 100.79%[8][9]Bias < 8.9%[11][12][13][14]Typically within ±15% of the nominal concentration (±20% at LLOQ)

Note: The specific values presented are derived from published studies and may vary depending on the specific laboratory, instrumentation, and matrix. The ICH and FDA guidelines provide a framework for validation, and the exact acceptance criteria can be dependent on the intended use of the analytical method.

Experimental Protocols

Representative HPLC-UV Method

This protocol is a synthesized example based on common practices for the analysis of triclabendazole and its metabolites.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma, add a known concentration of an appropriate internal standard.

  • Add 5 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 15 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a defined volume (e.g., 20 µL) into the HPLC system.

b. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15][16][17]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium acetate or a phosphate buffer), with potential pH adjustment. A common composition is a gradient or isocratic elution with a mixture like acetonitrile and water.[16][17]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[8][9][16][17]

  • Detection: UV detection at a wavelength of approximately 300 nm.[15]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[16][17]

Representative LC-MS/MS Method

This protocol is a synthesized example based on high-throughput methods described in the literature.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add a known concentration of an internal standard (e.g., fenbendazole).[11][12][13][14]

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[11][12][13][14]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • Column: A high-efficiency C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size).[13]

  • Mobile Phase: Gradient elution using two solvents, typically water with a small percentage of formic acid (Solvent A) and acetonitrile with a small percentage of formic acid (Solvent B).[11][12][13][14]

  • Flow Rate: A typical flow rate would be in the range of 0.4 - 0.6 mL/min.[11][12][13][14]

  • Ionization: Electrospray ionization (ESI) in positive mode.[11][12][13]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 376.97 -> 360.10.[11][12][13]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the experimental work for validating the linearity, precision, and accuracy of an analytical method for this compound.

Linearity Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of this compound B Prepare a Series of Calibration Standards (at least 5 concentrations) A->B C Analyze Each Standard Multiple Times (e.g., n=3) B->C D Plot Response vs. Concentration C->D E Calculate Correlation Coefficient (r) or Coefficient of Determination (r²) D->E Precision Validation Workflow cluster_prep Sample Preparation cluster_intra Intraday Precision (Repeatability) cluster_inter Interday Precision (Intermediate) A Prepare QC Samples (Low, Medium, High Concentrations) B Analyze Multiple Replicates (e.g., n=5) of each QC Level on the Same Day A->B D Repeat Analysis on Different Days with Different Analysts/Equipment A->D C Calculate %RSD for Each QC Level B->C E Calculate Overall %RSD for Each QC Level D->E Accuracy Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Blank Matrix Samples B Spike Blank Matrix with Known Concentrations of This compound (Low, Medium, High) A->B C Analyze Multiple Replicates (e.g., n=5) of Each Spiked Concentration Level B->C D Determine the Measured Concentration for Each Sample C->D E Calculate % Recovery or % Bias Against the Nominal (Spiked) Concentration D->E

References

Triclabendazole in Ruminants: A Comparative Pharmacokinetic Analysis in Cattle and Sheep

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of triclabendazole (TCBZ), a potent flukicide, in cattle and sheep. The information presented is collated from peer-reviewed studies to support research and development in veterinary medicine.

Triclabendazole is a benzimidazole anthelmintic highly effective against mature and immature stages of Fasciola hepatica and Fasciola gigantica in ruminants.[1][2] Following oral administration, TCBZ undergoes extensive first-pass metabolism in the liver, meaning the parent drug is often undetectable in plasma.[1] It is oxidized into its active sulfoxide (TCBZ-SO) and subsequently to the sulfone (TCBZ-SO2) metabolites, which are responsible for its therapeutic effect.[1][3] The pharmacokinetic behavior of these metabolites differs significantly between cattle and sheep, influencing dosage and efficacy.

Quantitative Pharmacokinetic Parameters

The systemic exposure to triclabendazole's active metabolites varies between cattle and sheep. The following tables summarize key pharmacokinetic parameters for triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO2) following oral administration of triclabendazole.

Table 1: Pharmacokinetic Parameters of this compound (TCBZ-SO) in Calves and Sheep (10 mg/kg oral dose) [4]

ParameterCalves (Mean ± SD)Sheep (Mean ± SD)
Cmax (µg/mL) 27.5 ± 4.529.3 ± 10.3
Tmax (h) 32.0 ± 8.727.3 ± 6.0
AUC₀-∞ (µg.h/mL) 973.8 ± 211.9901.8 ± 360.5
Half-life (t½) (h) 19.3 ± 4.616.3 ± 8.1

Table 2: Pharmacokinetic Parameters of Triclabendazole Sulfone (TCBZ-SO2) in Calves and Sheep (10 mg/kg oral dose) [4]

ParameterCalves (Mean ± SD)Sheep (Mean ± SD)
Cmax (µg/mL) 11.2 ± 1.66.8 ± 2.6
Tmax (h) 68.0 ± 14.764.0 ± 12.5
AUC₀-∞ (µg.h/mL) 622.7 ± 150.3315.8 ± 161.4
Half-life (t½) (h) 29.8 ± 8.221.0 ± 10.1

Studies show that while the absorption and metabolism of triclabendazole are qualitatively similar in cattle and sheep, there are quantitative differences.[2] Following oral administration, triclabendazole is absorbed from the gastrointestinal tract and rapidly metabolized.[2] The rumen can act as a reservoir, leading to a slow-release effect and prolonged absorption.[1]

Experimental Protocols

The data presented is derived from studies employing standardized methodologies to ensure comparability. Below is a summary of a typical experimental protocol for a comparative pharmacokinetic study of triclabendazole.

A. Subjects and Housing:

  • Healthy, adult, non-lactating female animals (e.g., Holstein female calves and Corriedale female sheep) are used.[4]

  • Animals are housed in pens with controlled environmental conditions and provided with a standard diet and water ad libitum.

  • A period of acclimatization is allowed before the commencement of the study.

B. Drug Administration and Dosing:

  • A commercial suspension of triclabendazole is administered as a single oral dose.[1][4]

  • The dosage is calculated based on the body weight of each animal (e.g., 10 mg/kg).[1][4]

C. Blood Sampling:

  • Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points.

  • Sampling times typically range from 0 (pre-dosing) to 144 hours or more post-administration to adequately characterize the absorption, distribution, and elimination phases.[1]

  • Plasma is separated by centrifugation and stored frozen until analysis.

D. Analytical Methodology:

  • Plasma concentrations of triclabendazole and its metabolites (TCBZ-SO and TCBZ-SO2) are determined using a validated high-performance liquid chromatography (HPLC) method.[1][5]

  • Solid-phase extraction (SPE) is commonly employed for sample clean-up and concentration prior to HPLC analysis.[1]

E. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental methods.[1][4]

  • Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) are calculated.

Metabolic Pathway and Experimental Workflow

The metabolic conversion of triclabendazole is a critical aspect of its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathway.

TCBZ Triclabendazole (TCBZ) (Parent Drug) TCBZ_SO This compound (TCBZ-SO) (Active Metabolite) TCBZ->TCBZ_SO Hepatic Sulfoxidation TCBZ_SO2 Triclabendazole Sulfone (TCBZ-SO2) (Metabolite) TCBZ_SO->TCBZ_SO2 Hepatic Sulfonation

Caption: Metabolic pathway of triclabendazole in ruminants.

The experimental workflow for a comparative pharmacokinetic study is designed to systematically evaluate the drug's behavior in the target species.

cluster_cattle Cattle Cohort cluster_sheep Sheep Cohort C_Admin Oral Administration of Triclabendazole C_Sample Serial Blood Sampling C_Admin->C_Sample C_Analysis HPLC Analysis of Plasma C_Sample->C_Analysis C_PK Pharmacokinetic Modeling C_Analysis->C_PK Comp_Analysis Comparative Statistical Analysis of Pharmacokinetic Parameters C_PK->Comp_Analysis S_Admin Oral Administration of Triclabendazole S_Sample Serial Blood Sampling S_Admin->S_Sample S_Analysis HPLC Analysis of Plasma S_Sample->S_Analysis S_PK Pharmacokinetic Modeling S_Analysis->S_PK S_PK->Comp_Analysis

Caption: Experimental workflow for comparative pharmacokinetic analysis.

References

A Comparative Analysis of the Ovicidal Efficacy of Triclabendazole Sulfoxide and Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the differential effects of two key benzimidazoles on helminth egg viability, supported by experimental data and protocols.

This guide provides a comparative assessment of the ovicidal properties of triclabendazole sulfoxide, the primary active metabolite of the widely used fasciolicide triclabendazole, and albendazole, a broad-spectrum anthelmintic. Understanding the ovicidal activity of these compounds is critical for developing effective parasite control strategies that not only treat existing infections but also interrupt the parasite lifecycle and reduce environmental contamination.

Mechanism of Action: A Tale of Two Benzimidazoles

Albendazole: The ovicidal and vermicidal actions of albendazole are well-documented. Like other benzimidazoles, its principal mode of action is the inhibition of tubulin polymerization.[1][2] Albendazole binds with high affinity to the β-tubulin subunit of the parasite's microtubules. This disruption of the microtubular network impairs essential cellular functions, most notably the uptake of glucose by both larval and adult stages of the parasite.[1][3] The resulting energy deficit, caused by the depletion of glycogen stores, leads to parasite immobilization and death.[3] This mechanism extends to the parasite's reproductive system, where the disruption of spindle fiber formation during cell division blocks egg production and prevents the development and hatching of existing eggs.[1]

This compound: Triclabendazole (TCBZ) is rapidly metabolized in the body to its active sulfoxide and sulfone metabolites, with this compound (TCBZ.SO) being the more abundant and active form.[4] While also a benzimidazole, its precise mechanism of action is not fully understood but is believed to differ from that of broad-spectrum benzimidazoles like albendazole.[4] Studies suggest TCBZ and its metabolites are absorbed by the parasite's outer covering (tegument), leading to a reduction in the resting membrane potential and inhibition of tubulin function.[4] However, the lack of observed ovicidal activity casts doubt on whether tubulin disruption is the primary ovicidal pathway, or if the drug fails to reach its target within the egg.[5]

Quantitative Data Presentation: Ovicidal Activity on Fasciola hepatica Eggs

The following tables summarize the key findings from a pivotal study comparing the ovicidal effects of these compounds on eggs from both triclabendazole-susceptible and -resistant isolates of Fasciola hepatica.

Table 1: Comparative Ovicidal Effect after a 12-Hour Exposure [5][6][7]

CompoundF. hepatica IsolateConcentration (nmol/mL)Ovicidal Effect (Inhibition of Egg Hatch)
Triclabendazole (TCBZ)TCBZ-Susceptible & TCBZ-Resistant5, 10, 20No significant effect observed
This compound (TCBZ.SO)TCBZ-Susceptible & TCBZ-Resistant5, 10, 20No significant effect observed
Albendazole (ABZ)TCBZ-Susceptible & TCBZ-Resistant5, 10, 20Significant (P<0.05) inhibition

A separate experiment with a prolonged 15-day exposure to TCBZ and TCBZ.SO also resulted in no effect on egg hatchability.[6][7]

Table 2: Dose-Dependent Ovicidal Effect of Albendazole and its Sulfoxide Metabolite [5][6]

CompoundConcentration (nmol/mL)Ovicidal Effect (Inhibition of Egg Hatch)
Albendazole (ABZ)5Significant (P<0.05)
1Significant (P<0.05)
0.5Significant (P<0.05)
0.1Significant (P<0.05)
0.05Significant (P<0.05)
Albendazole Sulfoxide (ABZ.SO)5Significant (P<0.05)
1Significant (P<0.05)
0.5Significant (P<0.05)
0.1Significant (P<0.05)
0.05No significant effect

The data clearly demonstrates that albendazole and its sulfoxide metabolite have a potent, dose-dependent ovicidal effect on F. hepatica eggs.[6] In contrast, triclabendazole and its primary active metabolite, this compound, show no measurable ovicidal activity, even at high concentrations and with prolonged exposure.[5][7]

Experimental Protocols

Key Experiment: In Vitro Ovicidal Activity (Egg Hatch Assay)

This protocol is synthesized from methodologies used to assess the effects of anthelmintics on the viability of Fasciola hepatica eggs.[7][8][9][10]

1. Egg Recovery and Preparation:

  • Recover adult F. hepatica flukes from the bile ducts of naturally or artificially infected cattle or sheep at necropsy.[7][8]

  • Wash the flukes in a suitable medium (e.g., PBS) to remove bile and debris.

  • Gently collect eggs released by the flukes.

  • Wash the collected eggs multiple times through sieves of decreasing mesh size to purify them from tissue and other contaminants.

  • Prepare a final egg suspension in deionized water at a standardized concentration (e.g., 200-500 eggs/mL).[7][10]

2. Drug Exposure:

  • Dispense 1 mL of the egg suspension into each well of a 24-well culture plate.

  • Prepare stock solutions of the test compounds (this compound, Albendazole) in a suitable solvent like methanol or DMSO.[11]

  • Add the appropriate volume of the drug stock solution to the wells to achieve the desired final concentrations (e.g., 0.05 to 20 nmol/mL).[7] Ensure the final solvent concentration is minimal and consistent across all wells, including controls.

  • For the control group, add only the solvent.

  • Incubate the plates for a defined period (e.g., 12 hours) at a controlled temperature (e.g., 25°C).[5][7]

3. Post-Exposure Incubation and Hatching:

  • After the drug exposure period, gently wash the eggs three times with tap water to remove the drug and solvent.[9]

  • Resuspend the eggs in fresh water and incubate the plates in complete darkness at 25°C for 15 days to allow for embryonation.[7][9]

  • To induce hatching, expose the plates to a bright light source for at least 2 hours.[9]

4. Data Collection and Analysis:

  • Using an inverted microscope, count the number of hatched (empty eggshells and free miracidia) and unhatched (embryonated or undeveloped) eggs in each well.

  • Calculate the percentage of eggs hatched for each treatment and control group.

  • The ovicidal activity is expressed as the percentage reduction in egg hatch compared to the untreated control group.

  • Use appropriate statistical tests (e.g., ANOVA) to determine if the differences between treatment groups and the control are statistically significant (P < 0.05).[6]

Mandatory Visualizations

G cluster_0 Albendazole Mechanism of Action ABZ Albendazole Tubulin Parasite β-Tubulin ABZ->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Glucose Glucose Uptake Microtubules->Glucose Disrupts Ovicidal Inhibition of Egg Development & Hatching Microtubules->Ovicidal Prevents Spindle Formation Glycogen Glycogen Stores Glucose->Glycogen Depletes ATP ATP Production Glycogen->ATP Reduces Death Immobilization & Parasite Death ATP->Death

Caption: Mechanism of Albendazole's anthelmintic and ovicidal activity.

G cluster_1 Experimental Workflow: Egg Hatch Assay A 1. Recover & Prepare F. hepatica Egg Suspension B 2. Dispense Eggs into 24-Well Plates A->B C 3. Add Test Compounds (ABZ, TCBZ.SO) & Controls B->C D 4. Incubate for 12 hours at 25°C (Drug Exposure) C->D E 5. Wash Eggs to Remove Drug D->E F 6. Incubate in Darkness for 15 days at 25°C E->F G 7. Induce Hatching with Light Exposure F->G H 8. Count Hatched & Unhatched Eggs G->H I 9. Calculate % Hatch Inhibition & Statistical Analysis H->I

Caption: Workflow for the in vitro Fasciola hepatica egg hatch assay.

Conclusion

The available experimental evidence provides a clear distinction between the ovicidal capabilities of albendazole and this compound. Albendazole and its sulfoxide metabolite demonstrate significant, dose-dependent ovicidal activity against Fasciola hepatica eggs.[6][12] This activity is consistent with its known mechanism of disrupting microtubule-dependent processes essential for cell division and development.[1] Conversely, triclabendazole and its primary metabolite, this compound, lack any discernible ovicidal effect.[5][7] This finding is critical for veterinary and public health professionals, as it implies that while triclabendazole is highly effective against juvenile and adult flukes, it does not contribute to reducing the environmental load of viable parasite eggs.[4] Therefore, parasite control programs relying solely on triclabendazole may not effectively limit pasture contamination and subsequent transmission. Integrating a compound with proven ovicidal efficacy, such as albendazole, could be a more comprehensive strategy for the long-term management of fascioliasis.

References

A Head-to-Head Battle in Fascioliasis Treatment: Triclabendazole Versus Albendazole

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Fascioliasis, a parasitic disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica, poses a significant threat to both human and animal health. The cornerstone of fascioliasis control is chemotherapy, with triclabendazole and albendazole being two of the most utilized benzimidazole anthelmintics. This guide provides a comprehensive head-to-head comparison of these two drugs, summarizing their efficacy, safety, and mechanisms of action based on available experimental data.

Efficacy and Safety: A Comparative Analysis

While extensive head-to-head clinical trials in human fascioliasis are limited, existing studies and clinical experience provide valuable insights into the comparative performance of triclabendazole and albendazole. Triclabendazole is widely considered the drug of choice for fascioliasis due to its high efficacy against both mature and immature stages of the parasite.[1][2] Albendazole, while effective against the adult flukes of some trematodes, shows limited efficacy against Fasciola species, particularly the migratory juvenile stages.[3]

A case study comparing the two drugs in patients infected with Fasciola gigantica demonstrated that triclabendazole was highly effective in eliminating the parasite and its eggs, leading to the resolution of clinical symptoms. In contrast, albendazole showed no significant activity against the adult worms, although it appeared to affect egg development.[4]

Parameter Triclabendazole Albendazole References
Cure Rate (Human Fascioliasis) High (often exceeding 90%)Low and variable[5][6]
Efficacy against Immature Flukes HighLow to negligible[1][2]
Efficacy against Adult Flukes HighModerate[3]
Effect on Egg Production Inhibits egg production and developmentMay affect egg development[4]
Common Adverse Events Abdominal pain, nausea, headache, urticaria (often related to dying parasites)Abdominal pain, nausea, headache, dizziness[7][8]
Serious Adverse Events Rare; may include transient liver enzyme elevation and jaundice due to fluke expulsionRare; hepatotoxicity and bone marrow suppression have been reported[7][8]

Experimental Protocols

Detailed experimental protocols from a direct comparative study are scarce. However, a representative methodology from a case study and general clinical trial designs are outlined below.

Comparative Case Study Protocol (Fasciola gigantica in Humans)[4]
  • Patient Population: Two patients diagnosed with Fasciola gigantica infection, confirmed by the presence of parasite eggs in feces.

  • Treatment Arms:

    • Triclabendazole Group (n=1): Received 10 mg/kg body weight per day for 2 days.

    • Albendazole Group (n=1): Received 200 mg twice daily for 5 days.

  • Data Collection:

    • Daily fecal sample collection during and after treatment.

    • Parasite egg counts and assessment of egg development (hatching of miracidia) after incubation at 28°C.

    • Monitoring of clinical signs and symptoms.

  • Primary Outcome: Absence of parasite eggs in feces and resolution of clinical symptoms.

General Clinical Trial Design for Fascioliasis Treatment[9][10]
  • Study Design: Open-label, non-controlled or randomized controlled trials.

  • Patient Selection: Patients with confirmed fascioliasis (presence of Fasciola eggs in stool).

  • Intervention: Administration of the investigational drug (e.g., triclabendazole) at a specified dosage and duration.

  • Follow-up: Typically 60-90 days post-treatment.

  • Efficacy Endpoints:

    • Cure Rate: Percentage of patients with no Fasciola eggs in their feces at the end of the follow-up period.

    • Egg Reduction Rate (ERR): Percentage reduction in the number of eggs per gram of feces.

  • Safety Assessment: Monitoring and recording of all adverse events, along with laboratory tests for liver function and hematology.

Mechanism of Action: A Tale of Two Benzimidazoles

Both triclabendazole and albendazole belong to the benzimidazole class of anthelmintics and share a primary mechanism of action: the disruption of microtubule formation in the parasite.

Triclabendazole's Multi-pronged Attack

The precise mechanism of triclabendazole is not fully elucidated but is believed to involve multiple targets.[9] The primary mode of action is the inhibition of tubulin polymerization, a crucial protein for the formation of microtubules.[10] This disruption leads to impaired cell division, motility, and intracellular transport.[10] Furthermore, triclabendazole and its active metabolites are absorbed by the fluke's tegument, leading to membrane potential disruption and structural damage.[11] Some studies also suggest that triclabendazole may interfere with the parasite's energy metabolism by inhibiting key enzymes.[10]

triclabendazole_mechanism TCBZ Triclabendazole Metabolites Active Metabolites (Sulfoxide, Sulfone) TCBZ->Metabolites Metabolism Tegument Parasite Tegument Metabolites->Tegument Absorption Tubulin β-tubulin Metabolites->Tubulin Binding Energy Energy Metabolism (Mitochondria) Metabolites->Energy Interference Disruption Cellular Disruption Tegument->Disruption Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Microtubules->Disruption Energy->Disruption Death Parasite Death Disruption->Death

Caption: Proposed mechanism of action for triclabendazole against Fasciola.

Albendazole's Focus on Microtubules

Albendazole's mechanism of action is more specifically targeted towards the inhibition of tubulin polymerization.[12][13] By binding to the colchicine-sensitive site of β-tubulin, it prevents the assembly of microtubules.[12] This disruption of the cytoskeleton severely impairs the parasite's ability to absorb glucose, leading to energy depletion and eventual death.[8][13]

albendazole_mechanism ABZ Albendazole Metabolite Active Metabolite (Albendazole Sulfoxide) ABZ->Metabolite Metabolism Tubulin β-tubulin Metabolite->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Glucose Glucose Uptake Microtubules->Glucose Impairment Energy Energy Depletion (ATP Production) Glucose->Energy Death Parasite Death Energy->Death

Caption: Proposed mechanism of action for albendazole against helminths.

Experimental Workflow: From Diagnosis to Cure

The general workflow for a clinical study evaluating the efficacy of anthelmintic drugs for fascioliasis follows a structured approach.

experimental_workflow Start Patient Screening (Clinical Symptoms) Diagnosis Diagnosis Confirmation (Fecal Egg Detection) Start->Diagnosis Enrollment Patient Enrollment & Baseline Data Diagnosis->Enrollment Randomization Randomization Enrollment->Randomization TreatmentA Treatment Arm A (Triclabendazole) Randomization->TreatmentA TreatmentB Treatment Arm B (Albendazole) Randomization->TreatmentB FollowUp Follow-up Period (e.g., 60-90 days) TreatmentA->FollowUp TreatmentB->FollowUp Efficacy Efficacy Assessment (Cure Rate, ERR) FollowUp->Efficacy Safety Safety Assessment (Adverse Events) FollowUp->Safety Analysis Data Analysis & Conclusion Efficacy->Analysis Safety->Analysis

References

Determining the Limits of Detection and Quantification for Triclabendazole Sulfoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods for quantifying triclabendazole sulfoxide is crucial for pharmacokinetic, residue, and efficacy studies. This guide provides a comparative overview of various analytical techniques, their reported limits of detection (LOD) and quantification (LOQ), and detailed experimental protocols.

Triclabendazole is a potent anthelmintic agent, and its primary active metabolite, this compound, is the key analyte of interest in biological matrices. The ability to accurately measure low concentrations of this compound is fundamental to understanding its behavior in the body and ensuring food safety. This guide compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of this compound in various biological samples.

Comparative Analysis of Detection and Quantification Limits

The selection of an analytical method for the determination of this compound is often dictated by the required sensitivity and the nature of the sample matrix. The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for different methods and matrices, standardized to common units (ng/mL or ng/g) for ease of comparison. The molecular weight of this compound (375.66 g/mol ) was used for conversions where necessary.[1][2][3][4][5]

Analytical MethodMatrixLimit of Detection (LOD) (ng/mL or ng/g)Limit of Quantification (LOQ) (ng/mL or ng/g)Reference
LC-MS/MS Bovine/Goat Muscle0.1 - 1.50.05 - 0.75[6]
LC-MS/MS Bovine Tissues (Muscle, Fat, Liver)-10[7]
LC-MS/MS Sheep Plasma-1000[8]
HPLC-UV Bovine Milk4 - 6-[9]
HPLC-DAD Cattle Plasma35.8108.4[10]
HPLC-UV Liver Fluke Tissue~2.6 - 29.6-[11]

Note: Values were converted to ng/mL or ng/g for comparison. The original reported units were: µg/kg[6][7], µg/g[9], ng/mL[10], and nmol/100mg protein[11]. The conversion for the liver fluke tissue is an approximation assuming a protein density.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS determination of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective technique suitable for routine analysis where high sensitivity is not the primary requirement.

Sample Preparation (Bovine Milk) [9]

  • Homogenize a 10 g milk sample with 30 g of anhydrous sodium sulfate.

  • Add 50 mL of acetonitrile and homogenize for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Separate the acetonitrile layer and wash it with 30 mL of n-hexane saturated with acetonitrile.

  • Evaporate the acetonitrile layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Clean up the sample using a C18 solid-phase extraction (SPE) cartridge.

Chromatographic Conditions [9]

  • Column: Capcell Pak C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.05 M ammonium acetate (50:50, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 295 nm

  • Temperature: 40°C

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological matrices.

Sample Preparation (Sheep Plasma) [12]

  • To 200 µL of sheep plasma in a microcentrifuge tube, add a known concentration of an internal standard.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions [12]

  • Column: Gemini NX-C18 (50 mm x 2.0 mm, 3 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.6 mL/min

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transition for this compound.

Experimental and Logical Workflows

To visualize the processes involved in determining the limit of detection and the mechanism of action of triclabendazole, the following diagrams are provided.

LOD_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calculation LOD/LOQ Calculation blank_matrix Blank Matrix (e.g., Plasma, Milk) spiking Spike with decreasing concentrations of This compound blank_matrix->spiking extraction Analyte Extraction (e.g., SPE, LLE, PP) spiking->extraction hplc_ms HPLC or LC-MS/MS Analysis extraction->hplc_ms signal_measurement Measure Signal Response (Peak Height/Area) hplc_ms->signal_measurement calibration_curve Generate Calibration Curve signal_measurement->calibration_curve statistical_analysis Statistical Analysis (e.g., S/N ratio, SD of blank) calibration_curve->statistical_analysis lod_loq Determine LOD and LOQ statistical_analysis->lod_loq

Workflow for LOD and LOQ Determination.

TCBZ_Mechanism_of_Action cluster_tubulin Tubulin Polymerization Pathway cluster_camp Adenylyl Cyclase Pathway TCBZ Triclabendazole Sulfoxide beta_tubulin β-tubulin TCBZ->beta_tubulin Inhibits microtubule Microtubule Formation adenylyl_cyclase Adenylyl Cyclase TCBZ->adenylyl_cyclase Inhibits beta_tubulin->microtubule Essential for disruption Disruption of Microtubule Cytoskeleton cellular_processes Impaired Cellular Processes (e.g., motility, transport) disruption->cellular_processes Leads to camp Decreased cAMP Levels adenylyl_cyclase->camp Reduces production of pka Reduced PKA Activity camp->pka Activates stress_response Altered Stress Response pka->stress_response Regulates

Mechanism of Action of this compound.

References

A Comparative Analysis of Triclabendazole Sulfoxide's Impact on Fluke Tegument Ultrastructure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of triclabendazole sulfoxide on the tegument ultrastructure of liver flukes, primarily Fasciola hepatica. The information is benchmarked against other common flukicides to offer a comprehensive understanding of their respective mechanisms of action at a subcellular level. This document synthesizes experimental data from various studies to aid in research and the development of novel anthelmintic drugs.

Introduction to Fluke Tegument and Drug Action

The tegument of a fluke is a dynamic, syncytial outer layer that serves as the primary interface between the parasite and its host. It is crucial for nutrient absorption, immune evasion, and protection, making it a prime target for anthelmintic drugs. Triclabendazole, a benzimidazole, is metabolized in the host to its active form, this compound, which exerts potent flukicidal activity. Understanding the precise ultrastructural changes induced by this compound and other anthelmintics is vital for elucidating their mechanisms of action and combating emerging drug resistance.

Comparative Ultrastructural Effects on Fluke Tegument

The following table summarizes the key ultrastructural changes observed in the tegument of Fasciola hepatica following in vitro and in vivo exposure to this compound and other selected anthelmintics. The severity of the effects can vary depending on the drug concentration, duration of exposure, and the developmental stage of the fluke.

Anthelmintic AgentKey Ultrastructural Effects on TegumentTargetReference(s)
This compound Severe swelling and blebbing of the tegumental syncytium, disruption and loss of spines, vacuolization of the syncytial cytoplasm, and disruption of microtubule organization. Leads to extensive sloughing of the tegument.[1][2]Primarily β-tubulin, leading to microtubule disruption.[1][3][4][1][2]
Clorsulon Swelling of the tegument, blebbing of the apical surface, and disruption of the basal infolds. The gut is also a primary target.[5][6]Glycolytic pathway enzymes.[5][6]
Albendazole Sulfoxide Moderate swelling and blebbing of the tegument, disruption of secretory body transport, and some microtubule disorganization. Effects are generally less severe and slower to develop compared to this compound.β-tubulin.
Closantel Swelling and extensive sloughing of the tegument, particularly at the anterior and posterior ends. Also causes damage to mitochondria within the tegumental cells.Uncoupler of oxidative phosphorylation.[7][8]
Oxyclozanide Tegumental swelling, blebbing, and erosion. Disruption of spines and suckers.Uncoupler of oxidative phosphorylation.[9]
Nitroxynil Swelling, blebbing, and eventual sloughing of the tegument. Spines can become blunted and disorganized.Uncoupler of oxidative phosphorylation.[10]

Experimental Protocols

In Vitro Drug Incubation of Fasciola hepatica

This protocol outlines a general procedure for the in vitro culture and drug treatment of adult Fasciola hepatica for subsequent ultrastructural analysis.

Materials:

  • Adult Fasciola hepatica flukes

  • RPMI-1640 culture medium

  • Antibiotic-antimycotic solution (e.g., penicillin-streptomycin)

  • Fetal bovine serum (FBS), heat-inactivated

  • Anthelmintic drug stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well culture plates

  • Incubator (37°C, 5% CO₂)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Fluke Collection and Preparation: Aseptically collect adult flukes from the bile ducts of infected animals. Wash the flukes several times with pre-warmed (37°C) PBS to remove any host debris.

  • Culture Medium Preparation: Prepare the culture medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% antibiotic-antimycotic solution.

  • Incubation Setup: Place individual flukes into the wells of a 6-well plate containing 10 mL of the prepared culture medium. Allow the flukes to acclimatize for at least 2 hours in the incubator.

  • Drug Treatment: After acclimatization, replace the medium with fresh medium containing the desired concentration of the anthelmintic drug. A solvent control (medium with the same concentration of the solvent used to dissolve the drug) should be run in parallel.

  • Incubation: Incubate the flukes for the desired time points (e.g., 6, 12, 24 hours).

  • Sample Collection: Following incubation, wash the flukes with PBS to remove any residual drug and prepare them immediately for electron microscopy.

Preparation of Flukes for Electron Microscopy

This protocol describes the standard procedure for fixing and processing fluke samples for both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Materials:

  • Glutaraldehyde (2.5% in 0.1 M cacodylate buffer)

  • Osmium tetroxide (1% in 0.1 M cacodylate buffer)

  • Cacodylate buffer (0.1 M, pH 7.4)

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS) for SEM

  • Propylene oxide

  • Epoxy resin (for TEM)

  • Uranyl acetate

  • Lead citrate

Procedure:

  • Primary Fixation: Immediately after collection, fix the flukes in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for at least 4 hours at 4°C.

  • Washing: Wash the samples three times in 0.1 M cacodylate buffer for 15 minutes each.

  • Post-fixation: Post-fix the samples in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C. This step enhances contrast.

  • Washing: Wash the samples again three times in 0.1 M cacodylate buffer for 15 minutes each.

  • Dehydration: Dehydrate the samples through a graded ethanol series (30%, 50%, 70%, 90%, 100%), with 15-minute incubations at each concentration. For TEM, two final changes in 100% ethanol are recommended.

  • Drying (for SEM): For SEM, after dehydration, immerse the samples in HMDS for 10 minutes and then allow them to air-dry in a fume hood.

  • Infiltration and Embedding (for TEM): For TEM, after dehydration, infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% epoxy resin overnight. Embed the samples in fresh resin and polymerize at 60°C for 48 hours.

  • Sectioning and Staining (for TEM): Cut ultrathin sections (70-90 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate before viewing.

  • Imaging: Mount the prepared samples for viewing with either a scanning or transmission electron microscope.

Signaling Pathways and Mechanisms of Action

This compound's Interaction with β-Tubulin

The primary mechanism of action of this compound is the disruption of microtubule polymerization by binding to the parasite's β-tubulin subunits.[1][3][4] This interaction is more specific to the fluke's tubulin compared to the host's, providing a degree of selective toxicity.[3]

Triclabendazole_Action TCBZ_SO Triclabendazole Sulfoxide BetaTubulin β-Tubulin TCBZ_SO->BetaTubulin Binds to Disruption Disruption of Polymerization TCBZ_SO->Disruption Microtubule Microtubules BetaTubulin->Microtubule Polymerizes into Cellular_Processes Disruption of Cellular Processes: - Vesicular Transport - Maintenance of Cell Shape Microtubule->Cellular_Processes Essential for Disruption->Microtubule Inhibits Tegument_Damage Tegumental Ultrastructure Damage Disruption->Tegument_Damage Leads to

Mechanism of this compound Action.
Experimental Workflow for Ultrastructural Analysis

The following diagram illustrates a typical workflow for studying the effects of an anthelmintic on fluke tegument ultrastructure.

Experimental_Workflow cluster_collection Sample Collection cluster_invitro In Vitro Experiment cluster_processing Sample Processing cluster_analysis Analysis Fluke_Collection Fluke Collection (e.g., from infected host) Incubation In Vitro Incubation with Anthelmintic Fluke_Collection->Incubation Control Control Incubation (Solvent only) Fluke_Collection->Control Fixation Fixation (Glutaraldehyde) Incubation->Fixation Control->Fixation PostFixation Post-fixation (Osmium Tetroxide) Fixation->PostFixation Dehydration Dehydration (Ethanol Series) PostFixation->Dehydration Drying Critical Point Drying (for SEM) Dehydration->Drying Embedding Embedding (for TEM) Dehydration->Embedding SEM Scanning Electron Microscopy (SEM) Drying->SEM TEM Transmission Electron Microscopy (TEM) Embedding->TEM Data_Analysis Data Analysis and Comparison SEM->Data_Analysis TEM->Data_Analysis

Workflow for Ultrastructural Analysis.

Conclusion

This compound induces severe and rapid damage to the tegument of Fasciola hepatica, primarily through the disruption of microtubule-dependent processes. This leads to a loss of structural integrity, impaired function, and ultimately, the death of the parasite. Comparative analysis with other flukicides reveals distinct differences in the specific ultrastructural damage patterns, reflecting their diverse mechanisms of action. This detailed understanding at the subcellular level is crucial for the rational design of new anthelmintic therapies and for developing strategies to overcome the growing threat of drug resistance. Further research employing quantitative methods to assess tegumental damage will provide more objective comparisons and a deeper understanding of the efficacy of different fasciolicides.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Triclabendazole Sulfoxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. Triclabendazole sulfoxide, a key compound in anthelmintic research, requires careful handling and disposal to mitigate risks to personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Due to its environmental hazards, it is imperative to avoid releasing this compound into the sewer system or the general trash[1][3][4][5]. The following table summarizes key hazard information.

Hazard ClassificationGHS CodePrecautionary Statement
Acute toxicity, Oral (Category 4)H302P264: Wash skin thoroughly after handling.
P270: Do not eat, drink or smoke when using this product.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
Acute aquatic toxicity (Category 1)H400P273: Avoid release to the environment.
Chronic aquatic toxicity (Category 1)H410P391: Collect spillage.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. The recommended procedure is to manage it as hazardous chemical waste, ensuring it is collected and treated by a licensed waste disposal service[6][7]. Adherence to institutional and local regulations is essential[1].

1. Waste Identification and Classification:

  • Immediately upon deciding to discard this compound, it must be classified as a hazardous chemical waste.[8] This applies to the pure compound, contaminated labware (e.g., glassware, pipette tips), and any solutions containing it.

2. Segregation of Waste:

  • This compound waste must be segregated from non-hazardous waste streams.[6]

  • It is also crucial to avoid mixing it with incompatible chemicals. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Collect halogenated and non-halogenated solvent wastes in separate containers if applicable to your institution's waste management plan.[9]

3. Proper Waste Containment:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[10]

  • The container must be kept tightly sealed except when adding waste.[8]

4. Labeling of Waste Containers:

  • Clearly label the waste container with the words "Hazardous Waste."[8][10]

  • The label must include:

    • The full chemical name: "this compound waste" (avoiding abbreviations).[8]

    • The concentration and quantity of the waste.

    • The date of accumulation.[10]

    • The name of the principal investigator and the laboratory location.[10]

    • Appropriate hazard pictograms (e.g., harmful, environmental hazard).[10]

5. Safe Storage of Waste:

  • Store the labeled hazardous waste container in a designated, secure area away from general laboratory traffic.[6]

  • Ensure the storage area has adequate ventilation.[1]

  • Store in secondary containment to prevent spills from reaching the environment.[8]

6. Arranging for Professional Disposal:

  • Do not attempt to treat or dispose of this compound waste through standard laboratory procedures like neutralization or sewer disposal.[3][11][12]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][8]

  • The primary method for the disposal of pharmaceutical waste of this nature is incineration at a permitted facility.[7][13]

7. Handling Spills and Decontamination:

  • In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Absorb the spill with an inert material such as diatomite or universal binders.[1]

  • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the affected surfaces by scrubbing with alcohol.[1]

  • All materials used for cleaning the spill should also be disposed of as hazardous waste.

8. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[8][9]

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[8][9]

  • After triple-rinsing, the container may be disposed of in the regular trash, although it is best practice to deface the label first.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Waste Management cluster_1 Spill & Empty Container Protocol start Waste Generation (Unused chemical, contaminated labware) classify Classify as Hazardous Waste start->classify segregate Segregate from Non-Hazardous & Incompatible Waste classify->segregate contain Use Labeled, Sealed, Compatible Container segregate->contain storage Store in Secure, Secondary Containment contain->storage contact_ehs Contact EHS or Licensed Waste Contractor storage->contact_ehs pickup Scheduled Waste Pickup contact_ehs->pickup disposal Incineration at Approved Facility pickup->disposal spill Spill Occurs ppe Wear Appropriate PPE spill->ppe absorb Absorb with Inert Material ppe->absorb collect_spill Collect & Place in Hazardous Waste Container absorb->collect_spill collect_spill->storage empty_container Empty Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash triple_rinse->dispose_container collect_rinsate->contain

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triclabendazole sulfoxide
Reactant of Route 2
Reactant of Route 2
Triclabendazole sulfoxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。